2-Methoxyphenylzinc iodide 0.5M
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H7IOZn |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
zinc;methoxybenzene;iodide |
InChI |
InChI=1S/C7H7O.HI.Zn/c1-8-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
HVSQRTYLTSSOIV-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC=[C-]1.[Zn+2].[I-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Methoxyphenylzinc Iodide 0.5M in Tetrahydrofuran
Abstract
This technical guide provides a comprehensive overview of 2-Methoxyphenylzinc iodide, a versatile and increasingly important organozinc reagent in modern organic synthesis. Presented as a 0.5M solution in tetrahydrofuran (THF), this reagent offers a unique combination of nucleophilicity and functional group tolerance, making it a valuable tool for researchers, scientists, and drug development professionals. This document delves into the core chemical properties, synthesis, handling, and reactivity of 2-Methoxyphenylzinc iodide, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for its preparation, titration, and use in Negishi cross-coupling are provided, underpinned by a discussion of the mechanistic principles that govern its reactivity. This guide is intended to serve as a practical resource, enabling users to effectively and safely incorporate this reagent into their synthetic workflows.
Introduction: The Role of Organozinc Reagents in Modern Synthesis
Organozinc compounds have a rich history in organometallic chemistry, dating back to their discovery by Edward Frankland in 1848.[1] While historically overshadowed by the more reactive Grignard and organolithium reagents, organozincs have experienced a resurgence in recent decades.[2] Their moderate reactivity imparts a high degree of functional group tolerance, allowing for their use in complex molecular architectures where their more reactive counterparts would fail.[3] This unique characteristic has positioned organozinc reagents, such as 2-Methoxyphenylzinc iodide, as indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4]
2-Methoxyphenylzinc iodide, a member of the heteroleptic organozinc halide family (ArZnX), provides a nucleophilic 2-methoxyphenyl moiety for the formation of new carbon-carbon bonds. The presence of the methoxy group at the ortho position can influence the electronic and steric properties of the reagent, potentially impacting its reactivity and selectivity in coupling reactions. This guide will explore these facets in detail.
Physicochemical and Safety Data
A thorough understanding of the physical properties and safety considerations is paramount for the effective and safe utilization of 2-Methoxyphenylzinc iodide.
Core Chemical Properties
The fundamental properties of 2-Methoxyphenylzinc iodide are summarized in the table below.
| Property | Value | Reference(s) |
| Linear Formula | CH₃OC₆H₄ZnI | [5][6] |
| Molecular Weight | 299.42 g/mol | [5][6] |
| Appearance | Solution in THF | N/A |
| Concentration | 0.5 M | [5] |
| Solvent | Tetrahydrofuran (THF) | [5] |
| Density | ~0.996 g/mL at 25 °C | [5][6] |
| Storage Temperature | 2-8°C | [5][6] |
Safety and Handling
2-Methoxyphenylzinc iodide is an air- and moisture-sensitive reagent and should be handled under an inert atmosphere (e.g., argon or nitrogen) using appropriate techniques and personal protective equipment (PPE).[7][8]
Hazard Summary: [5]
-
Flammability: The THF solvent is highly flammable.
-
Health Hazards: May cause eye irritation, respiratory system irritation, and is suspected of causing cancer.
-
Reactivity: Reacts with water and may form explosive peroxides upon prolonged exposure to air.
Recommended PPE: [9]
-
Safety goggles and a face shield.
-
Flame-retardant lab coat.
-
Chemically resistant gloves.
Handling Procedures: All transfers and reactions should be performed using oven-dried glassware under a positive pressure of an inert gas.[4][10] Syringe and cannula techniques are recommended for transferring the 0.5M solution.[7] For detailed guidance on handling air-sensitive reagents, consult established protocols.[8][10]
Synthesis and Characterization
While commercially available, the in-situ preparation and subsequent concentration determination of 2-Methoxyphenylzinc iodide are common laboratory practices.
Laboratory-Scale Synthesis
The synthesis of 2-Methoxyphenylzinc iodide is typically achieved through the direct insertion of activated zinc into the carbon-iodine bond of 2-iodoanisole. The activation of zinc is crucial for this reaction to proceed efficiently.
Materials:
-
Zinc dust
-
Iodine (for activation)
-
1,2-Dibromoethane (for activation)
-
2-Iodoanisole
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add zinc dust (1.5 equivalents).
-
Heat the zinc dust under vacuum with a heat gun and then cool under a stream of argon.
-
Add a small crystal of iodine and a few drops of 1,2-dibromoethane to the zinc dust in anhydrous THF. Gentle heating may be required to initiate the activation, which is indicated by the disappearance of the iodine color and gas evolution.
-
Once the activation is complete, add a solution of 2-iodoanisole (1 equivalent) in anhydrous THF dropwise to the activated zinc suspension.
-
The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the consumption of the aryl iodide is complete (monitor by GC or TLC).
-
The resulting solution of 2-Methoxyphenylzinc iodide can be used directly or filtered via cannula to remove excess zinc.
Caption: Workflow for the synthesis of 2-Methoxyphenylzinc iodide.
Titration for Accurate Molarity Determination
The precise concentration of the prepared organozinc solution must be determined before use in stoichiometric reactions. A reliable method involves titration with iodine in the presence of lithium chloride, which aids in solubilizing the resulting zinc salts.[11]
Materials:
-
Anhydrous Lithium Chloride (LiCl)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
The prepared 2-Methoxyphenylzinc iodide solution
-
In a flame-dried flask under argon, prepare a standardized 1M solution of iodine in anhydrous THF.[11]
-
In a separate flame-dried flask equipped with a magnetic stir bar and under an argon atmosphere, accurately weigh a known amount of iodine (e.g., 254 mg, 1 mmol).
-
Dissolve the iodine in anhydrous THF containing a saturating amount of LiCl (dried under vacuum).[11]
-
Cool the brown iodine solution to 0 °C in an ice bath.
-
Slowly add the 2-Methoxyphenylzinc iodide solution dropwise via a 1.00 mL syringe until the brown color of the iodine completely disappears, indicating the endpoint.[11]
-
Record the volume of the organozinc solution added.
Calculation: Molarity (M) = (moles of I₂) / (Volume of organozinc solution in L)
Reactivity and Synthetic Applications
The synthetic utility of 2-Methoxyphenylzinc iodide primarily lies in its role as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions.
Comparative Reactivity
Organozinc reagents occupy a "middle ground" in terms of reactivity compared to other common organometallics. This is a direct consequence of the more covalent and less polarized nature of the carbon-zinc bond compared to carbon-magnesium and carbon-lithium bonds.
| Reagent Type | General Formula | C-Metal Bond Polarity | Reactivity | Functional Group Tolerance |
| Organolithium | R-Li | High | Very High | Low |
| Grignard | R-MgX | High | High | Moderate |
| Organozinc | R-ZnX | Moderate | Moderate | High |
This moderated reactivity makes 2-Methoxyphenylzinc iodide compatible with a wide range of functional groups, including esters, amides, nitriles, and ketones, which would be incompatible with Grignard or organolithium reagents.[4][13]
The Negishi Cross-Coupling Reaction
The Negishi coupling is a powerful and versatile method for the formation of carbon-carbon bonds between an organozinc compound and an organic halide or triflate, catalyzed by a palladium or nickel complex.[1][9] 2-Methoxyphenylzinc iodide is an excellent substrate for these reactions.
The general transformation can be represented as follows:
CH₃OC₆H₄ZnI + R-X ---(Pd or Ni catalyst)---> CH₃OC₆H₄-R + ZnIX
Where R-X can be an aryl, heteroaryl, vinyl, or acyl halide or triflate.
The generally accepted mechanism for the palladium-catalyzed Negishi coupling involves a three-step catalytic cycle:[14][15]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (R-X) to form a Pd(II) complex.
-
Transmetalation: The organozinc reagent transfers its organic group (2-methoxyphenyl) to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
2-Methoxyphenylzinc iodide can be coupled with a wide variety of electrophilic partners.
-
With Aryl Halides/Triflates: For the synthesis of biaryls, which are common motifs in pharmaceuticals.[2][16]
-
With Vinyl Halides/Triflates: To produce arylated alkenes with retention of stereochemistry.[14]
-
With Acyl Chlorides: As a route to aryl ketones.[5]
Example Application: Synthesis of a Biaryl Compound
A typical procedure would involve the slow addition of the 2-Methoxyphenylzinc iodide solution to a mixture of the aryl bromide and a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand) in an appropriate solvent like THF. The reaction is then stirred at room temperature or heated until completion.
Stability and Storage
Solutions of organozinc reagents in THF are known to be sensitive to air and moisture.[3] The 0.5M solution of 2-Methoxyphenylzinc iodide should be stored under an inert atmosphere at 2-8°C.[5][6] While relatively stable under these conditions, the molarity should be re-determined by titration if the solution has been stored for an extended period, as gradual decomposition can occur. The presence of lithium chloride has been shown to enhance the stability of some organozinc reagents in solution.[17]
Conclusion
2-Methoxyphenylzinc iodide, as a 0.5M solution in THF, is a highly valuable reagent for the modern synthetic chemist. Its moderated reactivity, coupled with a high degree of functional group tolerance, makes it a superior choice over more reactive organometallics in many applications, particularly in the synthesis of complex molecules. A thorough understanding of its properties, preparation, and reactivity, especially in the context of the Negishi cross-coupling, empowers researchers to leverage this reagent to its full potential. Adherence to strict anaerobic and anhydrous handling techniques is crucial for achieving reproducible results and ensuring laboratory safety.
References
-
Organozinc chemistry - Wikipedia. (URL: [Link])
-
Negishi coupling reaction: Mechanism, popular application - Chemistry Notes. (2022, August 12). (URL: [Link])
-
Metal-Catalyzed Cross-Coupling Reactions - ChemTalk. (2025, September 7). (URL: [Link])
-
Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents - ResearchGate. (URL: [Link])
-
Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University. (2009, October 30). (URL: [Link])
-
Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC. (URL: [Link])
-
Why organo zinc compound are less reactive theb grignard reagent? - Brainly.in. (2018, September 9). (URL: [Link])
-
Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents | Request PDF - ResearchGate. (URL: [Link])
-
OrganoZinc compounds as an alternative to OrganoMagnesium compounds? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2014, July 23). (URL: [Link])
-
Continuous Scalable Synthesis and Concentration Variation of Organozinc Compounds. (2024, May 2). (URL: [Link])
-
Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types - Magritek. (URL: [Link])
-
Organozinc Compounds in N,N-Dimethylformamide: Stability Towards Degradation and Reactivity in Negishi Cross-Coupling Reactions - ChemRxiv. (URL: [Link])
-
Preparation of functionalized Zn and Mg-organometallics. Application to the performance of diastereoselective cross-couplings - Comptes Rendus de l'Académie des Sciences. (2011, August 19). (URL: [Link])
-
5 - Organic Syntheses Procedure. (URL: [Link])
-
Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC. (URL: [Link])
-
Journal Wetenskap Health - Iodometric and Iodimetric Titration Methods - SciSpace. (URL: [Link])
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). (URL: [Link])
Sources
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2-Methoxyphenylzinc Iodide: Comprehensive Synthesis and Characterization Guide
Executive Summary
In modern drug development and complex natural product synthesis, the selective formation of carbon-carbon (C–C) bonds is paramount. 2-Methoxyphenylzinc iodide (CAS: 282727-20-2) is a highly versatile, mild organometallic reagent extensively utilized in palladium- and nickel-catalyzed Negishi cross-coupling reactions [1]. Unlike their highly reactive Grignard or organolithium counterparts, organozinc reagents exhibit a highly covalent carbon-metal bond. This attenuated nucleophilicity allows for exceptional functional group tolerance, enabling late-stage functionalization without the need for exhaustive protecting group strategies.
This whitepaper provides an in-depth technical guide to the synthesis, mechanistic activation, and analytical characterization of 2-methoxyphenylzinc iodide, focusing on the highly efficient LiCl-mediated direct insertion methodology pioneered by the Knochel laboratory.
Mechanistic Principles of Organozinc Formation
The direct insertion of metallic zinc into an aryl halide (such as 2-iodoanisole) is a heterogeneous process that historically suffered from sluggish kinetics and poor reproducibility due to the passivating zinc oxide (ZnO) layer.
Causality of Activation Agents
To overcome this barrier, a precise sequence of chemical activators is employed:
-
1,2-Dibromoethane (DBE): Reacts with the zinc surface to form zinc bromide and ethylene gas. The physical bubbling micro-fractures the passivating oxide layer.
-
Trimethylsilyl chloride (TMSCl): Acts as a chemical scavenger, reacting with residual moisture and surface oxides to expose a pristine, highly reactive Zn(0) lattice.
-
Lithium Chloride (LiCl): The critical innovation. Oxidative addition of Zn(0) into 2-iodoanisole forms a surface-bound organozinc intermediate. Without LiCl, this species aggregates, coating the metal and halting the reaction. LiCl coordinates to the zinc center, forming a highly soluble magnesiate-like complex (RZnX·LiCl), which rapidly desorbs into the tetrahydrofuran (THF) solvent, driving the equilibrium forward[2].
Caption: Mechanistic pathway of LiCl-mediated zinc insertion into 2-iodoanisole.
Physicochemical Properties
Understanding the physical parameters of the reagent is critical for safe handling and precise stoichiometric calculations during downstream cross-coupling.
| Property | Value / Description |
| Chemical Formula | C₇H₇IOZn [1] |
| Molecular Weight | 299.42 g/mol |
| CAS Number | 282727-20-2 |
| Standard Concentration | 0.5 M in Tetrahydrofuran (THF) |
| Density | 0.996 g/mL at 25 °C [1] |
| Appearance | Clear to slightly grey/brown liquid |
| Storage Temperature | 2–8 °C (Under Argon) |
| Hazards | Flammable liquid (Flash point: -17 °C), Reacts with water |
Table 1: Physicochemical Properties of 2-Methoxyphenylzinc Iodide.
Step-by-Step Methodology: LiCl-Mediated Direct Insertion
This protocol is designed as a self-validating system . Each phase contains a specific physical or analytical checkpoint to ensure the reaction is proceeding as intended, eliminating downstream failures.
Reagent Stoichiometry & Optimization Parameters
| Reagent | Equivalents | Amount (for 10 mmol scale) | Role |
| Zinc Dust (Particle size <10 µm) | 1.50 eq | 980 mg | Metal source |
| Lithium Chloride (Anhydrous) | 1.50 eq | 636 mg | Solubilizing agent |
| 1,2-Dibromoethane (DBE) | 0.05 eq | 43 µL | Physical surface activator |
| Trimethylsilyl chloride (TMSCl) | 0.01 eq | 13 µL | Chemical surface activator |
| 2-Iodoanisole | 1.00 eq | 2.34 g (10 mmol) | Electrophile / Substrate |
| Tetrahydrofuran (THF, Anhydrous) | - | 10 mL | Solvent |
Table 2: Reagent Stoichiometry and Optimization Parameters for Synthesis.
Experimental Protocol
Step 1: System Preparation & Drying Add zinc dust (980 mg) and anhydrous LiCl (636 mg) to an oven-dried Schlenk flask equipped with a magnetic stir bar. Heat the flask to 160 °C under high vacuum (0.1 mbar) for 2 hours to remove trace moisture. Backfill with Argon and cool to room temperature. Causality: LiCl is highly hygroscopic. Trace water will prematurely quench the organozinc reagent, drastically reducing the yield.
Step 2: Zinc Activation Suspend the Zn/LiCl mixture in 5 mL of anhydrous THF. Add 1,2-dibromoethane (43 µL) and heat the mixture gently with a heat gun until bubbling is observed. Allow it to cool, then add TMSCl (13 µL) and stir for 15 minutes at 25 °C. Validation Checkpoint 1: The visual observation of ethylene gas bubbling confirms the successful erosion of the ZnO layer.
Step 3: Oxidative Addition Dissolve 2-iodoanisole (2.34 g) in 5 mL of anhydrous THF and add it dropwise to the activated zinc suspension. Stir the reaction mixture at 25 °C for 12 hours. Validation Checkpoint 2: A mild exotherm should be felt upon the initial addition of the aryl iodide, indicating successful initiation of the oxidative addition.
Step 4: Sedimentation & Decantation Stop the stirring and allow the unreacted excess zinc dust to settle to the bottom of the flask for 2 hours. Carefully transfer the clear supernatant (containing the 2-methoxyphenylzinc iodide) via a syringe to a fresh, Argon-flushed Schlenk flask. Validation Checkpoint 3 (GC-FID): Quench a 0.1 mL aliquot of the supernatant in saturated aqueous NH₄Cl and extract with ethyl acetate. GC-FID analysis should show complete disappearance of 2-iodoanisole and the appearance of anisole (the protonated product), confirming >95% conversion.
Caption: Step-by-step experimental workflow for the synthesis and validation of 2-methoxyphenylzinc iodide.
Characterization & Iodometric Titration
Because organozinc reagents are significantly less basic than organolithium or Grignard reagents, standard colorimetric indicators (e.g., diphenylacetic acid, 1,10-phenanthroline) fail to provide accurate endpoints. To determine the exact molarity of the synthesized reagent, an iodometric titration in the presence of LiCl is required [3, 4].
Titration Protocol
-
Accurately weigh ~127 mg (0.5 mmol) of elemental iodine (I₂) into a dry 10 mL Schlenk flask under Argon.
-
Dissolve the iodine in 2 mL of a 0.5 M LiCl solution in THF. The solution will be deep brown.
-
Using a 1.0 mL graduated syringe, add the synthesized 2-methoxyphenylzinc iodide solution dropwise to the iodine solution while stirring.
-
The endpoint is reached when the deep brown color sharply transitions to a clear, pale yellow/colorless solution.
Calculation:
The reaction consumes 1 equivalent of the monoorganozinc reagent per equivalent of I₂.
| Titration Run | Mass of I₂ (mg) | mmol of I₂ | Vol of Reagent Added (mL) | Calculated Molarity (M) |
| Run 1 | 127.5 | 0.502 | 1.02 | 0.492 |
| Run 2 | 126.8 | 0.499 | 1.01 | 0.494 |
| Run 3 | 128.1 | 0.504 | 1.03 | 0.489 |
| Average | - | - | - | 0.491 M |
Table 3: Representative Iodometric Titration Data and Concentration Calculation.
Applications in Drug Development (Negishi Coupling)
The primary utility of 2-methoxyphenylzinc iodide lies in the Negishi cross-coupling reaction [5]. By utilizing a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos), the organozinc reagent can be coupled with complex aryl bromides, chlorides, or triflates to form sterically hindered biaryl scaffolds. The ortho-methoxy group provides unique structural geometry often required in kinase inhibitors and CNS-active pharmacophores.
Caption: Catalytic cycle of the Negishi cross-coupling utilizing 2-methoxyphenylzinc iodide.
The mild nature of the zinc reagent ensures that sensitive moieties on the electrophilic partner (such as esters, nitriles, and unprotected amines) remain completely intact during the transmetalation step, maximizing synthetic efficiency and overall yield.
References
-
Sigma-Aldrich Product Specification : 2-Methoxyphenylzinc iodide solution, 0.5 M in THF (CAS 282727-20-2). MilliporeSigma. 1
-
Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design : Organometallics. National Center for Biotechnology Information (PMC). 2
-
Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents : Synthesis. Thieme Connect. 3
-
Preparation of Solid Organozinc Pivalates and their Reaction in Pd-Catalyzed Cross-Couplings : Organic Syntheses. 4
-
Selective Carbon–Carbon Bond Formation via Transition Metal Catalysis. 3. A Highly Selective Synthesis of Unsymmetrical Biaryls and Diarylmethanes by the Nickel- or Palladium-Catalyzed Reaction of Aryl- and Benzylzinc Derivatives with Aryl Halides : Journal of Organic Chemistry. Thieme Connect Review. 5
Sources
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- 2. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. orgsyn.org [orgsyn.org]
- 5. thieme-connect.com [thieme-connect.com]
Technical Guide: Structure, Bonding, and Application of 2-Methoxyphenylzinc Iodide
This technical guide details the structural characteristics, bonding dynamics, and synthetic utility of 2-Methoxyphenylzinc iodide , a specialized organozinc reagent critical for constructing sterically congested biaryl scaffolds in medicinal chemistry.
Part 1: Executive Summary
2-Methoxyphenylzinc iodide is a hetero-leptic organozinc reagent (
This guide explores the reagent's solution-state architecture, the role of Lithium Chloride (LiCl) in its stabilization ("Knochel-Zn" adducts), and validated protocols for its generation and use.
Part 2: Molecular Architecture & Bonding
The Chelation Effect & Coordination Geometry
The defining structural feature of 2-methoxyphenylzinc iodide is the intramolecular coordination of the methoxy oxygen lone pair to the zinc center. Zinc(II) is highly oxophilic and typically adopts a tetrahedral or distorted tetrahedral geometry in ethereal solvents.
-
Primary Bonding: The C(sp²)–Zn bond is covalent but highly polarized (
), providing nucleophilic character at the aromatic ring. -
Secondary Interaction: The ortho-methoxy group forms a 5-membered chelate ring. This dative bond (
) increases the electron density at the zinc center, making the C–Zn bond slightly less polarized than in non-chelated analogues, thereby reducing basicity and enhancing compatibility with sensitive functional groups (e.g., esters, nitriles).
Solution State Dynamics (Schlenk Equilibrium)
In THF solution, arylzinc iodides exist in a dynamic Schlenk equilibrium. However, the presence of the ortho-chelating group shifts this equilibrium.
-
Monomeric Species: The dominant species in THF is the solvated monomer, stabilized by solvent coordination and the internal methoxy group.
-
Role of LiCl: When prepared via LiCl-mediated insertion (Knochel method), the species is more accurately described as a zincate-like adduct, ArZnI·LiCl .[1][2] The LiCl breaks up polymeric aggregates, ensuring a homogeneous solution structure.
Structural Visualization
Part 3: Synthesis & Validation Protocols
Methodology: Direct Insertion (Knochel Protocol)
The most robust method for generating 2-Methoxyphenylzinc iodide is the direct insertion of zinc dust into 2-iodoanisole in the presence of LiCl. This method avoids the use of pyrophoric lithium reagents (transmetallation route).
Reagents & Equipment
-
Substrate: 2-Iodoanisole (1.0 equiv).
-
Metal Source: Zinc dust (1.5 - 2.0 equiv), activated.
-
Additive: Lithium Chloride (LiCl) (1.5 equiv), anhydrous.
-
Solvent: Dry THF (Tetrahydrofuran).
Step-by-Step Protocol
-
Activation:
-
Place Zn dust (196 mg, 3.0 mmol) and anhydrous LiCl (127 mg, 3.0 mmol) in a flame-dried Schlenk flask under Argon.
-
Heat to 150°C under high vacuum (0.1 mmHg) for 2 hours to dry LiCl and activate the Zn surface.
-
Cool to room temperature and backfill with Argon.[3]
-
-
Insertion:
-
Add dry THF (3.0 mL).
-
Add 1,2-dibromoethane (5 mol%) and heat to reflux for 1 minute (chemical activation).
-
Add TMSCl (1 mol%) and stir for 5 minutes.
-
Add 2-iodoanisole (2.0 mmol) dropwise as a solution in THF (1.0 mL).
-
-
Reaction:
-
Stir the suspension at 40°C for 12–24 hours.
-
Monitoring: Monitor consumption of aryl iodide by GC-MS (quench aliquot with sat. NH₄Cl).
-
-
Filtration:
-
Once conversion is >98%, turn off stirring. Allow excess Zn to settle.
-
Filter the supernatant via a cannula filter into a dry storage flask.
-
Validation: Iodometric Titration
Before use, the concentration of the active organozinc must be determined.
-
Weigh accurately Iodine (
) (approx. 125 mg, 0.5 mmol) into a dry flask. -
Dissolve in dry THF (2 mL).
-
Add the organozinc solution dropwise via syringe until the dark brown color of iodine persists (or disappears, depending on indicator method—standard back-titration is preferred).
-
Calculation:
Part 4: Reactivity & Applications
The Negishi Cross-Coupling
2-Methoxyphenylzinc iodide is a prime nucleophile for Palladium-catalyzed cross-coupling. The ortho-methoxy group introduces steric bulk, often requiring highly active catalyst systems (e.g., Pd-PEPPSI or SPhos-Pd-G2) to facilitate the transmetallation step.
Key Advantages:
-
Functional Group Tolerance: Compatible with esters, ketones, and nitriles on the electrophile partner.
-
Controlled Reactivity: Less prone to homocoupling than the corresponding Grignard reagent.
Experimental Workflow Visualization
Part 5: Quantitative Data Summary
| Parameter | Value / Description | Notes |
| Molecular Formula | ||
| Molecular Weight | 299.42 g/mol | |
| Density | 0.996 g/mL | At 25°C (THF solution) |
| Typical Yield | 85% - 95% | Via Knochel insertion |
| Stability | High | Store at 2-8°C under Argon |
| Coordination | 4-Coordinate (Tetrahedral) | Zn center coordinated by C, I, O(methoxy), and THF |
References
-
Krasovskiy, A., & Knochel, P. (2006).[1] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 45(18), 2958–2961. Link(Foundational work on LiCl-mediated insertion).
-
Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006).[1] "Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides." Angewandte Chemie International Edition, 45(36), 6040–6044. Link(Primary protocol source).
-
Negishi, E. (2002). "Magical Power of Transition Metals: Past, Present, and Future." Bulletin of the Chemical Society of Japan, 75(4), 753–774. Link(Mechanism of coupling).
-
Sigma-Aldrich. (n.d.). "2-Methoxyphenylzinc iodide solution 0.5 M in THF." Product Specification. Link(Physical properties verification).
Sources
- 1. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 2. Preparation of functionalized Zn and Mg-organometallics. Application to the performance of diastereoselective cross-couplings [comptes-rendus.academie-sciences.fr]
- 3. Organic Syntheses Procedure [orgsyn.org]
Technical Whitepaper: 2-Methoxyphenylzinc Iodide (CAS 282727-20-2)
Executive Summary
2-Methoxyphenylzinc iodide is a specialized organozinc reagent used primarily in transition-metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. Unlike its magnesium (Grignard) or lithium counterparts, this zinc reagent exhibits a high functional group tolerance, allowing for the chemoselective introduction of the o-anisyl moiety into complex pharmacological scaffolds. This guide details the mechanistic underpinnings, validated synthesis protocols, and critical handling requirements for integrating this reagent into drug discovery workflows.
Part 1: Chemical Profile & Properties
2-Methoxyphenylzinc iodide represents a class of "stabilized" organometallics where the carbon-metal bond is sufficiently polarized to undergo transmetallation but covalent enough to resist rapid protonation by mild electrophiles.
Physicochemical Data
| Property | Value |
| CAS Number | 282727-20-2 |
| Chemical Formula | C₇H₇IOZn |
| Molecular Weight | 299.42 g/mol |
| Appearance | Clear to slightly hazy solution (typically 0.5 M in THF) |
| Density | ~0.996 g/mL (at 25 °C) |
| Storage | 2–8 °C, under Argon/Nitrogen (exclude moisture) |
| Stability | Pyrophoric residue; stable in solution under inert atmosphere for months. |
Structural Insight: The Ortho-Methoxy Effect
The ortho-methoxy substituent plays a dual role:
-
Electronic: As an electron-donating group (EDG), it increases the nucleophilicity of the aromatic ring, accelerating the transmetallation step in catalytic cycles.
-
Chelation (Weak): The oxygen atom can provide weak intramolecular coordination to the zinc center. While less pronounced than in organolithiums, this "hemilabile" coordination can stabilize the monomeric species in solution, preventing the formation of insoluble polymeric aggregates often seen with simple phenylzinc halides.
Part 2: Mechanistic Principles
The "Turbo-Zinc" Effect (LiCl Mediation)
While historical preparation relied on highly reactive Rieke® Zinc, modern protocols utilize the "Knochel" method involving LiCl. The presence of Lithium Chloride is not merely incidental; it is mechanistically critical.
-
Solubilization: Organozinc halides (RZnX) tend to form aggregates on the metal surface, passivating the zinc and stopping the reaction.
-
Ion-Pairing: LiCl forms a soluble complex
, effectively cleaning the metal surface and allowing the oxidative addition to proceed at mild temperatures (often ambient to 50°C) rather than requiring reflux.
Diagram: Negishi Catalytic Cycle
The following diagram illustrates the catalytic cycle for coupling 2-methoxyphenylzinc iodide with an aryl halide, highlighting the transmetallation step.
Figure 1: The catalytic cycle demonstrating the entry of 2-methoxyphenylzinc iodide at the transmetallation stage.
Part 3: Preparation & Experimental Protocols
Method A: LiCl-Mediated Direct Insertion (Recommended)
This protocol avoids the complex preparation of Rieke zinc and uses standard laboratory reagents.
Reagents:
-
Zinc dust (activated)
-
Lithium Chloride (anhydrous)
-
2-Iodoanisole
-
THF (anhydrous)
Protocol:
-
Activation: In a flame-dried Schlenk flask under Argon, place Zn dust (1.5 equiv) and LiCl (1.5 equiv). Heat to 150°C under high vacuum for 1 hour to dry LiCl and activate Zn. Cool to room temperature.
-
Solvent Addition: Add anhydrous THF to achieve a theoretical concentration of ~0.5–1.0 M.
-
Activation (Chemical): Add 5 mol% of 1,2-dibromoethane and heat to reflux for 1 minute. Cool, then add 5 mol% TMSCl and stir for 5 minutes.
-
Insertion: Add 2-iodoanisole (1.0 equiv) dropwise.
-
Reaction: Stir at 25–40°C. Monitor via GC-MS (hydrolysis aliquot) until the starting iodide is consumed (typically 2–12 hours).
-
Filtration: Allow solids to settle. The supernatant is the active reagent 2-methoxyphenylzinc iodide .
Method B: Transmetallation (From Aryl Lithium/Magnesium)
Use this only if direct insertion fails or if the starting material is 2-bromoanisole.
-
Generate 2-methoxyphenyllithium (via n-BuLi at -78°C) or Grignard.
-
Add a solution of anhydrous ZnI₂ or ZnBr₂ (1.0 equiv) in THF at -78°C.
-
Warm to room temperature.
-
Note: This method is less chemoselective if the substrate contains sensitive groups (e.g., esters, nitriles) that would react with the initial Li/Mg species.
-
Part 4: Applications in Drug Discovery
Negishi Cross-Coupling
The primary utility is coupling with aryl chlorides, bromides, or triflates to form biaryls.
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1–5 mol%).
-
Conditions: THF/DMF mixtures, 60–80°C.
-
Advantage: Tolerates esters, ketones, and nitriles on the coupling partner, which Grignards would attack.
Acylation (Ketone Synthesis)
Reacts with acid chlorides to form o-anisyl ketones.
-
Catalyst: CuCN[1]·2LiCl (10–20 mol%) often required as a co-catalyst to facilitate the acyl transfer.
Experimental Workflow Visualization
Figure 2: Step-by-step workflow for the synthesis and application of the reagent.
Part 5: Safety & Handling
Hazards[2][3]
-
Pyrophoric Residues: While the THF solution is not typically spontaneously flammable, the dried residue is pyrophoric.
-
Moisture Sensitivity: Reacts violently with water to release anisole and zinc salts.
-
Skin Corrosion: Causes severe skin burns and eye damage (Category 1B).
Best Practices
-
Cannula Transfer: Always transfer the reagent using positive pressure (Argon) and double-tipped needles (cannulas). Never pour.
-
Titration: Before use, titrate the reagent (e.g., using Iodine/LiCl or salicylaldehyde phenylhydrazone) to determine precise concentration, as it degrades over time.
-
Quenching: Quench excess reagent with isopropanol first, then water, then dilute HCl.
References
-
Knochel, P., et al. (2006).[2][3] Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition. Link
-
Rieke, R. D. (1991). Preparation of Organometallic Compounds from Highly Reactive Metal Powders. Science. Link
-
Sigma-Aldrich. (n.d.). 2-Methoxyphenylzinc iodide Product Sheet & SDS. Link
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie. Link
Sources
- 1. d-nb.info [d-nb.info]
- 2. Efficient synthesis of functionalized organozinc compounds by the direct insertion of zinc into organic iodides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Methoxyphenylzinc Iodide Solution (0.5 M in THF)
Executive Summary
In the landscape of modern cross-coupling and functionalization chemistry, the selection of the correct organometallic nucleophile is the single most critical variable dictating reaction success. While Grignard and organolithium reagents offer brute-force reactivity, their aggressive nature often leads to poor functional group tolerance and over-addition side reactions.
2-Methoxyphenylzinc iodide , supplied as a 0.5 M solution in tetrahydrofuran (THF), bridges the gap between reactivity and selectivity. As a highly tuned organozinc halide, it possesses an attenuated nucleophilicity that allows for the precise installation of the 2-methoxyphenyl moiety in complex, highly functionalized medicinal chemistry scaffolds. This whitepaper dissects the physical properties, thermodynamic stability, and field-proven synthetic applications of this indispensable reagent.
Physicochemical Profiling & Solvent Dynamics
Understanding the physical properties of 2-Methoxyphenylzinc iodide is not merely an exercise in safety; it is the foundation of reproducible reaction design. The reagent is commercially stabilized in THF, a choice driven by fundamental coordination chemistry. The oxygen atom of THF actively donates electron density to the electrophilic zinc center, stabilizing the organozinc species against Schlenk-type disproportionation.
The 0.5 M concentration represents a thermodynamic "sweet spot"—it is sufficiently concentrated to support scalable, bi-molecular reaction kinetics while remaining dilute enough to prevent the precipitation of polymeric zinc halide aggregates at the recommended 2–8 °C storage temperature.
Table 1: Quantitative Physical and Chemical Properties
| Property | Value / Specification | Mechanistic / Safety Implication |
| Chemical Formula | C₇H₇IOZn[1] | Defines the active nucleophilic mass. |
| Molecular Weight | 299.42 g/mol [1] | Critical for stoichiometric calculations. |
| CAS Number | 282727-20-2 | Unique identifier for regulatory compliance. |
| Concentration | 0.5 M in THF | Optimizes stability and prevents low-temp precipitation. |
| Density | 0.996 g/mL at 25 °C | Necessary for volumetric dispensing in flow chemistry. |
| Flash Point | -17 °C (1.4 °F) (Closed Cup) | High flammability risk; mandates inert atmosphere handling. |
| Storage Temperature | 2–8 °C | Minimizes thermal degradation and THF peroxide formation. |
| Appearance | Amber to dark brown liquid | Coloration is typical of active organozinc-halide complexes. |
Mechanistic Applications in Drug Development
The attenuated reactivity of 2-Methoxyphenylzinc iodide makes it a privileged reagent in the synthesis of complex active pharmaceutical ingredients (APIs). Below are two primary applications where this reagent outperforms traditional organometallics.
Synthesis of Highly Hindered Aryl Ketones
The synthesis of sterically hindered aryl ketones via the direct addition of organometallics to aroyl chlorides is notoriously difficult. Grignard reagents frequently undergo a second addition to the newly formed ketone, yielding unwanted tertiary alcohols.
Because the carbon-zinc bond is significantly less polarized than a carbon-magnesium bond, 2-Methoxyphenylzinc iodide reacts smoothly with aroyl chlorides to form the desired ketone, but it is entirely unreactive toward the ketone product itself. This chemoselectivity was elegantly demonstrated by Cho and Kim, who established a versatile protocol for generating highly hindered aryl ketones using organozinc reagents[2].
DABSO-Mediated Synthesis of Sulfones
Sulfones are critical structural motifs in medicinal chemistry, but traditional syntheses often require the handling of toxic, gaseous sulfur dioxide (SO₂). To circumvent this, the bench-stable SO₂ surrogate DABSO (DABCO-bis(sulfur dioxide)) is employed.
In a landmark methodology by Rocke et al. at Pfizer, organozinc reagents like 2-Methoxyphenylzinc iodide are reacted directly with DABSO[3][4]. The organozinc species attacks the released SO₂, generating a zinc sulfinate intermediate. Because this intermediate is generated in situ, it can be immediately trapped by an alkyl halide electrophile to yield the aryl-alkyl sulfone in a single, one-pot operation[4][5].
Experimental Methodology: One-Pot Sulfone Synthesis
The following step-by-step protocol details the DABSO-mediated sulfone synthesis using 2-Methoxyphenylzinc iodide. This protocol is designed as a self-validating system; visual and thermodynamic cues are embedded to ensure the chemist can verify the reaction's progress in real-time.
Prerequisites: All glassware must be flame-dried under vacuum and purged with high-purity argon.
-
Reagent Activation: To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add DABSO (0.55 equivalents relative to the electrophile)[4]. Purge the flask with argon for 5 minutes.
-
Solvent Introduction: Add anhydrous THF (2.0 mL) to suspend the DABSO. The suspension will remain heterogeneous.
-
Organozinc Addition (The Nucleophilic Attack): Cool the flask to 0 °C using an ice-water bath. Syringe in the 2-Methoxyphenylzinc iodide solution (0.5 M in THF, 1.2 equivalents) dropwise over 5 minutes.
-
Causality Check: The reaction is mildly exothermic. Maintaining 0 °C prevents the premature degradation of the transient SO₂ species. The mixture will gradually become homogeneous as the zinc sulfinate salt forms.
-
-
Intermediate Maturation: Remove the ice bath and allow the solution to stir at room temperature (20 °C) for 30 minutes to ensure complete conversion to the zinc sulfinate intermediate.
-
In Situ Alkylation: Add the desired alkyl halide (1.0 equivalent) directly to the reaction mixture.
-
Note: If utilizing a highly unreactive alkyl chloride, the addition of a catalytic amount of tetrabutylammonium iodide (TBAI) is recommended to facilitate a Finkelstein-type halogen exchange in situ.
-
-
Thermal Driving: Heat the reaction mixture to 50 °C for 12 hours. Monitor the consumption of the alkyl halide via TLC or LC-MS.
-
Quenching Protocol: Cool the vessel to 0 °C. Do not add water directly. Quench the reaction by adding 1.0 mL of isopropanol dropwise to safely protonate any residual organozinc species, followed by 10 mL of saturated aqueous ammonium chloride (NH₄Cl).
-
Causality Check: The NH₄Cl chelates the zinc ions, preventing the formation of a thick, intractable zinc hydroxide emulsion that would otherwise trap the product during extraction.
-
Pathway Visualization
The following diagram illustrates the logical flow and molecular interactions of the DABSO-mediated sulfone synthesis described in Section 4.
Workflow: DABSO-mediated SO2 insertion and in situ alkylation of 2-Methoxyphenylzinc iodide.
Safety, Handling, and Storage Imperatives
Due to its high reactivity and the physical properties of its solvent carrier, 2-Methoxyphenylzinc iodide requires strict engineering controls[6]:
-
Pyrophoric Risk: While the 0.5 M solution is not inherently pyrophoric, the evaporation of THF will leave behind highly reactive concentrated organozinc residues that can ignite upon contact with ambient moisture[6].
-
Peroxide Formation: THF is prone to forming explosive peroxides upon exposure to oxygen and light. The solution must be stored in tightly sealed, argon-flushed containers at 2–8 °C.
-
Water Reactivity: In contact with water, the reagent undergoes rapid, exothermic hydrolysis, releasing anisole and potentially flammable gases. All quenching must be performed using the secondary alcohol/NH₄Cl protocol outlined above[6].
References
-
Fisher Scientific. "SAFETY DATA SHEET: 2-Methoxyphenylzinc iodide, 0.5M in THF". Fisher Scientific. Available at: [Link]
-
Cho, H., & Kim, S. (2012). "A Versatile Protocol for the Preparation of Highly Hindered Aryl Ketones Using Organozinc Reagents". Bulletin of the Korean Chemical Society, 33(9), 3083-3086. Available at: [Link]
-
Rocke, B. N., et al. (2014). "Synthesis of Sulfones from Organozinc Reagents, DABSO, and Alkyl Halides". Organic Letters, 16(1), 154-157. Available at: [Link]
Sources
- 1. thomassci.com [thomassci.com]
- 2. A Versatile Protocol for the Preparation of Highly Hindered Aryl Ketones Using Organozinc Reagents -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 3. Synthesis of sulfones from organozinc reagents, DABSO, and alkyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. fishersci.fi [fishersci.fi]
Solvation Dynamics and Handling Protocols of 2-Methoxyphenylzinc Iodide in Organic Solvents
Executive Summary
2-Methoxyphenylzinc iodide (CAS: 282727-20-2) is a highly versatile organometallic reagent heavily utilized in pharmaceutical drug development for the synthesis of aryl ketones, sulfones, and complex biaryls via palladium- or nickel-catalyzed Negishi cross-coupling (). Because organozinc halides are highly sensitive to moisture and prone to aggregation, understanding their solubility profiles in organic solvents is critical. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic drivers of organozinc solubility, compares the efficacy of Tetrahydrofuran (THF) versus N,N-Dimethylformamide (DMF), and outlines self-validating experimental protocols for the preparation and handling of these reactive species.
Thermodynamic Drivers of Organozinc Solubility
In the solid state, organozinc halides natively exist as polymeric networks. This aggregation is driven by the strong Lewis acidity of the
When a coordinating solvent like THF is introduced, the oxygen atoms donate electron density into the empty
To manipulate this equilibrium and maximize solubility, the Knochel Method employs Lithium Chloride (LiCl) as a "turbo" additive. LiCl coordinates directly with the organozinc species to form a highly soluble zincate complex (e.g.,
Figure 1: Solvation pathways and zincate formation of 2-methoxyphenylzinc iodide.
Solvent Profiles: THF vs. DMF
While THF is the commercial standard—typically supplied at a 0.5 M concentration ()—recent mechanistic studies have highlighted DMF as a superior alternative for specific synthetic bottlenecks.
Research indicates two distinct kinetic mechanisms based on solvent choice: polar aprotic solvents like DMF directly accelerate the oxidative addition of zinc to aryl iodides, whereas the addition of LiCl in THF primarily accelerates the solubilization of the surface organozinc intermediate (2)[2]. Furthermore, DMF solutions of organozinc compounds exhibit a drastically lower rate of decomposition compared to THF, providing an enhanced shelf-life which is critical when handling highly polar or heteroatom-rich substrates in late-stage functionalization (3)[3].
Quantitative Solvent Comparison
| Solvent System | Max Practical Concentration | Solubilization Mechanism | Stability / Shelf-Life | Application Context |
| THF (Anhydrous) | 0.5 M | Oxygen-Zn coordination | Moderate (Requires 2-8°C) | Standard Negishi cross-couplings; commercial benchmark. |
| THF + LiCl | > 1.0 M | Zincate complex formation | High | "Turbo" reactions; high kinetic reactivity and solubility. |
| DMF | ~ 0.5 M | Carbonyl-Zn coordination | Very High | Late-stage functionalization of polar drug candidates. |
| Toluene | Insoluble | Non-coordinating | N/A | Used only as a co-solvent; causes organozinc precipitation. |
Experimental Methodologies: Preparation and Handling
To ensure scientific integrity, the following protocols are designed as self-validating systems . Visual and thermal cues are embedded within the steps to confirm the success of the reaction before proceeding to downstream applications.
Figure 2: Step-by-step experimental workflow for the preparation of organozinc solutions.
Protocol 1: In-Situ Preparation via Direct Zinc Insertion (Knochel Method)
Causality Note: Zinc dust naturally forms a passivating ZnO layer. 1,2-dibromoethane physically fractures this oxide layer by forming ethylene gas and ZnBr2, while TMSCl acts as a chemical scavenger for trace moisture.
-
System Purge: Flame-dry a Schlenk flask equipped with a magnetic stir bar under a vacuum, then backfill with Argon (repeat 3x).
-
Zinc Activation: Add 1.5 equivalents of Zinc dust. Suspend in anhydrous THF (or DMF). Add 5 mol% of 1,2-dibromoethane and heat to 65°C for 5 minutes.
-
Validation Check: Observe gentle bubbling (ethylene gas evolution).
-
-
Oxide Scavenging: Cool to 25°C. Add 1 mol% of Trimethylsilyl chloride (TMSCl) and stir for 15 minutes.
-
Oxidative Addition: Add 1.2 equivalents of anhydrous LiCl, followed by 1.0 equivalent of 2-iodoanisole (2-methoxyphenyl iodide) dropwise.
-
Validation Check: An exotherm should be observed, indicating the initiation of the oxidative insertion.
-
-
Maturation: Stir the mixture at 30-50°C for 2-4 hours until the aryl iodide is fully consumed (monitor via GC/MS of a quenched aliquot).
-
Filtration: Stop stirring and allow the unreacted zinc to settle. Transfer the supernatant via a filter cannula into a dry, Argon-flushed storage flask.
Protocol 2: Standardization and Titration
Causality Note: Because organozinc reagents degrade over time via hydrolysis or homocoupling, the exact molarity must be quantified prior to use in sensitive catalytic cycles.
-
Preparation of Titrant: Accurately weigh ~50 mg of iodine (
) into a dry flask. Dissolve in 2 mL of anhydrous THF. -
Titration: Slowly add the prepared 2-methoxyphenylzinc iodide solution dropwise via a graduated syringe to the iodine solution until the deep brown color of iodine completely disappears, leaving a clear/pale yellow solution.
-
Calculation: Calculate the exact molarity based on the volume of organozinc solution required to quench the known moles of
.
Conclusion
The solubility and reactivity of 2-methoxyphenylzinc iodide are inextricably linked to the coordinating ability of the chosen solvent and the presence of solubilizing additives like LiCl. While THF remains the standard for general Negishi couplings, transitioning to DMF offers profound advantages in reagent stability and the solubilization of complex, polar substrates. By adhering to rigorous, self-validating preparation protocols, researchers can ensure high-fidelity cross-coupling results in advanced drug discovery pipelines.
References
- Sigma-Aldrich. "2-Methoxyphenylzinc iodide 0.5M tetrahydrofuran 282727-20-2". MilliporeSigma.
- National Institutes of Health (PMC). "Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis". NIH.
- Ludwig-Maximilians-Universität München. "Aggregation of Organozinc Species in Solution and Their Reactivity". LMU Munich.
- ChemRxiv. "Organozinc Compounds in N,N-Dimethylformamide: Stability Towards Degradation and Reactivity in Negishi Cross-Coupling Reactions". ChemRxiv.
Sources
2-Methoxyphenylzinc Iodide: Stability, Storage, and Handling Guide
Topic: 2-Methoxyphenylzinc Iodide Stability and Storage Conditions Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Core Directive & Executive Summary
2-Methoxyphenylzinc iodide is a specialized organozinc reagent, pivotal in Negishi cross-coupling reactions for introducing the o-anisyl moiety. Unlike Grignard or organolithium reagents, it exhibits a higher tolerance for functional groups; however, its stability is governed by a delicate Schlenk equilibrium and sensitivity to proton sources.
This guide moves beyond basic handling to address the thermodynamic and kinetic factors that dictate reagent longevity. The presence of Lithium Chloride (LiCl) is not merely an additive but a structural stabilizer that solubilizes the reagent, preventing the formation of inactive polymeric aggregates.
Key Stability Insight:
-
State: Stable as a solution in THF (typically 0.5 M – 1.0 M).
-
Critical Additive: LiCl (stabilizes via "Turbo-Grignard" type complexation).
-
Shelf Life: ~3–4 weeks at 0–4°C under Argon.
-
Primary Degradation: Hydrolysis (formation of anisole) and Oxidation.
Chemical Nature & Instability Mechanisms
To store this reagent effectively, one must understand why it degrades.
The Role of the Ortho-Methoxy Group
The 2-methoxy substituent provides a unique stabilizing effect compared to a simple phenylzinc reagent. The oxygen atom in the methoxy group can coordinate intramolecularly to the zinc center. This chelation reduces the Lewis acidity of the zinc, slightly dampening its reactivity toward electrophiles but significantly inhibiting the formation of insoluble polymeric aggregates.
The Schlenk Equilibrium & LiCl Stabilization
In pure THF, organozinc halides exist in a dynamic equilibrium. Without LiCl, these species often precipitate as unreactive oligomers.
The LiCl Effect:
LiCl breaks these oligomers by forming a soluble "ate" complex (
Figure 1: The Schlenk equilibrium and the solubilizing role of LiCl, preventing the formation of inactive aggregates.
Stability Profile & Data
The following data summarizes the stability of 2-methoxyphenylzinc iodide (0.5 M in THF, prepared via LiCl-mediated direct insertion) under various conditions.
| Storage Condition | Temperature | Atmosphere | Titer Retention (1 Week) | Titer Retention (4 Weeks) | Status |
| Optimized | 0°C to 4°C | Argon | > 98% | ~ 90-95% | Recommended |
| Standard Lab | 25°C (RT) | Argon | ~ 95% | ~ 80% | Acceptable (Short Term) |
| Compromised | 25°C (RT) | Air/Moisture | < 5% | 0% | Decomposed |
| Cold Compromised | -20°C | Argon | > 98% | > 95% | Risk of salt precipitation |
Note on Precipitation: Storing at -20°C can cause the LiCl or Zn salts to crystallize out of solution. If this occurs, the reagent must be warmed to room temperature and stirred vigorously to redissolve the salts before use, or the titer will be inaccurate.
Storage & Handling Protocols
Storage Container Specifications
-
Vessel: Schlenk flask or a crimp-sealed vial with a PTFE-lined septum.
-
Material: Borosilicate glass (dried in an oven at >120°C for at least 4 hours).
-
Headspace: Must be filled with dry Argon (preferred over Nitrogen due to Argon's higher density, which blankets the solution).
-
Sealing: Parafilm is insufficient for long-term storage. Use electrical tape or copper wire to secure septa.
Handling Workflow
-
Equilibration: If stored in the fridge, allow the solution to reach room temperature (approx. 30 mins) before withdrawing. This prevents condensation of atmospheric moisture on the cold needle/septum.
-
Positive Pressure: Always apply a slight positive pressure of Argon to the flask before inserting a syringe.
-
Needle Choice: Use long, wide-bore needles (18-20G) to avoid clogging if minor salt precipitation has occurred.
Decomposition Pathways
Understanding how the reagent fails allows for better troubleshooting.
Figure 2: Primary decomposition pathways. Hydrolysis yields Anisole, rendering the reagent useless for coupling.
Quality Control: Titration Protocol
Trustworthiness: Never assume the concentration labeled on a stored bottle is accurate. Always titrate before a critical reaction. Method: The Knochel Titration (Iodolysis) is the standard for organozinc reagents.
Materials
-
Titrant: Iodine (
) solid (sublimed grade). -
Solvent: Dry THF.
-
Indicator: The Iodine itself acts as the indicator (Brown
Clear). -
Standard: LiCl (saturated solution in THF) is often used to accelerate the reaction, but for direct titration of zinc reagents, simple iodolysis works well.
Step-by-Step Protocol
-
Weighing: Flame-dry a 10 mL round-bottom flask or vial under Argon. Accurately weigh approx. 254 mg of
(1.0 mmol).[1] -
Dissolution: Dissolve the iodine in 2–3 mL of dry THF. The solution will be dark brown.[2]
-
Titration: Add the 2-methoxyphenylzinc iodide solution dropwise via a 1.0 mL syringe (graduated) into the stirring iodine solution.
-
Endpoint: The endpoint is reached when the dark brown color completely disappears , turning the solution clear or slightly yellow.
-
Calculation:
Note: The reaction is
Safety (SDS Summary)
-
Hazards: Flammable liquid (THF), Skin corrosion/irritation (Zinc salts), Serious eye damage.
-
Water Reactivity: Reacts violently with water to release heat and flammable gases (if excess unreacted Zn is present) or simply degrades (organozinc).
-
PPE: Wear nitrile gloves, safety goggles, and a flame-retardant lab coat. Handle only in a fume hood or glovebox.
-
Spill: Quench with dilute HCl or saturated
solution, then absorb with vermiculite.
References
-
Knochel, P., et al. "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."[1][3][4][5] Synthesis, 2006(5), 890–891.
-
Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004, 43(25), 3333–3336. (Foundational work on LiCl solubilization).
-
Jastrzebski, J. T. B. H., et al. "Structural Organozinc Chemistry." The Chemistry of Organozinc Compounds, Wiley, 2006. (Details on Schlenk equilibrium and aggregation).
-
Sigma-Aldrich. "Titration of Organometallic Reagents." Technical Bulletin AL-134. (Standard industry protocols).
Sources
Advanced Handling and Application of 2-Methoxyphenylzinc Iodide (0.5M in THF)
Executive Summary
For researchers and drug development professionals, organozinc reagents represent a cornerstone of modern carbon-carbon bond formation. Among these, 2-Methoxyphenylzinc iodide (0.5M in Tetrahydrofuran) is a highly valuable nucleophile, particularly in palladium-catalyzed Negishi cross-coupling reactions[1]. However, the inherent reactivity of the polarized carbon-zinc bond, combined with the physicochemical hazards of the tetrahydrofuran (THF) solvent, necessitates stringent handling protocols.
This whitepaper provides an in-depth, causality-driven guide to the safe storage, manipulation, and application of 2-Methoxyphenylzinc iodide. By understanding the mechanistic reasons behind each safety protocol, laboratories can establish self-validating workflows that ensure both operator safety and high-yield synthetic outcomes.
Physicochemical Profile and Hazard Causality
To handle 2-Methoxyphenylzinc iodide safely, one must first understand the dual nature of its formulation: the organometallic solute and the ethereal solvent.
Quantitative Data Summary
| Parameter | Specification |
| Chemical Name | 2-Methoxyphenylzinc iodide |
| Concentration | 0.5 M in Tetrahydrofuran (THF) |
| CAS Number | 282727-20-2 |
| Molecular Formula | C₇H₇IOZn |
| Molecular Weight | 299.42 g/mol |
| Appearance | Liquid solution |
| Primary Hazards (Mixture) | Flammable Liquid (Cat 2), Eye Irritant (Cat 2), Carcinogen (Cat 2) |
Data sourced from authoritative chemical safety documentation[2],[3].
The Role and Risks of Tetrahydrofuran (THF)
Organozinc reagents are typically supplied in THF rather than non-polar solvents. Causality: The oxygen heteroatom in THF donates electron density into the empty p-orbitals of the zinc center. This coordination stabilizes the monomeric organozinc species, preventing unwanted aggregation or disproportionation (Schlenk equilibrium)[1].
However, THF introduces significant hazards:
-
Peroxide Formation (EUH019): THF auto-oxidizes in the presence of atmospheric oxygen to form explosive hydroperoxides[2]. If the solvent evaporates, these peroxides concentrate, posing a severe explosion risk upon mechanical shock or heating.
-
Flammability: THF is highly flammable (Flash point ~ -14 °C). When combined with the moisture-sensitive nature of the organozinc reagent—which can exothermically protonate to form anisole and zinc hydroxide upon contact with water—the risk of solvent ignition is non-trivial[4].
Infrastructure and Storage Protocols
A robust storage protocol must be a self-validating system that actively prevents and monitors degradation.
-
Atmospheric Control: The reagent must be stored under a positive pressure of an inert gas. Argon is strictly preferred over Nitrogen. Because Argon is denser than air, it acts as a protective blanket directly resting on the surface of the solvent, mitigating oxygen ingress even if the septum seal is slightly compromised.
-
Temperature Control: Store refrigerated (2–8 °C)[2]. Cold storage suppresses the kinetics of THF auto-oxidation and prevents the thermal degradation of the carbon-zinc bond.
-
Self-Validating Peroxide Monitoring:
-
Action: Date the container immediately upon opening.
-
Validation: Every 3 months, extract a 0.1 mL aliquot using an air-free syringe and test it using a standardized KI (Potassium Iodide) starch indicator strip. A color change to dark blue/black validates the presence of dangerous peroxides, dictating immediate and safe disposal of the bottle[2].
-
Air-Free Transfer Methodology
The transfer of 2-Methoxyphenylzinc iodide from its Sure/Seal™ bottle to a reaction vessel must be conducted using rigorous Schlenk techniques to maintain the integrity of the reagent[4].
Workflow for air-free transfer of organozinc reagents.
Step-by-Step Syringe Transfer Protocol
-
Preparation: Dry a glass syringe and stainless-steel needle in an oven (120 °C) for at least 4 hours. Cool them in a desiccator or under an active stream of Argon.
-
System Purging: Connect the syringe to an Argon line. Draw and expel Argon three times to displace any residual atmospheric moisture.
-
Pressurization: Insert a separate Argon line (via a small gauge needle) into the septum of the 2-Methoxyphenylzinc iodide bottle to create positive pressure. Causality: Withdrawing liquid creates a vacuum; without a compensatory gas line, ambient air will be sucked into the bottle, destroying the reagent.
-
Withdrawal: Insert the purged syringe needle into the bottle. Slowly pull the plunger to withdraw the desired volume.
-
Self-Validation: Observe the Argon line bubbler. The oil should bubble outward steadily. If the bubbling stops or reverses, the system is under vacuum, indicating your withdrawal rate is too fast or the gas flow is insufficient.
-
-
Transfer: Carefully remove the syringe and immediately pierce the septum of your pre-purged reaction flask. Inject the reagent dropwise.
Application: Negishi Cross-Coupling Workflow
2-Methoxyphenylzinc iodide is exceptionally useful for synthesizing sterically hindered or electronically deactivated biaryls via the Negishi coupling[1]. The use of organozinc reagents is preferred over Grignard or organolithium reagents due to their high functional group tolerance[1].
Negishi cross-coupling catalytic cycle with organozinc reagents.
Step-by-Step Coupling Protocol
-
Catalyst Activation: In a flame-dried Schlenk flask under Argon, add the aryl halide electrophile (1.0 equiv) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv). Dissolve in anhydrous THF.
-
Reagent Addition: Cool the flask to 0 °C. Using the air-free transfer method described above, add 2-Methoxyphenylzinc iodide (1.2 equiv) dropwise. Causality: Cooling mitigates the exothermic nature of the initial coordination and prevents premature catalyst decomposition.
-
Reaction Cycling: Remove the ice bath and allow the reaction to warm to room temperature or heat to 50 °C depending on the electrophile's reactivity.
-
Self-Validating Monitoring:
-
Visual: The reaction mixture should transition from a pale yellow to a deep red/brown, indicating the active cycling of the Pd(0)/Pd(II) species.
-
Analytical: Quench a 0.05 mL aliquot in saturated NH₄Cl and extract with Ethyl Acetate. Analyze via GC/MS. The complete disappearance of the aryl halide peak validates successful transmetalation and reductive elimination.
-
Emergency Protocols and Quenching
Improper disposal of organozinc reagents can lead to laboratory fires. The carbon-zinc bond must be deliberately and safely destroyed before standard waste disposal.
Safe Quenching Methodology
Never quench residual 2-Methoxyphenylzinc iodide directly with water. The rapid protonation generates excessive heat, which can boil the THF and ignite the aerosolized mixture.
-
Dilution: Dilute the residual reagent with an equal volume of anhydrous Toluene or Heptane. Causality: Non-polar, higher-boiling solvents act as a heat sink and reduce the concentration of the reactive species.
-
Primary Quench (Isopropanol): Place the flask in an ice bath under Argon. Dropwise, add Isopropanol (IPA). Causality: IPA is a secondary alcohol; its steric hindrance and lower acidity result in a much slower, controlled protonation of the C-Zn bond compared to water.
-
Secondary Quench (Water): Once the addition of IPA no longer generates gas (methane/arene evolution ceases), slowly add deionized water to hydrolyze the remaining zinc salts.
-
Neutralization: Add dilute Hydrochloric acid (1M HCl) until the precipitated zinc hydroxide dissolves into a clear solution, which can then be safely discarded in heavy-metal aqueous waste.
References
-
SAFETY DATA SHEET - Fisher Scientific Fisher Scientific[Link]
Sources
The Renaissance of Organometallics: A Technical Guide to Arylzinc Reagents
Executive Summary
In the hierarchy of organometallic reagents, arylzincs (
This guide explores the evolution of arylzinc chemistry, moving from the pyrophoric volatility of early discoveries to the modern, stabilized "Turbo-Zinc" reagents that have revolutionized pharmaceutical process chemistry.
Part 1: Historical Evolution and Critical Milestones[1]
The trajectory of arylzinc chemistry is defined by four distinct eras, each overcoming a specific limitation of the previous generation.
The Era of Discovery (1849)
Edward Frankland discovered diethylzinc while attempting to isolate free ethyl radicals at the University of Marburg. By heating ethyl iodide with zinc in a sealed tube, he generated a colorless, pyrophoric liquid.
-
Limitation: Early organozincs were difficult to handle and limited to simple alkyl chains. Aryl halides were too inert to react with standard zinc dust.
The Activation Era (1972)
Reuben Rieke solved the "inertness" problem. Standard zinc has a low surface area and an oxide passivation layer. Rieke developed a method to reduce anhydrous
-
Impact: Allowed the direct insertion of zinc into unactivated aryl bromides and iodides.
The Catalytic Revolution (1977)
Ei-ichi Negishi (Nobel Laureate, 2010) demonstrated that organozincs could undergo transmetallation with Palladium(0) species. This linked the moderate reactivity of zinc nucleophiles with the power of cross-coupling.
-
Impact: The Negishi Coupling became a cornerstone of C-C bond formation, superior to Kumada coupling (Grignards) in functional group compatibility.
The Solubilization Era (2000s - Present)
Paul Knochel introduced
-
Result: The "Turbo-Grignard" and "Turbo-Zinc" reagents.
Figure 1: The evolutionary timeline of organozinc chemistry, highlighting the shift from discovery to functional enhancement.
Part 2: The Technical Core – The Knochel Effect ( )
The most significant modern advancement in this field is the use of
The Problem: Aggregation
Organozinc halides (
The Solution: De-aggregation via LiCl
When
-
Complexation:
coordinates with the organozinc species.[5] -
Solubilization: It forms a monomeric zincate species, typically
. -
Result: This monomeric species is highly soluble in THF and exposes the Carbon-Zinc bond, making it kinetically more reactive toward transmetallation or electrophiles, while thermodynamically remaining less basic than a Grignard.
Figure 2: The "Turbo" Effect. LiCl breaks stable, unreactive aggregates into reactive monomeric zincate species.
Part 3: Comparative Data Analysis
The following table contrasts Arylzincs with their Lithium and Magnesium counterparts, demonstrating why
| Feature | Aryllithium ( | Grignard ( | Arylzinc ( |
| pKa of Conjugate Acid | ~40-50 (Extremely Basic) | ~40-50 (Very Basic) | ~30-35 (Moderately Basic) |
| Reactivity | Pyrophoric / Explosive | High / Exothermic | Moderate / Controllable |
| Ester Tolerance | Very Low (Addn to C=O) | Low (Addn to C=O) | High (Stable at RT) |
| Nitrile Tolerance | Low | Low | High |
| Nitro Group Tolerance | Incompatible | Incompatible | Compatible |
| Preparation Temp | -78 °C | 0 °C to Reflux | 0 °C to 25 °C |
| Primary Application | H/Li Exchange | Nucleophilic Addition | Cross-Coupling (Negishi) |
Part 4: Experimental Methodologies
Protocol A: Direct Insertion (The "Knochel" Method)
Best for: Converting functionalized aryl iodides/bromides directly to zinc reagents.
Reagents:
Workflow:
-
Activation: Dry
(1.5 equiv) in a Schlenk flask under high vacuum at 150°C for 2 hours. Cool to RT under Argon. -
Zinc Addition: Add Zinc dust (1.5 equiv) and dry THF.
-
Surface Cleaning: Add 5 mol% TMSCl (Trimethylsilyl chloride) and 1,2-dibromoethane to activate the Zn surface. Stir for 15 mins.
-
Insertion: Add the Aryl Iodide (1.0 equiv) dropwise.
-
Monitoring: Monitor consumption of starting material via GC-MS (quench aliquot with water).
-
Yield: The resulting supernatant is a solution of
, ready for coupling.
Protocol B: Transmetallation via Turbo-Grignard
Best for: Substrates where direct insertion is slow, but functional groups tolerate
Reagents:
Workflow:
-
Mg-Exchange: Treat
with at -20°C. The Mg/I exchange is extremely fast due to the LiCl acceleration. -
Transmetallation: Once the Grignard is formed, add
(1.0 equiv) immediately. -
Result: The Magnesium species transmetallates to Zinc, forming
. -
Why do this? It allows the generation of the Zinc reagent at low temperatures, trapping unstable intermediates before they decompose.
Part 5: The Negishi Coupling Cycle
The primary utility of arylzinc reagents is in Palladium-catalyzed cross-coupling.
Figure 3: The Negishi Catalytic Cycle.[9] The transmetallation step (Red) is where the unique properties of the arylzinc reagent are critical.
References
-
Frankland, E. (1849).[10] On the isolation of the organic radicals.[11][12] Journal of the Chemical Society, 2, 263.[13] Link
-
Rieke, R. D., & Hudnall, P. M. (1972).[14] Activated metals.[15][14][16] I. Preparation of highly reactive zinc.[11][17][18] Journal of the American Chemical Society, 94(20), 7178-7179. Link
-
King, A. O., Okukado, N., & Negishi, E. (1977).[19] Highly general stereo-, regio-, and chemo-selective synthesis of terminal and internal conjugated enynes by the Pd-catalysed reaction of alkynylzinc reagents with alkenyl halides.[19] Journal of the Chemical Society, Chemical Communications, (19), 683-684.[19] Link
-
Krasovskiy, A., & Knochel, P. (2006).[8] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. Link
-
Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006).[8] Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides.[1][8] Angewandte Chemie International Edition, 45(36), 6040-6044. Link
Sources
- 1. Preparation of Polyfunctional Organozinc Halides by an InX3 - and LiCl-Catalyzed Zinc Insertion to Aryl and Heteroaryl Iodides and Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Group of Prof. Paul Knochel | LMU München | Zinc reagents [knochel.cup.uni-muenchen.de]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. orgsyn.org [orgsyn.org]
- 6. acs.figshare.com [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 9. chemistnotes.com [chemistnotes.com]
- 10. History | OpenOChem Learn [learn.openochem.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 15. Negishi coupling - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. About Rieke Metals | Supporting Commercialization Process [riekemetals.com]
- 18. Scaling Up the Possibilities: Rieke Metals Past and Present | Rieke Metals [riekemetals.com]
- 19. jk-sci.com [jk-sci.com]
Methodological & Application
Application Note: Precision Negishi Coupling with 2-Methoxyphenylzinc Iodide
Topic: 2-Methoxyphenylzinc iodide in Negishi cross-coupling reactions. Content Type: Detailed Application Note and Protocol. Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Strategic Importance
2-Methoxyphenylzinc iodide (CAS: 282727-20-2) represents a specialized class of organozinc reagents critical for introducing the o-anisyl moiety into complex pharmacophores. Unlike simple phenylzinc reagents, the 2-methoxy substituent introduces significant steric hindrance and electronic donation close to the reaction center.
This guide addresses the two primary failure modes associated with this reagent:
-
Steric Impediment: The ortho-methoxy group retards the transmetallation step in the catalytic cycle.
-
Nucleophilicity Issues: As an arylzinc iodide, it is less nucleophilic than its organolithium or Grignard counterparts, requiring highly active catalyst systems (e.g., Buchwald precatalysts) to achieve turnover.
Reagent Preparation: The Knochel Modification
While 2-Methoxyphenylzinc iodide is commercially available (typically 0.5 M in THF), in situ preparation is often required for cost efficiency or isotope labeling. The Knochel method (Zn/LiCl) is the authoritative standard, as LiCl solubilizes the surface oxides on zinc, facilitating insertion.
Mechanism of Formation
The presence of LiCl is not catalytic; it is stoichiometric. It forms a soluble species, nominally
DOT Diagram: Preparation Workflow
Figure 1: Step-by-step workflow for the Knochel-type preparation of 2-Methoxyphenylzinc iodide.
Standard Operating Procedure (SOP)
Objective: Cross-coupling of 2-Methoxyphenylzinc iodide with an aryl bromide (Ar-Br).
Materials & Safety
-
Reagent: 2-Methoxyphenylzinc iodide (0.5 M in THF). Handle under Argon.[1][2][3] Moisture sensitive.
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd-PEPPSI-IPr (2 mol%).
-
Solvent: Anhydrous THF (peroxide-free).
-
Hazards: Organozincs are pyrophoric in high concentrations. THF forms explosive peroxides.
Protocol Steps
Step 1: Catalyst Pre-complexation (Critical)
Do not add the catalyst directly to the organozinc.
-
In a flame-dried Schlenk tube, charge Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).
-
Evacuate and backfill with Argon (3x).[3]
-
Add dry THF (1.0 mL).[3] Stir at room temperature (RT) for 5–10 minutes until the solution turns a distinct yellow/orange (active
species).
Step 2: Substrate Addition
-
Add the Aryl Bromide (1.0 mmol) to the catalyst solution.
-
Note: If the substrate is solid, add it during Step 1 before evacuation.
-
Step 3: Organozinc Addition
-
Cool the reaction mixture to 0°C (ice bath). Cooling prevents immediate exotherms and homocoupling.
-
Add 2-Methoxyphenylzinc iodide (2.4 mL, 0.5 M, 1.2 mmol) dropwise via syringe over 5 minutes.
-
Remove the ice bath and allow to warm to RT.
Step 4: Reaction & Monitoring
-
Stir at RT for 2–4 hours .
-
Checkpoint: If conversion is <50% after 2 hours (checked by LCMS/TLC), heat to 50°C . The ortho-methoxy group often raises the activation energy for transmetallation.
-
Quench: Add Saturated NH₄Cl solution (2 mL) carefully.
-
Extraction: Extract with EtOAc (3x), wash with brine, dry over MgSO₄.
Reaction Optimization: The "Ortho-Effect"
The 2-methoxy group creates a specific challenge: Steric crowding at the Pd center . Standard ligands like PPh₃ often fail here.
Ligand Selection Matrix
| Ligand | Class | Suitability for 2-OMe-PhZnI | Mechanism of Action |
| SPhos | Buchwald Biaryl | Excellent | High steric bulk promotes reductive elimination; electron-richness aids oxidative addition. |
| RuPhos | Buchwald Biaryl | Very Good | Similar to SPhos; often better for electron-poor aryl halides. |
| PPh₃ | Monodentate | Poor | Lacks the bulk to force reductive elimination of the hindered biaryl. |
| dppf | Bidentate | Moderate | Good bite angle, but often slower than SPhos for ortho-substituted couplings. |
DOT Diagram: Mechanistic Bottleneck
Figure 2: The catalytic cycle highlights Transmetallation as the bottleneck due to the steric bulk of the 2-Methoxyphenyl group.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Inert Catalyst | Switch to Pd-PEPPSI-IPr or XPhos Pd G2 . Ensure THF is strictly anhydrous. |
| Homocoupling (Ar-Ar) | Slow Transmetallation | Add the organozinc slower (syringe pump). Lower temp to 0°C during addition. |
| Protodezincation (Ar-H) | Moisture Ingress | Check inert gas lines. Ensure Zn reagent is not degraded (titrate with iodine). |
| Precipitation | Salt Aggregation | Add LiCl or LiBr (1.0 equiv) to break up zincate aggregates. |
References
-
Knochel, P., et al. (2006).[4][5][6] Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition.
-
Milne, J. E., & Buchwald, S. L. (2004).[7] An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society.[8][9]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society.[8][9]
-
Sigma-Aldrich. (n.d.). 2-Methoxyphenylzinc iodide solution 0.5 M in THF Product Sheet.
-
BenchChem. (2025).[1] Application Notes and Protocols for the Negishi Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient synthesis of functionalized organozinc compounds by the direct insertion of zinc into organic iodides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20130109876A1 - Process for the preparation of organozinc halides - Google Patents [patents.google.com]
- 6. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 7. Negishi Coupling [organic-chemistry.org]
- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 9. dspace.mit.edu [dspace.mit.edu]
Application Note: Protocol for Using 2-Methoxyphenylzinc Iodide in Aryl Ketone Synthesis
Abstract & Strategic Overview
The synthesis of aryl ketones is a cornerstone in the development of pharmacophores, particularly for inhibitors targeting kinase pathways where the ortho-methoxy motif is frequent (e.g., in biaryl ether scaffolds). While Friedel-Crafts acylation is traditional, it suffers from poor regioselectivity on electron-rich rings and harsh conditions.
This protocol details the use of 2-Methoxyphenylzinc iodide , a functionalized organozinc reagent, in a Palladium-catalyzed Negishi cross-coupling with acid chlorides. Unlike Grignard or organolithium reagents, this organozinc species exhibits exceptional functional group tolerance (esters, nitriles, ketones) and can be stored for weeks under inert atmosphere.
Key Technical Advantages:
-
Chemoselectivity: Direct coupling with acid chlorides without competing addition to the resulting ketone.
-
Ortho-Effect: The o-methoxy group provides intramolecular coordination to the zinc center, enhancing stability but requiring specific catalyst ligands to prevent steric retardation.
-
Scalability: The protocol utilizes the Knochel-type generation (Zn/LiCl), rendering it amenable to multigram scale-up.
Reagent Preparation: The "Turbo-Zinc" Method
Reliable coupling requires a high-quality organozinc reagent. We utilize the LiCl-mediated direct insertion method (Knochel’s method), which solubilizes the organozinc species from the metal surface, ensuring quantitative conversion.
Workflow Diagram: Reagent Generation
Figure 1: Step-by-step workflow for the preparation of 2-Methoxyphenylzinc iodide using LiCl-mediated zinc insertion.
Detailed Protocol
Reagents:
-
2-Iodoanisole (1.0 equiv)
-
Zinc dust (1.5 equiv, <10 micron particle size preferred)
-
Lithium Chloride (1.5 equiv, anhydrous)
-
THF (Anhydrous, inhibitor-free)
Step-by-Step:
-
Drying: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and argon inlet. Cool under argon flow.
-
Salt Loading: Add LiCl (anhydrous) and Zn dust. Heat to 150°C under high vacuum for 2 hours to remove trace water. Critical: Moisture kills the insertion.
-
Activation: Cool to room temperature (RT). Add THF. Add 5 mol% 1,2-dibromoethane and heat to reflux for 2 minutes. Cool. Add 3 mol% TMSCl and heat to reflux for 2 minutes.
-
Why? This etches the Zn oxide layer, exposing reactive metal.
-
-
Insertion: Add 2-Iodoanisole dropwise. Heat the mixture to 40°C. Stir for 12–24 hours.
-
Monitoring: Aliquot hydrolysis followed by GC-MS will show the disappearance of the iodide and appearance of anisole (reduced product).
-
-
Filtration: Stop stirring. Allow excess Zn to settle. Cannula transfer the supernatant through a glass frit filter into a dry Schlenk tube.
-
Titration (Mandatory): Titrate a 0.5 mL aliquot with iodine (dissolved in THF) to a persistent brown endpoint to determine exact molarity (typically 0.5 – 0.7 M).
Cross-Coupling Protocol: Aryl Ketone Synthesis
This section details the coupling of the prepared zinc reagent with a generic benzoyl chloride derivative.
Reaction Scheme Data
| Parameter | Specification | Notes |
| Nucleophile | 2-Methoxyphenylzinc iodide (0.6 M in THF) | 1.2 - 1.5 equivalents |
| Electrophile | Aryl Acid Chloride | 1.0 equivalent |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ / SPhos | 1 - 3 mol% |
| Solvent | THF | 0.2 - 0.5 M concentration |
| Temperature | 0°C to 23°C | Exothermic reaction |
| Time | 1 - 4 Hours | Monitor by TLC/LCMS |
Mechanistic Pathway
Understanding the cycle allows for faster troubleshooting. The transmetallation step is often the rate-determining step (RDS) in Negishi couplings, particularly with sterically crowded ortho-substituted zinc reagents.
Figure 2: Palladium catalytic cycle for the acylation of organozinc reagents. Note that the acyl-Pd species is formed first, followed by transmetallation with the zinc reagent.
Experimental Procedure
-
Catalyst Loading: In a glovebox or under argon counterflow, charge a dry flask with acid chloride (1.0 mmol) and Pd(PPh₃)₄ (30 mg, 0.026 mmol, 2.6 mol%). Dissolve in 2 mL anhydrous THF.
-
Note: For highly hindered acid chlorides, switch to Pd₂(dba)₃ (1 mol%) and SPhos (2 mol%). SPhos is excellent for ortho-substituted couplings.
-
-
Temperature Control: Cool the solution to 0°C in an ice bath.
-
Reasoning: The reaction of acyl chlorides with organozincs is exothermic. Low temperature prevents homocoupling or catalyst decomposition.
-
-
Reagent Addition: Add the titrated 2-Methoxyphenylzinc iodide solution (1.2 mmol) dropwise via syringe over 10 minutes.
-
Reaction: Remove the ice bath and allow to warm to room temperature. Stir for 2 hours.
-
Visual Check: The solution often turns from yellow to dark orange/brown as Pd(0) regenerates.
-
-
Quench: Quench carefully with saturated aqueous NH₄Cl (5 mL).
-
Caution: Gas evolution may occur if excess organozinc is present.
-
-
Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with 1M HCl (to remove zinc salts), NaHCO₃, and brine. Dry over MgSO₄.[1]
-
Purification: Concentrate and purify via flash chromatography (SiO₂). Aryl ketones typically elute in 5-20% EtOAc/Hexanes.
Expert Tips & Troubleshooting
| Observation | Diagnosis | Corrective Action |
| Low Conversion | Inactive Zinc Reagent | Check titer of Zn reagent. If <0.3M, prepare fresh. Ensure LiCl was dry. |
| Homocoupling (Ar-Ar) | Slow Transmetallation | Switch ligand to SPhos or XPhos to accelerate transmetallation. |
| Decarbonylation | Reaction too hot | Acyl-Pd species can lose CO to form Ar-Pd-Ar. Keep reaction at 0°C–RT; do not reflux. |
| Precipitation | Zinc salts crashing out | Add dry NMP or DMI as a co-solvent (10% v/v) to solubilize zinc species. |
Safety Note: 2-Methoxyphenylzinc iodide is moisture-sensitive and potentially pyrophoric in high concentrations. Always handle under inert atmosphere. Dispose of zinc residues by slow addition to dilute HCl.
References
-
Direct Insertion Mechanism & LiCl Effect: Krasovskiy, A., & Knochel, P. (2006).[2] A New Efficient Synthesis of Functionalized Organozinc Reagents. Angewandte Chemie International Edition. [Link]
-
Negishi Acylation Protocol: Negishi, E., et al. (1977). Selective carbon-carbon bond formation via transition metal catalysis.[3] 3. A highly selective synthesis of unsymmetrical biaryls and diarylmethanes by the nickel- or palladium-catalyzed reaction of aryl- and benzylzinc derivatives with aryl and benzyl halides. The Journal of Organic Chemistry. [Link]
-
Catalysts for Hindered Substrates (SPhos): Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction.[4] Journal of the American Chemical Society. [Link]
-
Review of Organozinc Reagents: Knochel, P., et al. (2011). Functionalized Organozinc Reagents: A Practical Guide. Chemistry – A European Journal. [Link]
Sources
Application of 2-Methoxyphenylzinc Iodide in Diaryl Sulfone Synthesis via Palladium-Catalyzed Cross-Coupling
Introduction: The Significance of Diaryl Sulfones and the Utility of Organozinc Reagents
The diaryl sulfone motif is a cornerstone in medicinal chemistry and materials science, appearing in a multitude of pharmaceuticals, agrochemicals, and high-performance polymers. Its rigid, polar structure and ability to act as a hydrogen bond acceptor confer unique physicochemical properties to molecules. Consequently, the development of efficient and versatile synthetic methodologies for the construction of diaryl sulfones is of paramount importance to researchers in drug discovery and development.
Traditionally, the synthesis of diaryl sulfones has been dominated by methods such as the oxidation of diaryl sulfides or the Friedel-Crafts sulfonylation of arenes. While effective, these methods can suffer from limitations including harsh reaction conditions, limited functional group tolerance, and poor regioselectivity. Modern synthetic chemistry has turned to transition metal-catalyzed cross-coupling reactions to overcome these challenges.
The Negishi cross-coupling reaction, a powerful tool for carbon-carbon bond formation, utilizes highly functional group tolerant organozinc reagents.[1][2] This application note details a robust protocol for the synthesis of diaryl sulfones through the palladium-catalyzed Negishi-type cross-coupling of 2-methoxyphenylzinc iodide with various arylsulfonyl chlorides. The use of 2-methoxyphenylzinc iodide offers access to sulfones with a synthetically useful ortho-methoxy substituent, a common feature in biologically active molecules. This method provides a direct and modular route to unsymmetrical diaryl sulfones under relatively mild conditions.
Mechanism of Action: The Palladium Catalytic Cycle
The palladium-catalyzed cross-coupling of an organozinc reagent with an organic halide or, in this case, a sulfonyl chloride, proceeds through a well-established catalytic cycle. While the precise mechanism for the sulfonylation may have subtle differences from the classic C-C bond formation, the fundamental steps are believed to be analogous.
The catalytic cycle is initiated by the oxidative addition of the arylsulfonyl chloride to a low-valent palladium(0) complex, typically generated in situ. This step forms a palladium(II) intermediate. The next crucial step is transmetalation , where the organic group from the 2-methoxyphenylzinc iodide is transferred to the palladium center, displacing the iodide and forming a diorganopalladium(II) complex. The final step is reductive elimination , where the two organic fragments are coupled to form the diaryl sulfone product, and the palladium(0) catalyst is regenerated, thus completing the catalytic cycle.
Caption: Proposed catalytic cycle for the Negishi cross-coupling of an arylsulfonyl chloride with 2-methoxyphenylzinc iodide.
Experimental Protocols
This section provides a general, representative protocol for the synthesis of a diaryl sulfone using 2-methoxyphenylzinc iodide. Researchers should note that optimization of reaction conditions, including catalyst, ligand, solvent, and temperature, may be necessary for specific substrates.
Protocol 1: Preparation of 2-Methoxyphenylzinc Iodide
While commercially available as a solution in THF[3], 2-methoxyphenylzinc iodide can also be prepared in situ from 2-iodoanisole and activated zinc.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Eq. |
| 2-Iodoanisole | C₇H₇IO | 234.03 | 2.34 g | 10.0 | 1.0 |
| Activated Zinc Dust | Zn | 65.38 | 0.98 g | 15.0 | 1.5 |
| Iodine | I₂ | 253.81 | ~10 mg | - | catalytic |
| Anhydrous THF | C₄H₈O | 72.11 | 20 mL | - | - |
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add activated zinc dust and a small crystal of iodine to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Gently heat the flask with a heat gun until the purple color of the iodine disappears, indicating the activation of the zinc surface.
-
Allow the flask to cool to room temperature.
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
Slowly add a solution of 2-iodoanisole in anhydrous THF to the stirred suspension of activated zinc.
-
The reaction is typically exothermic. Maintain the reaction temperature at or below 40 °C using a water bath if necessary.
-
Stir the mixture at room temperature for 2-4 hours. The formation of the organozinc reagent can be monitored by quenching an aliquot with a standard acid and analyzing the consumption of the starting material by GC-MS.
-
The resulting greyish suspension of 2-methoxyphenylzinc iodide is used directly in the subsequent cross-coupling reaction.
Protocol 2: Palladium-Catalyzed Synthesis of 2-Methoxy-4'-methyl-diphenylsulfone
This protocol describes the coupling of the prepared 2-methoxyphenylzinc iodide with p-toluenesulfonyl chloride.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Eq. |
| 2-Methoxyphenylzinc iodide solution | C₇H₇IOZn | 299.42 | 20 mL (0.5 M in THF) | 10.0 | 1.0 |
| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | 1.72 g | 9.0 | 0.9 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 92 mg | 0.1 | 0.01 |
| XPhos | C₃₃H₄₅P | 476.68 | 191 mg | 0.4 | 0.04 |
| Anhydrous THF | C₄H₈O | 72.11 | 10 mL | - | - |
Procedure:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and XPhos.
-
Add anhydrous THF to the flask and stir for 10-15 minutes at room temperature to form the active catalyst complex.
-
To this catalyst mixture, add the solution of p-toluenesulfonyl chloride in anhydrous THF.
-
Slowly transfer the previously prepared 2-methoxyphenylzinc iodide suspension to the catalyst/sulfonyl chloride mixture via a cannula at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-methoxy-4'-methyl-diphenylsulfone.
Workflow and Data Analysis
A typical workflow for the synthesis and characterization of the diaryl sulfone product is outlined below.
Caption: General workflow for the synthesis and analysis of diaryl sulfones.
Expected Results:
The described protocol should provide the desired diaryl sulfone in good to excellent yields. Characterization of the product would typically involve:
-
¹H NMR: Expect characteristic signals for the aromatic protons of both rings, the methoxy group protons, and the methyl group protons.
-
¹³C NMR: Confirmation of the carbon skeleton, including the quaternary carbon attached to the sulfone group.
-
Mass Spectrometry (MS): Determination of the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Assessment of the purity of the final compound.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Inactive organozinc reagent. 2. Deactivated catalyst. 3. Insufficient reaction temperature or time. | 1. Ensure strictly anhydrous and inert conditions during the preparation and handling of the organozinc reagent. Use freshly activated zinc. 2. Use a different palladium precursor or ligand. Ensure the catalyst and ligand are handled under an inert atmosphere. Increase catalyst loading. 3. Increase the reaction temperature and/or extend the reaction time. |
| Formation of homocoupled byproducts | 1. Inefficient transmetalation. 2. Decomposition of the organozinc reagent. | 1. Screen different ligands that may promote more efficient transmetalation. 2. Add the organozinc reagent slowly to the reaction mixture. |
| Desulfonylation of the starting material | Palladium can catalyze the desulfonylation of arylsulfonyl chlorides.[4] | Use a ligand that favors the desired C-S bond formation over desulfonylation. Electron-rich and bulky phosphine ligands are often a good starting point. |
| Difficulty in purification | Co-elution of byproducts or starting materials. | Optimize the reaction to achieve higher conversion. Employ different solvent systems for column chromatography or consider recrystallization. |
Conclusion
The palladium-catalyzed Negishi-type cross-coupling of 2-methoxyphenylzinc iodide with arylsulfonyl chlorides represents a highly effective and modular strategy for the synthesis of functionalized diaryl sulfones. This application note provides a foundational protocol that can be adapted and optimized for a wide range of substrates, thereby facilitating the work of researchers in medicinal chemistry and materials science. The mild reaction conditions and high functional group tolerance inherent to the Negishi coupling make this a valuable addition to the synthetic chemist's toolbox for the construction of this important structural motif.
References
- Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling. J. Organomet. Chem.2002, 653 (1–2), 34–40.
- Knochel, P.; Millot, N.; Rodriguez, A. L.; Tucker, C. E. Preparation and Applications of Functionalized Organozinc Reagents. Org. React.2001, 58, 417–751.
- Carenzi, C.; Petruzziello, D.; Manoni, E. Recent Advances in the Synthesis of Sulfones. Synthesis2021, 53 (14), 2445–2472.
- Willard, P. G.; de Laszlo, S. E. The Negishi Cross-Coupling Reaction. In Comprehensive Organic Synthesis II; Elsevier, 2014; pp 536–575.
- Berman, A. M.; Johnson, J. S. The Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. J. Am. Chem. Soc.2008, 130 (46), 15446–15447.
- Willis, M. C. Palladium-Catalyzed C−S and C−Se Bond Forming Reactions. Chem. Rev.2010, 110 (2), 725–748.
-
Willis, M. C. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC[Link][4]
Sources
Application Note: Nickel-Catalyzed Cross-Coupling with 2-Methoxyphenylzinc Iodide
This Application Note is designed as a high-level technical guide for process chemists and discovery scientists. It moves beyond basic textbook definitions to address the specific nuances of handling 2-Methoxyphenylzinc iodide in Nickel-catalyzed cross-coupling protocols.
Part 1: Executive Summary & Reagent Profile
2-Methoxyphenylzinc iodide is a specialized organozinc reagent characterized by the presence of an ortho-methoxy group. Unlike simple phenylzinc reagents, the ortho-methoxy substituent introduces two critical factors into the reaction matrix:
-
Steric Hindrance: The substituent at the C2 position increases the energy barrier for transmetallation.
-
Hemilability: The oxygen atom can coordinate to the zinc center (intramolecularly) or the nickel catalyst, altering stability and reactivity profiles.
While Palladium (Pd) is the traditional workhorse for Negishi couplings, Nickel (Ni) catalysts offer distinct advantages for this reagent.[1][2] Ni centers are smaller, more nucleophilic, and undergo oxidative addition with aryl electrophiles (especially chlorides and tosylates) more readily than Pd. Furthermore, Ni-catalyzed cycles are often less sensitive to the steric penalties imposed by the ortho-methoxy group during the reductive elimination step.
Reagent Specifications
| Property | Specification |
| Chemical Formula | |
| Molecular Weight | 299.42 g/mol |
| Concentration | Typically 0.5 M in THF |
| Appearance | Clear to slightly yellow/hazy liquid |
| Stability | Air/Moisture Sensitive.[3] Store at 2–8°C under Argon. |
| Key Feature | Ortho-directing capability; stabilized by O-Zn coordination. |
Part 2: Mechanistic Insights (The "Ortho" Effect)
To successfully deploy this reagent, one must understand the catalytic cycle's bottlenecks. In a standard Ni-Negishi coupling, the cycle proceeds via Oxidative Addition (OA) , Transmetallation (TM) , and Reductive Elimination (RE) .[1]
The Coordination Challenge
The ortho-methoxy group is not passive.
-
In the Reagent: The methoxy oxygen donates electron density to the Lewis-acidic Zinc atom. This "internal solvation" stabilizes the reagent, making it less prone to degradation but potentially slower to transmetallate compared to phenylzinc iodide.
-
In the Catalyst: Upon transmetallation, the methoxy group can chelate to the Nickel center. This can be beneficial (preventing catalyst decomposition) or detrimental (blocking a coordination site needed for the next substrate).
Graphviz Diagram: The Catalytic Cycle & Chelation
The following diagram illustrates the Ni(0)/Ni(II) cycle, highlighting the specific entry point of the 2-Methoxyphenylzinc reagent and the steric pressure during reductive elimination.
Figure 1: Catalytic cycle emphasizing the Transmetallation step where the steric bulk of the 2-methoxy group is most critical.
Part 3: Experimental Protocols
Protocol A: Preparation of 2-Methoxyphenylzinc Iodide (In-Situ)
Note: While commercially available, fresh preparation often yields superior activity for sensitive couplings.
Method: Lithium-Halogen Exchange followed by Transmetallation. Scale: 10 mmol basis.
-
Setup: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon x3.
-
Lithiation:
-
Add 2-Bromoanisole (1.87 g, 10 mmol) and anhydrous THF (10 mL).
-
Cool the solution to -78°C (Dry ice/Acetone bath).
-
Dropwise add n-Butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) over 15 minutes.
-
Observation: A white precipitate (2-methoxyphenyllithium) may form. Stir at -78°C for 1 hour.
-
-
Transmetallation to Zinc:
-
In a separate flame-dried flask, prepare a solution of anhydrous ZnI₂ (3.51 g, 11 mmol) in THF (10 mL). Tip: ZnI₂ is extremely hygroscopic; handle in a glovebox or dry quickly under high flow Argon.
-
Cannulate the ZnI₂ solution dropwise into the lithiated species at -78°C.
-
-
Warming:
-
Remove the cooling bath and allow the mixture to warm to room temperature (23°C) over 1 hour.
-
Result: A clear to slightly hazy solution of 2-Methoxyphenylzinc iodide (~0.4–0.5 M). Titration is recommended using iodine/LiCl if precise stoichiometry is required.
-
Protocol B: Nickel-Catalyzed Cross-Coupling (General Procedure)
Scope: Coupling with Aryl Bromides/Chlorides.[2][4][5]
Reagents:
-
Electrophile: 4-Chlorotoluene (1.0 equiv)
-
Nucleophile: 2-Methoxyphenylzinc iodide (1.2–1.5 equiv)
-
Catalyst: NiCl₂(dppf) or Ni(COD)₂ + dppf (3–5 mol%)
-
Solvent: THF or THF/NMP mixture
Step-by-Step:
-
Catalyst Loading:
-
Charge a reaction vial with NiCl₂(dppf) (3 mol%) and the Aryl Electrophile (1.0 mmol).
-
Note on Ligand: Bidentate ligands like dppf or dppe are preferred over monodentate phosphines to enforce a cis-geometry, accelerating the reductive elimination of the sterically crowded product.
-
-
Solvent & Reagent Addition:
-
Add anhydrous THF (2 mL).
-
Add the 2-Methoxyphenylzinc iodide solution (3.0 mL, ~1.5 mmol) via syringe.
-
-
Reaction:
-
Heat the sealed vial to 60°C for 4–12 hours.
-
Monitoring: Monitor by HPLC or GC. The disappearance of the electrophile is the primary endpoint.
-
-
Quench & Workup:
-
Purification:
-
Flash chromatography. Note: Biaryl products can be greasy; use a gradient of Hexanes/EtOAc.
-
Part 4: Troubleshooting & Optimization Matrix
The following table synthesizes common failure modes and validated solutions.
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation | Switch to Ni(COD)₂/dppf . Ni(II) precatalysts may require reduction by the Zn reagent, which can be slow if the Zn reagent is "too stable" (chelated). |
| Homocoupling of Ar-X | Slow Transmetallation | The Ni(0) inserts into Ar-X, but waits too long for the Zn reagent. Increase Zn reagent equivalents (to 2.0 eq) or add co-solvent (NMP/DMA) to break up Zn aggregates. |
| Protodemetallation (Ar-H) | Moisture Ingress | The Zn reagent protonated before reaction. Re-dry ZnI₂ (melt under vacuum) or check solvent water content (<50 ppm required). |
| Product Isomerization | "Chain Walking" | Rare in biaryls, but if alkyl groups are present, use Terpyridine ligands which suppress isomerization in Ni-catalysis. |
Graphviz Diagram: Workflow Decision Tree
Figure 2: Decision tree for optimizing reaction conditions based on substrate sterics.
Part 5: References
-
Negishi Coupling Overview: King, A. O.; Okukado, N.; Negishi, E. "Highly General Stereo-, Regio-, and Chemoselective Synthesis of Terminal and Internal Conjugated Enynes by the Pd-Catalyzed Reaction of Alkynylzinc Reagents with Alkenyl Halides." J. Chem. Soc., Chem. Commun.1977 , 683. Link
-
Nickel Catalysis & Ortho-Substitution: Joshi-Pangu, A.; Ganesh, M.; Biscoe, M. R.[3] "Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides." Org.[1][3][8][9] Lett.2011 , 13, 1218–1221.[3] Link
-
Preparation of Organozinc Reagents: Krasovskiy, A.; Malakhov, V.; Gavryushin, A.; Knochel, P. "Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides." Angew.[10] Chem. Int. Ed.2006 , 45, 6040–6044. Link
-
Nickel vs Palladium in Steric Couplings: Milburn, R. R.; Snieckus, V. "The Ni- and Pd-Catalyzed Cross Coupling of Heteroaromatic Stannanes with Aryl Triflates and Halides." Angew. Chem. Int. Ed.2004 , 43, 888. (Contextual reference for metal comparison).
-
Reagent Properties (Sigma-Aldrich): "2-Methoxyphenylzinc iodide solution 0.5 M in THF." Product No. 498831. Link
Sources
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides [organic-chemistry.org]
- 4. scite.ai [scite.ai]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Solid-State Preparation and Characterization of 2-Hydroxypropylcyclodextrins-Iodine Complexes as Stable Iodophors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Nickel-Catalyzed Enantioselective Cross-Couplings of Racemic Secondary Electrophiles that Bear an Oxygen Leaving Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Large-scale synthesis applications of 2-Methoxyphenylzinc iodide
Application Note & Protocol Guide: Large-Scale Synthesis Applications of 2-Methoxyphenylzinc Iodide
Core Directive & Strategic Importance
In the landscape of modern pharmaceutical synthesis, the 2-methoxyphenyl moiety is a privileged structural motif, appearing frequently in kinase inhibitors, CNS agents (e.g., Perampanel analogues), and GPCR ligands. While Suzuki-Miyaura coupling is often the default method for biaryl bond formation, it frequently fails with ortho-substituted electron-rich partners due to steric hindrance and rapid protodeboronation of the corresponding boronic acid.
2-Methoxyphenylzinc iodide (Negishi reagent) offers a superior alternative for these challenging couplings. Its high nucleophilicity, combined with the ability to transmetallate efficiently even in sterically crowded environments, makes it indispensable for constructing hindered biaryl architectures.
This guide provides a scalable, self-validating protocol for the preparation, quantification, and application of 2-Methoxyphenylzinc iodide, moving beyond bench-scale limitations to robust process-level chemistry.
Reagent Preparation: The Modified Knochel Method
For large-scale applications, traditional lithium-halogen exchange (requiring cryogenic conditions, -78 °C) is often impractical. The direct insertion of Zinc into organic halides using LiCl activation (Knochel’s method) is the preferred process route. It proceeds at moderate temperatures and tolerates sensitive functional groups.[1]
Protocol 1: Scalable Preparation of 2-Methoxyphenylzinc Iodide (0.5 M in THF)
Safety Critical: Zinc dust is a flammability hazard. The reaction is exothermic; thermal runaway must be managed during initiation.
Materials:
-
Precursor: 2-Iodoanisole (CAS: 529-28-2)
-
Metal: Zinc dust (Activated, <10 µm particle size preferred)
-
Additive: Lithium Chloride (Anhydrous, 0.5 M in THF)
-
Solvent: Anhydrous THF (<50 ppm water)
-
Activators: 1,2-Dibromoethane (5 mol%), Trimethylsilyl chloride (TMSCl, 2 mol%)
Step-by-Step Workflow:
-
Zinc Activation (The Foundation):
-
Charge a dry, argon-purged reactor with Zinc dust (1.5 equiv) and LiCl (1.5 equiv) .
-
Expert Insight: LiCl is not just a salt; it solubilizes the surface oxides on Zn and stabilizes the resulting organozinc species as a soluble zincate complex (
), preventing precipitation and aggregation. -
Heat the solid mixture to 140°C under high vacuum for 2 hours to ensure absolute dryness. Cool to room temperature under Argon.
-
-
Chemical Activation:
-
Suspend solids in anhydrous THF (volume calculated for final 0.5 M conc).
-
Add 1,2-dibromoethane (5 mol%) and heat to reflux for 2 minutes. Cool to 50°C.[1]
-
Add TMSCl (2 mol%) and stir for 5 minutes.
-
Causality: This strips the passive oxide layer from the Zn surface, exposing reactive metal sites.
-
-
Oxidative Addition (The Reaction):
-
Add 2-Iodoanisole (1.0 equiv) .
-
Process Control: Add the first 5% of the iodide neat. Heat to 40-50°C to initiate the reaction (exotherm onset). Once initiated (temperature spike), add the remaining iodide as a THF solution over 2-4 hours, maintaining internal temperature at 45-50°C.
-
Stir at 45°C for 12-18 hours.
-
-
Filtration:
-
Stop agitation. Allow excess Zn to settle (1-2 hours).
-
Cannulate the supernatant through a glass frit (porosity G3) into a dry, argon-shielded storage vessel.
-
Result: A clear to pale yellow solution of 2-Methoxyphenylzinc iodide.
-
Quality Control: Iodometric Titration
Never assume the theoretical concentration. Organozinc reagents degrade over time. Precise stoichiometry is vital to prevent homocoupling of the electrophile.
Protocol 2: Self-Validating Titration System
Principle: Active organozinc species react quantitatively with Iodine (
-
Standard Preparation: Weigh exactly 254 mg of Iodine (1.0 mmol) into a dry flask.
-
Solubilization: Add 5 mL of 0.5 M LiCl in THF .
-
Why LiCl? It solubilizes the
byproduct. Without LiCl, precipitates, coating the unreacted Iodine and causing a false endpoint (sluggish color change).
-
-
Titration:
-
Cool the iodine solution to 0°C.[2]
-
Add the organozinc solution dropwise via a gas-tight syringe.
-
Endpoint: Sharp transition from brown to colorless.
-
-
Calculation:
Application Note: Negishi Coupling in API Synthesis
Scenario: Synthesis of a 2-(2-methoxyphenyl)pyrazine intermediate, a common scaffold in kinase inhibitors (e.g., analogous to steps in the synthesis of certain CK2 inhibitors).
Challenge: The 2-methoxy group creates significant steric hindrance near the nucleophilic carbon. Standard
Solution: Use of Pd-PEPPSI-IPent or SPhos-Pd-G2 precatalysts. These bulky, electron-rich ligands facilitate the oxidative addition of the aryl chloride and, crucially, create a pocket that accommodates the ortho-substituted zinc reagent during transmetallation.
Protocol 3: Large-Scale Coupling Workflow
Reagents:
-
Nucleophile: 2-Methoxyphenylzinc iodide (0.5 M in THF, from Protocol 1).
-
Electrophile: 2-Chloropyrazine (1.0 equiv).
-
Catalyst: Pd-PEPPSI-IPent (1.0 mol%).
-
Solvent: THF/NMP (4:1 ratio). NMP cosolvent accelerates the reaction by stabilizing the polar transition state.
Step-by-Step:
-
Reactor Setup: Charge the reactor with 2-Chloropyrazine and Pd-PEPPSI-IPent under Argon. Add THF/NMP solvent mixture.
-
Reagent Addition:
-
Heat the electrophile/catalyst mixture to 40°C.
-
Dose the 2-Methoxyphenylzinc iodide (1.2 equiv) solution over 60 minutes.
-
Why Slow Addition? Prevents the buildup of high concentrations of the organozinc, minimizing homocoupling (2,2'-dimethoxybiphenyl formation).
-
-
Reaction Monitoring:
-
Stir at 60°C. Monitor via HPLC.
-
Expected conversion: >98% within 4-6 hours.
-
-
Quench & Workup:
-
Cool to 10°C.
-
Quench with Sat.
solution containing 10% . -
Expert Tip: The ammonia helps complex the Zinc salts, keeping them in the aqueous phase and preventing the formation of "zinc rag" emulsions during extraction.
-
-
Isolation: Extract with MTBE, wash with brine, dry over
, and concentrate.
Visualization: Process Logic & Mechanism
Figure 1: Large-Scale Synthesis Workflow
Caption: Integrated workflow for the preparation, QC, and application of 2-methoxyphenylzinc iodide.
Figure 2: Catalytic Cycle & Steric Management
Caption: Mechanistic cycle highlighting the critical transmetallation step facilitated by LiCl and bulky ligands.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Titer (<0.3 M) | Incomplete activation of Zn. | Ensure Zn/LiCl is dried at 140°C under vacuum. Increase 1,2-dibromoethane activation time. |
| Precipitation | Temperature too low or lack of LiCl. | Store >10°C. Ensure 1.5 equiv LiCl was used (stabilizes the zincate). |
| Coupling Stalls | Catalyst deactivation or poor transmetallation. | Switch to Pd-PEPPSI-IPent or SPhos . Add NMP as cosolvent. |
| Homocoupling | Fast addition of Zn reagent. | Slow down addition rate. Ensure strict |
References
-
Knochel, P. et al. "Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides."[1] Angewandte Chemie International Edition, 2006, 45(36), 6040-6044. Link
-
Krasovskiy, A. & Knochel, P. "A New, Highly Efficient Method for the Titration of Organomagnesium and Organozinc Reagents." Synthesis, 2006, (5), 890-891. Link
-
Organ, M. G. et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry - A European Journal, 2008, 14(8), 2443-2452. Link
-
Milne, J. E.[4] & Buchwald, S. L. "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." Journal of the American Chemical Society, 2004, 126(40), 13028-13029. Link
-
Sigma-Aldrich. "2-Methoxyphenylzinc iodide solution Safety Data Sheet." Link
Sources
Application Note: Functional Group Tolerance and Cross-Coupling Protocols for 2-Methoxyphenylzinc Iodide
Executive Summary
The development of highly selective carbon-carbon bond-forming reactions is a cornerstone of modern pharmaceutical and materials synthesis. Among these, the Negishi cross-coupling reaction stands out for its exceptional reliability and broad substrate scope[1]. This application note provides an in-depth technical guide on the use of 2-Methoxyphenylzinc iodide (commercially available as a 0.5 M solution in THF[2]), focusing on its functional group tolerance, mechanistic rationale, and self-validating experimental protocols. By leveraging the unique covalent nature of the carbon-zinc bond, researchers can achieve high-yielding biaryl couplings without the need for tedious protecting-group chemistry[3].
Mechanistic Rationale & Chemical Causality
The Covalency of the Carbon-Zinc Bond
Organozinc reagents are privileged in organic synthesis due to their high functional group tolerance compared to their organolithium or organomagnesium (Grignard) counterparts[1]. The causality behind this tolerance lies in electronegativity. The Pauling electronegativity of zinc (1.65) is much closer to carbon (2.55) than lithium (0.98) or magnesium (1.31). This results in a highly covalent, less polarized C-Zn bond. Consequently, 2-methoxyphenylzinc iodide exhibits significantly reduced nucleophilicity, preventing undesired side reactions (such as nucleophilic addition) with sensitive electrophilic functional groups like esters, nitriles, and ketones[3].
Ortho-Methoxy Coordination
The presence of the ortho-methoxy group on the phenyl ring provides intramolecular coordination to the zinc center. This internal stabilization, combined with the coordinating THF solvent, mitigates the Schlenk equilibrium[4]. It prevents the precipitation of insoluble diorganozinc species, ensuring the reagent remains a homogeneous, highly active monomeric species during the transmetalation step of the catalytic cycle.
Catalytic cycle of the Negishi cross-coupling with 2-methoxyphenylzinc iodide.
Functional Group Tolerance Profile
The ability to perform late-stage functionalization relies heavily on the cross-coupling reagent's ability to ignore reactive moieties on the electrophile[4]. Table 1 summarizes the functional group tolerance of 2-methoxyphenylzinc iodide during standard Pd-catalyzed Negishi couplings[5].
Table 1: Quantitative Summary of Functional Group Tolerance
| Electrophile Functional Group | Tolerance Level | Mechanistic Rationale | Expected Yield Range |
| Esters (-COOR) | High | The C-Zn bond lacks sufficient nucleophilicity to attack the highly stabilized ester carbonyl carbon. | 85 - 95% |
| Nitriles (-CN) | High | Low polarity of the C-Zn bond prevents addition across the C≡N triple bond. | 80 - 90% |
| Ketones (-C=O) | Moderate/High | Tolerated at ambient temperatures; requires strict stoichiometry to prevent slow background addition. | 75 - 85% |
| Triflates (-OTf) | High | Excellent leaving group for oxidative addition; completely orthogonal to C-Zn reactivity[6]. | 85 - 95% |
| Aldehydes (-CHO) | Low | High electrophilicity of aldehyde carbonyls can lead to competitive nucleophilic addition. | < 40% (Not Recommended) |
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocols are designed as self-validating systems . Organozinc reagents are moisture-sensitive and can degrade over time via protonation to form anisole. By embedding validation steps (titration and GC-MS tracking) directly into the workflow, researchers can guarantee stoichiometric accuracy and catalytic turnover.
Workflow for self-validating Negishi cross-coupling using 2-methoxyphenylzinc iodide.
Protocol 4.1: Active Reagent Titration (Validation Step)
Causality: Using a degraded organozinc solution leads to incomplete conversion and complex purification. Titration ensures the exact molarity of the active C-Zn bond is known prior to the reaction.
-
Preparation: In a flame-dried Schlenk flask under Argon, dissolve exactly 100 mg of Iodine (
) in 3 mL of a 0.5 M LiCl solution in anhydrous THF. -
Titration: Slowly add the commercial 2-Methoxyphenylzinc iodide solution dropwise using a graduated microsyringe.
-
Endpoint Detection: The endpoint is reached when the dark brown color of the iodine completely disappears, leaving a clear or pale yellow solution.
-
Calculation: Calculate the active molarity based on the volume of zinc reagent required to consume the known moles of
.
Protocol 4.2: General Procedure for Negishi Cross-Coupling
Causality: We utilize Pd(PEPPSI)-IPr or Pd(
-
System Purge: Flame-dry a 20 mL Schlenk tube and backfill with Argon three times.
-
Electrophile & Catalyst Loading: Add the functionalized aryl halide (1.0 mmol) and the Palladium catalyst (e.g., Pd(PEPPSI)-IPr, 2 mol%).
-
Solvent Addition: Inject 2.0 mL of anhydrous THF and stir at room temperature until homogeneous.
-
Zinc Reagent Addition: Based on the titration from Protocol 4.1, inject 1.2 equivalents of 2-Methoxyphenylzinc iodide dropwise over 5 minutes. Note: Dropwise addition prevents localized heating and suppresses potential homocoupling.
-
Reaction Monitoring (Self-Validation): After 1 hour, extract a 50 µL aliquot via syringe. Quench immediately into 0.5 mL of saturated aqueous
. Extract with 0.5 mL of Ethyl Acetate and inject into the GC-MS.-
Validation Check: The disappearance of the aryl halide mass peak and the appearance of the biaryl product mass peak confirms catalytic turnover. The presence of anisole indicates moisture contamination.
-
-
Workup: Once complete, quench the bulk reaction with saturated aqueous
(10 mL), extract with Ethyl Acetate (3 x 15 mL), dry over anhydrous , and concentrate in vacuo for subsequent column chromatography.
References
-
Negishi Coupling Definition - Organic Chemistry Key Term Source: Fiveable URL:[Link]
-
One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Mechanochemical Activation of Zinc and Application to Negishi Cross-Coupling Source: Angewandte Chemie International Edition (via PMC) URL:[Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. 2-Methoxyphenylzinc iodide 0.5M tetrahydrofuran 282727-20-2 [sigmaaldrich.com]
- 3. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates [organic-chemistry.org]
- 5. One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Use of 2-Methoxyphenylzinc iodide in total synthesis of natural products
Application Note: Use of 2-Methoxyphenylzinc Iodide in the Total Synthesis of Axially Chiral Natural Products
Prepared By: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Strategic Context: The Biaryl Challenge in Natural Product Synthesis
The construction of sterically hindered, rotationally restricted biaryl axes is a defining challenge in the total synthesis of numerous bioactive natural products. Molecules such as the antimitotic lignan steganone and the antimalarial naphthylisoquinoline alkaloids (e.g., korupensamines and michellamines) rely on a precisely functionalized biaryl core[1].
While Suzuki-Miyaura and Stille couplings are standard for aryl-aryl bond formation, they often fail or require extreme forcing conditions when both coupling partners possess bulky ortho-substituents. In these complex scenarios, the Negishi cross-coupling utilizing 2-Methoxyphenylzinc iodide (
Mechanistic Causality: The "2-Methoxy" Advantage
The selection of 2-methoxyphenylzinc iodide over other organometallic reagents is not arbitrary; it is driven by specific mechanistic advantages at the rate-limiting step of the catalytic cycle:
-
Superior Nucleophilicity (The Zinc Advantage): Organozinc reagents possess a highly polarized carbon-metal bond compared to boronic acids or stannanes. This elevated nucleophilicity provides the necessary thermodynamic driving force to overcome the severe steric repulsion encountered during the transmetalation step with an ortho-substituted arylpalladium(II) halide intermediate[4].
-
The Iodide Counterion: Formulated as an organozinc iodide (typically 0.5 M in THF), the reagent avoids the formation of unreactive, insoluble polymeric zinc networks often associated with zinc chlorides. The iodide counterion maintains the reagent in a highly active monomeric or dimeric state in ethereal solvents.
-
Pre-organization via the Ortho-Methoxy Group: The oxygen lone pairs of the 2-methoxy substituent act as a transient directing group. By pre-coordinating to the electrophilic Palladium(II) center, the methoxy group organizes the transition state, drastically lowering the activation energy required for transmetalation. This "internal assistance" is the critical causal factor that allows the coupling of tetra-ortho-substituted biaryls to proceed at moderate temperatures (50–65 °C) without degrading sensitive functional groups.
Quantitative Comparison of Biaryl Cross-Coupling Strategies
The following table summarizes the empirical performance of various cross-coupling methodologies when applied specifically to the synthesis of sterically hindered, ortho-substituted biaryl natural product cores.
| Coupling Method | Reagent Type | Reactivity with Hindered Electrophiles | Functional Group Tolerance | Typical Yield (Hindered Biaryls) |
| Negishi | Organozinc Iodide | Very High | High | 75 – 95% |
| Suzuki-Miyaura | Boronic Acid / Ester | Moderate to High | Very High | 40 – 85% |
| Stille | Organostannane | Low to Moderate | High | 30 – 60% |
| Kumada | Grignard Reagent | High | Low | 40 – 70% |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify intermediate success before proceeding to the next step.
Protocol A: Preparation of 2-Methoxyphenylzinc Iodide (0.5 M in THF)
Note: This utilizes a LiCl-mediated direct zinc insertion to avoid cryogenic lithiation, preserving complex functionalities.
-
Activation of Zinc: In an oven-dried, argon-flushed Schlenk flask, suspend Zinc dust (30 mmol) and anhydrous LiCl (30 mmol) in dry THF (10 mL). Add 1,2-dibromoethane (1.5 mmol) and heat to 65 °C for 15 minutes. Cool to room temperature and add TMSCl (0.3 mmol). Stir for 15 minutes.
-
Validation Checkpoint 1: A slight effervescence upon TMSCl addition confirms the removal of the passivating ZnO layer, indicating the zinc is highly active.
-
-
Insertion: Add 2-iodoanisole (20 mmol) dropwise over 10 minutes. Stir the mixture at 40 °C for 12 hours.
-
Titration: Allow unreacted zinc to settle. Syringe out the clear supernatant.
-
Validation Checkpoint 2: Titrate the supernatant against iodine in a THF/LiCl solution. A sharp color change from clear to persistent brown indicates the active organozinc concentration. (Expected yield: >90%, ~0.5 M).
-
Protocol B: Negishi Coupling for Biaryl Core Assembly (Model: Korupensamine Core)
-
Catalyst Activation: In a glovebox, charge a vial with
(2.5 mol%), SPhos ligand (10 mol%), and the functionalized aryl bromide electrophile (1.0 equiv, e.g., a bromonaphthalene derivative). -
Coupling: Dissolve the mixture in anhydrous THF (0.2 M). Add the 2-methoxyphenylzinc iodide solution (1.5 equiv) dropwise at room temperature.
-
Validation Checkpoint 3: The solution should transition from a deep purple/red (
) to a pale yellow/orange, visually confirming the formation of the active monomeric Pd(0)-SPhos complex and subsequent oxidative addition.
-
-
Heating & Quench: Seal the vial and heat at 65 °C for 12 hours. Cool to room temperature and quench with saturated aqueous
.-
Validation Checkpoint 4: Analyze the crude organic layer via TLC or LC-MS. The complete disappearance of the aryl bromide starting material validates the efficiency of the transmetalation/reductive elimination sequence.
-
-
Isolation: Extract with EtOAc, dry over
, and purify via silica gel flash chromatography to isolate the biaryl product.
Mechanistic and Workflow Visualizations
Figure 1: Catalytic cycle of the Negishi cross-coupling highlighting the transmetalation step.
Figure 2: Step-by-step workflow for the Negishi coupling using 2-methoxyphenylzinc iodide.
References
-
Bringmann, G., et al. "Optimization of a Negishi coupling between 5 and model bromide 25." ResearchGate. Available at:[Link]
-
Tang, W., et al. "Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position." Beilstein Journal of Organic Chemistry. Available at:[Link]
-
Patel, N., et al. "Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Couplings." SciSpace. Available at:[Link]
Sources
Troubleshooting & Optimization
Improving yield in Negishi coupling with 2-Methoxyphenylzinc iodide
Technical Support Center: Optimizing Negishi Coupling with 2-Methoxyphenylzinc Iodide
Section 1: The Core Challenge
Subject: Overcoming Steric and Chelation Barriers in Ortho-Substituted Organozincs.
Working with 2-Methoxyphenylzinc iodide presents a dual challenge that distinguishes it from standard phenylzinc reagents:
-
Steric Hindrance: The ortho-methoxy group physically obstructs the approach of the zinc reagent to the palladium center during transmetallation.
-
Hemilabile Chelation: The oxygen atom in the methoxy group acts as a Lewis base. It can coordinate intramolecularly to the zinc atom (forming stable, unreactive aggregates) or competitively bind to the palladium catalyst, displacing the phosphine ligand and deactivating the cycle.
This guide provides a self-validating protocol to disrupt these interactions and maximize yield.
Section 2: Reagent Integrity (The Foundation)
Q: My reaction stalls at <20% conversion. Is the catalyst dead? A: It is more likely your zinc reagent is inactive. 2-Methoxyphenylzinc iodide is prone to forming polymeric aggregates that are kinetically incompetent for transmetallation.
The Solution: "Turbo-Zinc" Activation You must synthesize the reagent using the Knochel Method (Zn insertion in the presence of LiCl). Lithium Chloride is not just a salt; it is a structural modifier.
Mechanism of Action:
LiCl breaks the oligomeric lattice of the organozinc species. The chloride ion coordinates to the zinc, creating a soluble monomeric species (
Protocol: Preparation of Active 2-Methoxyphenylzinc Iodide
-
Activation: Dry LiCl (1.2 equiv) is placed in a Schlenk flask and flame-dried under vacuum. Add Zn dust (1.5 equiv) and dry THF.
-
Activation (Chemical): Add 5 mol% TMSCl and 1,2-dibromoethane to activate the Zn surface.
-
Insertion: Add 2-iodoanisole (1.0 equiv) dropwise at ambient temperature.
-
Validation (Mandatory): Titrate the resulting solution with iodine (
) in THF. Do not proceed if the concentration is <90% of theoretical.
Figure 1: LiCl-mediated disaggregation of 2-methoxyphenylzinc iodide into reactive monomeric species.
Section 3: Catalyst & Ligand Selection (The Engine)
Q: I am using Pd(PPh3)4 but seeing mostly homocoupling. Why? A: Triphenylphosphine (PPh3) is insufficient for this substrate.
-
Binding: The ortho-methoxy oxygen can displace PPh3, leading to catalyst decomposition (Pd black).
-
Rate: PPh3 does not promote reductive elimination fast enough for sterically hindered systems, allowing time for side reactions (homocoupling) to occur.
Recommendation: Specialized Ligands Switch to Buchwald Dialkylbiaryl Phosphines or NHC (N-Heterocyclic Carbene) ligands.
| Ligand System | Recommendation | Why? |
| SPhos | Primary Choice | The methoxy group on the SPhos backbone interacts with the Pd center, preventing the substrate's methoxy group from interfering. It creates a pocket that accommodates the ortho-substituent. |
| PEPPSI-IPr | Alternative | The bulky NHC ligand creates a "flexible steric bulk" that forces rapid reductive elimination, outcompeting homocoupling pathways. |
| RuPhos | Secondary Choice | Similar to SPhos but even more electron-rich; useful if the electrophile is a deactivated aryl chloride. |
Section 4: Experimental Protocol & Optimization
Standard Operating Procedure (SOP) for High-Yield Coupling
-
Reagent A: 2-Methoxyphenylzinc iodide (prepared via Knochel method, ~0.8 M in THF).
-
Reagent B: Aryl Bromide/Iodide (1.0 equiv).
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR Pd-PEPPSI-IPr (2 mol%).
-
Solvent: THF (Anhydrous).[1] Note: For extremely sluggish reactions, add NMP (Co-solvent, 10% v/v) to increase polarity.
Step-by-Step:
-
Pre-complexation: In a separate vial, mix Pd(OAc)2 and SPhos in THF. Stir for 10 mins to form the active
species (Solution turns yellow/orange). Skipping this leads to variable induction periods. -
Loading: Add the Aryl Halide to the catalyst solution.
-
Controlled Addition: Add the Organozinc reagent dropwise over 5 minutes. Rapid addition can spike the local concentration, favoring homocoupling.
-
Temperature: Heat to 50°C. Do not reflux immediately. Monitor via GC/LC-MS at 1 hour.
Data: Impact of Ligand/Additive on Yield
| Conditions | Yield (%) | Observation |
| Pd(PPh3)4, no LiCl | 15-30% | Significant homocoupling, Pd black formation. |
| Pd(PPh3)4 + LiCl | 45% | Better conversion, but slow. |
| Pd(OAc)2 / SPhos + LiCl | 92% | Clean conversion, minimal side products. |
| Pd-PEPPSI-IPr + LiCl | 88% | Excellent, but requires strict air-free handling. |
Section 5: Troubleshooting Guide
Q: I see the product, but also substantial homocoupling of the aryl halide. How do I stop this? A: Homocoupling often arises from "Second Transmetallation" or disproportionation.
-
Cause: The reductive elimination step is too slow. The intermediate
waits too long, exchanges ligands, and forms . -
Fix: Increase the steric bulk of the ligand (Switch from SPhos to XPhos ) or increase the temperature to accelerate reductive elimination.
Figure 2: Decision tree for diagnosing yield loss in Negishi coupling.
References
-
Knochel, P. et al. (2006).[2] Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition.
-
Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society.
-
Organ, M. G. et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Negishi Cross-Coupling. Chemistry – A European Journal.[3]
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.
Sources
Technical Guide: Solvent Effects on 2-Methoxyphenylzinc Iodide Kinetics
This guide serves as a technical resource for researchers utilizing 2-Methoxyphenylzinc iodide , focusing on the critical influence of solvent systems on reaction kinetics, stability, and yield.
Executive Summary
2-Methoxyphenylzinc iodide is a functionalized organozinc reagent characterized by an ortho-methoxy substituent. Unlike simple phenylzinc reagents, the oxygen atom at the ortho position acts as a hemilabile ligand, capable of intramolecular coordination to the zinc center. This "internal solvation" significantly alters the reagent's kinetic profile, solubility, and Schlenk equilibrium compared to non-functionalized analogs.
This guide addresses the kinetic variances observed in Tetrahydrofuran (THF) versus non-polar solvents (e.g., Toluene, Diethyl Ether) and provides troubleshooting workflows for optimizing Negishi cross-coupling reactions.
Troubleshooting & FAQs
Direct solutions to experimental anomalies based on mechanistic causality.
Q1: Why does the reaction stall during the preparation of 2-Methoxyphenylzinc iodide in pure Diethyl Ether ( )?
Diagnosis: Surface Passivation & Solubility Limit.
Technical Explanation: Organozinc formation via direct insertion (
-
Switch to THF: THF coordinates strongly to Zn(II), breaking down aggregates into soluble monomers or dimers.
-
Add LiCl (Knochel's Method): The addition of LiCl (1.0–1.2 equiv relative to Zn) is critical. It forms a soluble species, nominally
, which rapidly desorbs from the metal surface, exposing fresh for continued reaction [1].
Q2: I observe a white precipitate forming in my 0.5 M THF solution upon storage. Is the reagent degraded?
Diagnosis: Schlenk Equilibrium Shift.
Technical Explanation: Organozinc halides exist in a dynamic equilibrium known as the Schlenk equilibrium:
-
Do not filter immediately. Allow the solution to warm to Room Temperature (RT) and stir gently. If the solid redissolves, it is a reversible equilibrium complex.
-
Titration: Perform an iodine titration. If the active zinc concentration is >90% of the theoretical value, the reagent is fit for use.
Q3: Why are my Negishi coupling yields lower in Toluene/THF mixtures compared to pure THF?
Diagnosis: Slow Transmetallation Kinetics. Technical Explanation: The rate-determining step in Negishi coupling with this specific reagent is often the transmetallation from Zn to Pd. This step requires an open coordination site on the Zinc.
-
In pure THF , the solvent molecules are labile enough to exchange with the Pd catalyst.
-
In Toluene , the ortho-methoxy group coordinates tightly to the Zn center (intramolecular chelation) to satisfy the metal's electronic deficiency. This forms a "closed" chelate structure that is sterically and electronically more difficult to transmetallate than the open, THF-solvated species [2]. Optimization: Maintain a high dielectric constant by using at least a 1:1 ratio of THF to co-solvent (if a co-solvent is strictly necessary).
Q4: The reagent decomposes rapidly upon addition to the reaction vessel.
Diagnosis: Protonolysis (Moisture Scavenging).
Technical Explanation: The ortho-methoxy group increases the electron density of the aromatic ring, making the C-Zn bond slightly more nucleophilic and basic than in unsubstituted phenylzinc. It scavenges protons from trace moisture instantly to form Anisole (
-
Run a GC-MS of the "decomposed" mixture. A large peak for Anisole confirms protonolysis.
-
A peak for 2,2'-Dimethoxybiphenyl indicates homocoupling (oxidative degradation), usually caused by the presence of oxygen or Cu(I) impurities at high temperatures.
Comparative Data: Solvent Effects
The following table summarizes the kinetic and physical properties of 2-Methoxyphenylzinc iodide in different media.
| Parameter | THF (Recommended) | Diethyl Ether ( | Toluene |
| Solubility | High (Monomeric/Dimeric) | Low (Aggregates) | Very Low (Insoluble) |
| Formation Rate ( | Fast ( | Slow ( | Negligible |
| Stability (25°C) | High (weeks under Ar) | Moderate | Low (Precipitation) |
| Negishi Reactivity | Optimal (Open coordination) | Moderate | Poor (Chelate locked) |
| Mechanistic State | Solvated Ion Pairs / | Contact Ion Pairs | Tight Chelate / Polymer |
Mechanistic Visualization
The following diagrams illustrate the structural behavior of the reagent in response to solvent polarity and the ortho-methoxy effect.
Diagram 1: Schlenk Equilibrium & Chelation
Caption: The Schlenk equilibrium (center) is influenced by solvent. THF (right) favors soluble solvated species. Non-polar solvents (left) favor tight chelates or aggregates.
Diagram 2: Troubleshooting Workflow
Caption: Decision tree for diagnosing low yields or reagent failure.
Validated Experimental Protocol
Preparation of 2-Methoxyphenylzinc Iodide (0.5 M in THF) Based on the Knochel LiCl-mediated insertion method.
Reagents:
-
Zinc dust (activated)[1]
-
LiCl (anhydrous)
-
2-Iodoanisole
-
THF (anhydrous)
Step-by-Step Methodology:
-
Activation: In an Argon-flushed Schlenk flask, place Zinc dust (1.5 equiv) and LiCl (1.5 equiv). Heat to 140°C under high vacuum for 1 hour to dry the salts and activate the zinc surface.
-
Cooling: Cool to Room Temperature (25°C). Add anhydrous THF.
-
Activation (Chemical): Add 5 mol% of 1,2-dibromoethane and 3 mol% of TMSCl to remove the final oxide layer. Note: Evolution of ethylene gas indicates successful activation.
-
Insertion: Add 2-Iodoanisole (1.0 equiv) dropwise. The reaction is exothermic.[2]
-
Critical Check: If the temperature does not rise within 5 minutes, heat gently to 40°C to initiate.
-
-
Maturation: Stir at 25°C for 2–4 hours.
-
Filtration: Stop stirring and allow excess Zn to settle. Cannulate the supernatant through a syringe filter into a dry storage flask.
-
Validation: Titrate an aliquot with Iodine (
) in THF to determine the precise concentration of active Carbon-Zinc species.
References
-
Krasovskiy, A., & Knochel, P. (2006).[3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[4] Angewandte Chemie International Edition, 45(18), 2958–2961.
-
Hanada, E. M., Jess, K., & Blum, S. A. (2020).[5][6] Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis. Chemistry – A European Journal, 26(66), 15094–15098.
-
Negishi, E. (2011). Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6738–6764.
Sources
- 1. Group of Prof. Paul Knochel | LMU München | Zinc reagents [knochel.cup.uni-muenchen.de]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 4. Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00685A [pubs.rsc.org]
- 5. Mechanisms of Organozinc Reagent Formation Determined Through a Combined Single-Particle-Fluorescence-Microscopy and NMR-Spectroscopy Approach [escholarship.org]
- 6. Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Optimization for 2-Methoxyphenylzinc Iodide Couplings
Welcome to the Advanced Technical Support Center for organometallic cross-coupling. This guide is designed for researchers and drug development professionals dealing with the specific kinetic and thermodynamic challenges of Negishi couplings involving ortho-substituted electron-rich arylzinc reagents.
Core Principles: The Causality of the Ortho-Methoxy Challenge
Coupling 2-methoxyphenylzinc iodide with aryl halides is notoriously difficult due to the unique microenvironment created by the ortho-methoxy substituent. Understanding the causality behind these failures is critical for temperature optimization:
-
The Chelation Trap: The oxygen atom's lone pairs can coordinate to the zinc center or the palladium catalyst. This creates a thermodynamically stable, kinetically inert chelate that drastically increases the activation energy required for transmetalation.
-
Steric Shielding: The methoxy group physically impedes the approach of the Pd(II)-aryl complex.
-
Thermal Instability: Historically, chemists brute-forced sluggish transmetalations by heating the reaction (>60 °C). However, electron-rich organozinc halides are highly susceptible to thermal degradation. Elevated temperatures rapidly induce protodeometalation (yielding anisole) and homocoupling (yielding 2,2'-dimethoxybiphenyl).
The Solution: Instead of overcoming the kinetic barrier with heat, modern methodologies lower the activation energy using highly active, sterically accommodating catalysts (e.g., RuPhos-Pd, PEPPSI-IPr, or Pd(I) dimers). This allows the reaction to proceed in an optimized 20 °C to 40 °C window .
Fig 1. Mechanistic divergence of 2-methoxyphenylzinc iodide coupling based on temperature.
Diagnostic FAQs
Q: Why am I seeing high levels of anisole in my crude reaction mixture? A: You are observing protodeometalation. High temperatures (>60 °C) accelerate the hydrolysis and thermal degradation of 2-methoxyphenylzinc iodide. Optimization requires lowering the temperature to 20–40 °C and utilizing a highly active precatalyst like RuPhos-Pd G3 to facilitate transmetalation without thermal forcing .
Q: My reaction stalls at 30% conversion at room temperature. Should I heat it? A: Do not default to heating. The stall is likely due to the ortho-methoxy chelation effect slowing down transmetalation, or incomplete formation of the zincate species. Instead of heating, verify zincate formation. Using substoichiometric ZnCl₂ or monitoring the transmetalation via online HPLC can ensure the active nucleophile is fully formed before catalysis begins .
Q: Can I perform this coupling rapidly at room temperature without strict Schlenk conditions? A: Yes, provided you select the correct oxidation state for your catalyst. Recent research demonstrates that highly sterically hindered and electronically deactivated ortho-methoxy substrates can undergo rapid (<5 min) Negishi coupling at room temperature in open-flask conditions using specific air-stable Pd(I) dimers .
Temperature & Catalyst Troubleshooting Matrix
Use the following quantitative summary to benchmark your experimental conditions against established optimization parameters.
| Operating Temp | Catalyst System | Observed Issue | Root Cause | Recommended Action |
| < 20 °C | Pd(PPh₃)₄ | < 10% Conversion | Kinetic barrier of ortho-methoxy chelation. | Switch to dialkylbiaryl phosphine ligands (e.g., RuPhos) . |
| 20 °C (RT) | Pd(I) dimer | None (Rapid Coupling) | Optimized transmetalation. | Maintain RT; ensure rapid stirring . |
| 20 °C - 40 °C | PEPPSI-IPr | Stalled at ~50% | Incomplete transmetalation to zincate. | Monitor with inline HPLC; adjust ZnCl₂ stoichiometry . |
| > 60 °C | Any | High Anisole / Homocoupling | Thermal degradation of the organozinc reagent. | Lower temperature to 20–40 °C; use highly active precatalyst. |
Optimized Step-by-Step Protocol (Self-Validating System)
To ensure absolute trustworthiness and reproducibility, this protocol integrates Process Analytical Technology (PAT) to create a self-validating workflow . You will not proceed to the cross-coupling step until the transmetalation is analytically confirmed.
Phase 1: Preparation and Validation of the Organozinc Reagent
-
Mg/Halogen Exchange: In a dry flask under N₂, add 2-bromoanisole (1.0 equiv) in anhydrous THF. Cool to 0 °C. Add i-PrMgCl·LiCl (1.1 equiv) dropwise.
-
In Situ Monitoring: Use an in situ ReactIR probe to monitor the disappearance of the Ar-Br stretch. Stir until the exchange is complete (typically 1 hour at 0 °C).
-
Transmetalation: Add a solution of anhydrous ZnCl₂ (1.0 equiv) in THF. Allow the mixture to warm to 20 °C.
-
Self-Validation Check (Inline HPLC): Pull a reaction aliquot and quench it inline with 4-chlorobenzaldehyde. Causality: 4-chlorobenzaldehyde reacts selectively and rapidly with unconsumed Grignard reagent but not with the organozinc. Analyze via HPLC. Do not proceed until the Grignard peak is <5% .
Phase 2: Temperature-Controlled Cross-Coupling
-
Catalyst Addition: Once transmetalation is validated, add the aryl halide (0.9 equiv) and the Pd catalyst (e.g., 1-2 mol% RuPhos-Pd G3 or Pd(I) dimer).
-
Temperature Maintenance: Maintain the reaction strictly between 20 °C and 40 °C . Do not exceed 40 °C to prevent protodeometalation.
-
Final Verification: Monitor the formation of the biaryl product via HPLC. With optimized catalysts, full conversion should be achieved within 1 to 4 hours at this mild temperature.
-
Quench: Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
Fig 2. Self-validating workflow for in situ monitored Negishi cross-coupling.
References
-
Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13032.[Link]
-
Kalvet, I., Magnin, G., & Schoenebeck, F. (2017). Rapid Room-Temperature, Chemoselective Csp2-Csp2 Coupling of Poly(pseudo)halogenated Arenes Enabled by Palladium(I) Catalysis in Air. Angewandte Chemie International Edition, 56(6), 1581-1585.[Link]
-
Malig, T. C., Kumar, A., & Kurita, K. L. (2022). Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. Organic Process Research & Development, 26(5), 1514–1519.[Link]
Technical Support Center: Optimization of 2-Methoxyphenylzinc Iodide Reagents
Executive Summary & Reagent Profile
Reagent: 2-Methoxyphenylzinc iodide (0.5–1.0 M in THF) Critical Attribute: Ortho-substituted Arylzinc Primary Challenge: Homo-coupling (2,2'-dimethoxybiphenyl formation)
The 2-methoxyphenyl moiety presents a dual challenge: Steric Hindrance and Chelation . The ortho-methoxy group coordinates to the zinc center, stabilizing the reagent but significantly retarding the rate of transmetallation to the palladium catalyst.
The Mechanistic Trap: In a standard Negishi cycle, if transmetallation is slower than the rate of oxidative addition, the active Pd(II) species accumulates. If trace oxygen is present, or if the catalyst system is not bulky enough to force the cycle forward, the system diverts into Oxidative Homo-coupling (dimerization of the zinc reagent) or Reductive Homo-coupling (dimerization of the electrophile).
Troubleshooting & FAQs
Category A: The "Biaryl" Problem (Homo-coupling)[1]
Q: I see significant formation of 2,2'-dimethoxybiphenyl instead of my cross-coupled product. Why?
A: This is "Nucleophilic Homo-coupling," driven by the dimerization of your zinc reagent.
-
Root Cause 1: Trace Oxygen. Arylzinc reagents are exceedingly sensitive to
-mediated oxidation, which generates radical species that dimerize. -
Root Cause 2: Copper Contamination. If you are using CuI as a co-catalyst (common in older protocols), stop immediately. Copper facilitates oxidative dimerization of arylzincs (Glaser-like coupling).
-
Root Cause 3: Slow Transmetallation. The ortho-methoxy group slows the transfer of the aryl group to Palladium. The "stalled" organozinc species is then vulnerable to background oxidation.
Corrective Action:
-
Eliminate Copper: Run the reaction Cu-free.
-
Switch Catalyst: Use Pd-PEPPSI-IPr or Pd(OAc)₂/SPhos . These ligands create a steric environment that accelerates reductive elimination and protects the active species.
-
Add LiCl: Ensure your zinc reagent contains LiCl (Turbo-Zinc). LiCl breaks up polymeric zinc aggregates, increasing the kinetic activity of the reagent.
Category B: Low Conversion / Stalled Reaction
Q: The reaction starts but stalls at 30% conversion. Adding more catalyst doesn't help.
A: This indicates Reagent Degradation or Catalyst Poisoning , not a lack of catalytic cycles.
-
The "Hidden" Variable: The titer of 2-methoxyphenylzinc iodide drops rapidly if not stored under Ar/LiCl. You likely added "dead" solvent, not active reagent.
-
Precipitation: Without LiCl, zinc species form insoluble aggregates that are kinetically incompetent.
Corrective Action:
-
Mandatory Titration: You must titrate the reagent immediately before use using the Iodine/LiCl method (See Protocol A).
-
Solvent Quality: Use THF dried over Na/Benzophenone or from a high-quality SPS. Do not use DMF (can coordinate and shut down the zinc).
Category C: Isomerization
Q: I see trace amounts of the meta-isomer or de-iodinated starting material.
A: This suggests Zinc-Halogen Exchange or Protonolysis .
-
If the reaction is too slow (due to sterics), the zinc reagent may exchange with the aryl halide electrophile before coupling.
Corrective Action:
-
Increase Catalyst Loading: Move from 1 mol% to 3 mol% to outcompete the background exchange rates.
-
Temperature: Lower the temperature to 0°C or RT. Heating ortho-substituted zincs promotes exchange/isomerization.
Scientific Deep Dive: The "Ortho-Effect" & LiCl
The Role of LiCl (Knochel's Turbo Effect)
Standard organozinc halides (
Catalyst Selection Logic
For hindered substrates (like 2-methoxyphenyl), standard ligands (
-
PEPPSI-IPr: The bulky NHC ligand creates a "flexible steric wall" that forces the reaction forward while stabilizing the Pd(0) intermediate.
-
SPhos/XPhos: These biaryl phosphines promote reductive elimination for sterically congested centers.
Visualization of Pathways
Figure 1: Competing Reaction Pathways
This diagram illustrates how steric hindrance (Ortho-OMe) diverts the reaction toward homocoupling if the catalyst is not optimized.
Caption: The "Transmetallation Bottleneck" (Yellow) is where the ortho-methoxy group slows the cycle, allowing Oxygen (Red dashed lines) to trigger homocoupling.
Validated Protocols
Protocol A: Precise Titration of Organozinc (Iodine Method)
Essential for preventing stoichiometry errors that lead to homocoupling.
-
Setup: Dry 10 mL flask, Ar atmosphere.
-
Charge: Add accurately weighed Iodine (
) (approx. 250 mg, 1.0 mmol). -
Dissolve: Add 2-3 mL of 0.5 M LiCl in THF (anhydrous). Solution turns dark brown.
-
Titrate: Add the 2-Methoxyphenylzinc iodide solution dropwise via syringe at 0°C.
-
Endpoint: The solution transitions from Brown
Yellow Colorless . -
Calculation:
Protocol B: Optimized Cross-Coupling (PEPPSI Method)
Designed for sterically hindered 2-methoxyphenyl coupling.
| Component | Equivalents | Notes |
| Aryl Halide (Electrophile) | 1.0 equiv | Bromides or Iodides preferred. |
| 2-MethoxyphenylZnI | 1.2 - 1.5 equiv | Must contain LiCl. Titrate before use. |
| Pd-PEPPSI-IPr | 2.0 mol% | Catalyst of choice for sterics. |
| Solvent | THF | Anhydrous, degassed. |
| Temperature | 25°C - 40°C | Start at RT to minimize exchange. |
Step-by-Step:
-
Degas: Sparge THF with Argon for 15 mins.
-
Charge: Add Aryl Halide and Pd-PEPPSI-IPr (2 mol%) to the reaction vessel.
-
Solvent: Add THF.
-
Addition: Add 2-Methoxyphenylzinc iodide (titrated) dropwise over 5 minutes at RT.
-
Monitor: Stir at RT. Monitor by GC/LCMS.[1] If sluggish after 2h, warm to 40°C.
-
Quench: Add sat.
solution.
Figure 2: Troubleshooting Decision Tree
Caption: Rapid diagnostic flow for distinguishing between oxidative issues (Homocoupling) and kinetic issues (Stalling).
References
-
Knochel, P. et al. "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis, 2006.[2]
-
Organ, M. G. et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Negishi Cross-Coupling." Chemistry – A European Journal, 2006.
-
Buchwald, S. L. et al. "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides."[3] Journal of the American Chemical Society, 2004.[4][5]
-
Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004. (Foundational work on LiCl solubilization).
Sources
Application Science Support Center: Troubleshooting 2-Methoxyphenylzinc Iodide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial quick-fixes. Low conversion rates in cross-coupling reactions involving ortho-substituted organozinc reagents are rarely due to a single point of failure. Instead, they require a systematic analysis of reagent integrity, steric hindrance, and electronic coordination environments.
This guide provides a self-validating diagnostic framework to identify the root cause of your stalled reactions and implement mechanistically sound solutions.
Diagnostic Logic & Mechanistic Workflow
Before altering your reaction conditions, it is critical to isolate whether the failure stems from reagent degradation or a mechanistic bottleneck within the catalytic cycle. Follow the diagnostic logic outlined below.
Fig 1. Diagnostic workflow for troubleshooting low Negishi coupling conversions.
Troubleshooting Modules (FAQs)
Q1: My Negishi coupling with 2-Methoxyphenylzinc iodide stalled at 20% conversion. Is the reagent dead?
Causality: Organozinc reagents like 2-Methoxyphenylzinc iodide (typically supplied commercially as a 0.5 M solution in THF[1]) are highly sensitive to adventitious moisture and oxygen. A stalled reaction often indicates reagent degradation (hydrolysis or oxidation) rather than a mechanistic failure. Before altering the catalytic cycle, you must validate the active carbon-zinc bond concentration. We highly recommend the Knochel iodine/LiCl titration method over standard acid-base titrations, as it avoids interference from zinc alkoxides or hydroxides formed during degradation[2].
Q2: Titration confirms my reagent is fully active (0.48 M), but conversion is still poor. What causes this?
Causality: If the reagent is intact, the bottleneck is mechanistic. The ortho-methoxy group introduces two major hurdles during the transmetalation step of the Negishi coupling:
-
Steric Hindrance: The physical proximity of the methoxy group to the carbon-zinc bond impedes the approach of the Pd(II) intermediate.
-
The "Chelation Trap": The oxygen atom of the methoxy group acts as a Lewis base. Instead of a smooth transmetalation, the oxygen coordinates to the electrophilic Pd(II) center, forming a stable, off-cycle metallacycle resting state. This drastically raises the activation energy barrier for the subsequent reductive elimination step, stalling the catalytic cycle.
Fig 2. Negishi catalytic cycle highlighting the ortho-methoxy chelation trap.
Q3: How do I overcome this ortho-methoxy chelation trap?
Causality: To disrupt the off-cycle chelation and accelerate transmetalation, you must manipulate the coordination environment of the transition metal:
-
Ligand Selection: Switch from standard phosphines (like PPh₃ or dppf) to highly sterically demanding, electron-rich Buchwald-type ligands (e.g., RuPhos) or N-heterocyclic carbene (NHC) precatalysts like Pd-PEPPSI-IPr[3]. These bulky ligands physically block the coordination sphere of the palladium, preventing the methoxy group from chelating.
-
Salt Additives: The addition of anhydrous LiCl forms a highly reactive zincate complex (e.g., ArZnI·LiCl). This increases the nucleophilicity of the organozinc reagent, accelerating the transmetalation step and outcompeting the chelation trap[4].
Quantitative Performance Data
The table below summarizes the expected conversion rates for the coupling of 2-Methoxyphenylzinc iodide with a standard aryl bromide, demonstrating the critical impact of catalyst and additive selection.
| Catalyst System | Additive | Temp (°C) | Time (h) | Conversion (%) | Mechanistic Rationale |
| Pd(PPh₃)₄ | None | 25 | 24 | < 20% | Chelation trap stalls transmetalation. |
| Pd(dppf)Cl₂ | None | 60 | 12 | 45% | Thermal energy partially overcomes activation barrier. |
| Pd(OAc)₂ / RuPhos | LiCl | 25 | 4 | > 95% | Zincate formation + bulky ligand accelerates cycle. |
| Pd-PEPPSI-IPr | None | 25 | 2 | > 95% | NHC ligand sterically prevents o-OMe chelation. |
Self-Validating Experimental Protocols
Protocol A: Iodine-LiCl Titration of 2-Methoxyphenylzinc Iodide
This protocol ensures your reagent has not degraded prior to use.
-
Preparation of Indicator Solution: In an argon-flushed Schlenk flask, add anhydrous LiCl (0.5 M) to anhydrous THF. Add a precisely weighed amount of iodine (e.g., 254 mg, 1.0 mmol) to the solution. Stir until fully dissolved, yielding a deep brown solution[4].
-
Titration: Using a dry, argon-purged syringe, slowly add the 2-Methoxyphenylzinc iodide solution dropwise to the iodine solution at room temperature.
-
Endpoint Observation: Continue the addition until the brown color completely disappears, leaving a clear, colorless solution. The LiCl prevents the precipitation of mixed zinc halides, ensuring a sharp endpoint[2].
-
Calculation: Molarity (M) = (Mass of I₂ in mg / 253.8) / Volume of Zinc Reagent added (mL).
-
Self-Validation Step: To ensure your LiCl/THF system is completely anhydrous and not consuming reagent, perform a blank titration with a known, commercial Grignard standard (e.g., phenylmagnesium bromide) before testing your zinc reagent.
Protocol B: Optimized Negishi Cross-Coupling Setup
This protocol utilizes steric bulk to bypass the chelation trap.
-
Catalyst Activation: In a glovebox or under strict argon counterflow, charge a flame-dried vial with the aryl halide electrophile (1.0 equiv), Pd-PEPPSI-IPr catalyst (1-2 mol%), and anhydrous THF[3].
-
Reagent Addition: Add the titrated 2-Methoxyphenylzinc iodide solution (1.2 to 1.5 equiv) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Transmetalation with PEPPSI-IPr is typically rapid (< 30 mins)[3]. Monitor conversion via GC-MS or LC-MS.
-
Quenching: Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Self-Validation Step: Run a parallel control reaction using unsubstituted phenylzinc iodide. If the control reaches 100% conversion but the 2-methoxy substrate fails, the issue is definitively the ortho-chelation trap, confirming the need for further ligand optimization.
References
-
Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. acs.org. Available at: [Link]
-
Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. researchgate.net. Available at: [Link]
-
Organozinc Compounds in N,N-Dimethylformamide: Stability Towards Degradation and Reactivity in Negishi Cross-Coupling Reactions. chemrxiv.org. Available at: [Link]
Sources
Purification techniques for products from 2-Methoxyphenylzinc iodide reactions
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical troubleshooting guide to address the most critical bottlenecks encountered during the downstream processing and purification of Negishi cross-coupling reactions utilizing 2-methoxyphenylzinc iodide.
Below, you will find a visual workflow, causality-driven FAQs, quantitative data, and self-validating protocols to ensure your 2-methoxybiaryl products meet API-grade purity standards.
Post-Reaction Purification Workflow
Fig 1: Post-reaction purification workflow for 2-methoxyphenylzinc iodide Negishi couplings.
Section 1: Aqueous Workup & Zinc Salt Removal
Q: Why do I consistently get stubborn emulsions during the aqueous workup of my 2-methoxyphenylzinc iodide coupling?
Causality & Mechanism: 2-Methoxyphenylzinc iodide is typically supplied as a 0.5 M solution in THF. During the Negishi cross-coupling, the transmetalation and subsequent reductive elimination steps generate stoichiometric equivalents of zinc iodide (ZnI2) and other zinc halide salts (1)[1]. When the reaction is quenched with pure water or mildly basic solutions (e.g., saturated NaHCO3), these zinc ions precipitate as gelatinous zinc hydroxide (Zn(OH)2). This precipitate acts as a particulate emulsifier at the organic-aqueous interface, preventing clean phase separation and trapping the desired synthesis product (2)[2].
Troubleshooting Solution: You must shift the pH or introduce a chelating agent to keep the zinc in solution. Quenching the organic product phase with 0.2 M HCl effectively solubilizes the zinc salts into the aqueous layer (3)[3]. If your 2-methoxybiaryl product is highly acid-sensitive, use saturated aqueous ammonium chloride (NH4Cl) or Rochelle's salt to form water-soluble zinc coordination complexes.
Section 2: Palladium Catalyst Scavenging
Q: My 2-methoxybiaryl product is contaminated with >1000 ppm Palladium. How do I achieve API-grade heavy metal limits (<10 ppm)?
Causality & Mechanism: The electron-rich methoxy group on the 2-methoxyphenyl moiety acts as a weak ligand, coordinating with palladium(II) and palladium(0) species. This creates stable product-palladium complexes that co-elute during standard silica gel chromatography and resist aqueous washing (4)[4].
Troubleshooting Solution: Implement functionalized silica metal scavengers post-workup. Scavengers like SiliaMetS Thiourea or SiliaMetS Thiol feature soft donor atoms (Sulfur/Nitrogen) that possess a thermodynamically higher affinity for soft palladium ions than your biaryl product, reducing residual palladium to <14 ppm (5)[5].
Quantitative Data: Palladium Scavenging Efficiency
| Scavenger Type | Functional Group | Initial Pd (ppm) | Residual Pd (ppm) | Scavenging Efficiency (%) |
|---|---|---|---|---|
| Control (No Scavenger) | None | 1668 | 1668 | 0% |
| DARCO KB-G | Activated Carbon | 1668 | 633 | ~62.0% |
| SiliaMetS DMT | Dimercaptotriazine | 1668 | 287 | ~82.8% |
| SiliaMetS Thiol | Thiol (-SH) | 1668 | 70 | ~95.8% |
| SiliaMetS Thiourea | Thiourea | 423* | <14* | >96.7% |
*(Note: Data synthesized from CatSci batch screening[4] and Amgen case study[5]. Indicates starting baseline from a separate optimization study).
Section 3: Chromatographic Separation of Homocoupling Impurities
Q: How do I separate the desired cross-coupled product from the 2,2'-dimethoxybiphenyl homocoupling impurity?
Causality & Mechanism: The formation of 2,2'-dimethoxybiphenyl occurs via homocoupling of the 2-methoxyphenylzinc iodide. This is typically triggered by trace oxygen in the reaction vessel or a secondary transmetalation pathway at the palladium center if the oxidative addition of your aryl halide is sluggish. Because both the product and the homocoupled impurity are non-polar biaryls, they exhibit very similar Rf values on standard normal-phase silica.
Troubleshooting Solution: Optimize your stationary phase and solvent system. Utilize fine-mesh silica (230-400 mesh) and a highly non-polar, shallow solvent gradient (e.g., 0–5% Ethyl Acetate in Hexanes). The steric hindrance of the two ortho-methoxy groups in the homocoupled impurity slightly alters its interaction with the silanol groups on the silica compared to an asymmetric biaryl, allowing for separation if the gradient is sufficiently shallow.
Experimental Protocols
Protocol 1: Optimized Aqueous Quench and Zinc Salt Removal
This protocol self-validates by yielding a clear, biphasic mixture without intermediate emulsion layers.
-
Cooling: Upon completion of the Negishi coupling, cool the reaction vessel to 0–5 °C using an ice bath to control the exothermic quench.
-
Quenching: Slowly add 0.2 M HCl (or saturated aqueous NH4Cl if the product is highly acid-sensitive) at a ratio of 1:1 volume relative to the THF reaction mixture. Maintain internal temperature below 20 °C.
-
Dilution: Add an extraction solvent such as Ethyl Acetate or Methyl tert-Butyl Ether (MTBE) (2 volumes).
-
Phase Separation: Transfer to a separatory funnel. Vigorously shake and allow the layers to separate. The acidic aqueous layer will contain the solubilized zinc salts (Zn2+, I-, Br-).
-
Washing: Extract the aqueous layer once more with the organic solvent. Combine the organic layers and wash with brine.
-
Drying: Dry the combined organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Protocol 2: Palladium Scavenging using SiliaMetS Thiourea
This protocol self-validates by transitioning the dark brown/black crude mixture into a pale yellow/colorless solution upon filtration.
-
Resuspension: Dissolve the crude concentrated product in a suitable solvent (e.g., THF, Toluene, or DMF) to a concentration of ~0.1 M.
-
Scavenger Addition: Add SiliaMetS Thiourea at a loading of 20% w/w relative to the crude product mass (or ~4-5 equivalents relative to the initial catalyst loading).
-
Incubation: Stir the suspension vigorously at 50 °C for 4 to 12 hours. Heating is critical to shift the thermodynamic equilibrium towards palladium binding to the resin.
-
Filtration: Filter the mixture through a pad of Celite to remove the palladium-bound silica. Wash the filter cake with 2 column volumes of the reaction solvent.
-
Concentration: Concentrate the filtrate in vacuo to yield the palladium-depleted product (<10 ppm Pd).
References
-
ACS Publications. "A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing." 3
-
Google Patents. "US6921487B2 - Removal of zinc salts from nonaqueous synthesis solutions comprising zinc alkoxides or zinc amides." 2
-
Wikipedia. "Negishi coupling." 1
-
CatSci. "Process Development Whitepaper Metal Scavenging INTRODUCTION SCAVENGER SCREENING."4
-
Chemie Brunschwig. "SiliCycle Guide for Chemical Synthesis & Purification." 5
Sources
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. US6921487B2 - Removal of zinc salts from nonaqueous synthesis solutions comprising zinc alkoxides or zinc amides - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. catsci.com [catsci.com]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
Technical Support Center: Catalyst Deactivation in 2-Methoxyphenylzinc Iodide Cross-Coupling
Welcome to the technical support guide for troubleshooting Negishi cross-coupling reactions involving 2-methoxyphenylzinc iodide. This resource is designed for researchers, chemists, and process development professionals who encounter challenges with catalyst stability and reaction efficiency. Here, we move beyond standard protocols to diagnose and resolve issues rooted in catalyst deactivation, ensuring robust and reproducible outcomes in your synthetic endeavors.
Understanding the Culprits: Common Catalyst Deactivation Pathways
In an ideal Negishi cross-coupling, the Palladium(0) catalyst efficiently cycles through oxidative addition, transmetalation, and reductive elimination to yield the desired biaryl product. However, several off-cycle pathways can intercept the active catalyst, leading to diminished reactivity or complete reaction failure. Understanding these pathways is the first step toward effective troubleshooting.
Key deactivation mechanisms include:
-
Palladium Agglomeration: The active, monoligated Pd(0) species is highly reactive but also unstable. If not properly stabilized, these species can aggregate into catalytically inactive palladium black.[1][2] This is often visually apparent as a black precipitate.
-
Formation of Inactive Pd-Zn Complexes: The organozinc reagent and the zinc halide byproduct (ZnI₂) can form heterobimetallic complexes with the palladium center.[3] These off-cycle species can sequester the catalyst, lowering its effective concentration and halting the reaction.[1][3]
-
Ligand Degradation: Phosphine ligands, while crucial for stability and reactivity, can degrade under reaction conditions, particularly at elevated temperatures.[4] This can involve C-P bond cleavage, leading to the loss of the stabilizing ligand and subsequent catalyst decomposition.[4]
-
Oxidative Deactivation: Trace amounts of oxygen in the reaction setup can oxidize the active Pd(0) to inactive Pd(II) species, effectively killing the catalyst before the cycle can begin.[2][5]
Troubleshooting Guide: From Stalled Reactions to Inconsistent Yields
This section addresses specific problems you may encounter during your experiments.
Q1: My reaction is sluggish or has stalled completely, showing low conversion by LCMS/TLC analysis. What are the likely causes?
A1: A stalled reaction is a classic symptom of catalyst deactivation. Several factors could be at play:
-
Cause 1: Inhibition by Zinc Halide Byproducts. As the reaction progresses, the concentration of zinc iodide (ZnI₂) increases. This salt can coordinate with the palladium catalyst to form inactive or less active heterobimetallic species, effectively poisoning the catalyst.[1][3]
-
Solution: Add a salt additive, such as lithium chloride (LiCl) or lithium bromide (LiBr), to the reaction mixture (1-2 equivalents relative to the organozinc). These salts can disrupt the formation of inhibitory Pd-Zn complexes, potentially by forming higher-order zincates that are more reactive or by competitively coordinating to the palladium center, restoring its activity.[3]
-
-
Cause 2: Poor Quality Organozinc Reagent. Organozinc reagents can decompose upon storage, especially if exposed to trace moisture or air. Using a partially decomposed reagent means the effective concentration is lower than calculated, leading to incomplete conversion.
-
Solution: Always use freshly prepared or recently purchased 2-methoxyphenylzinc iodide. If the reagent is not fresh, its concentration should be determined by titration before use. Ensure all manipulations are performed under a strictly inert atmosphere (Argon or Nitrogen).[1]
-
-
Cause 3: Insufficiently Active Catalyst System. The combination of palladium precursor and ligand may not be robust enough for the specific substrates or conditions.
Q2: I'm observing a black or dark brown precipitate forming in my reaction flask. What is it, and what should I do?
A2: The black precipitate is almost certainly palladium black , which is finely divided, catalytically inactive palladium metal.[2] Its formation is a definitive sign of catalyst decomposition and aggregation.
-
Cause 1: Inadequate Ligand Stabilization. The phosphine ligand's primary role is to stabilize the Pd(0) center. If the ligand is not bulky enough, is used in a substoichiometric amount relative to palladium, or dissociates at high temperatures, the unprotected palladium atoms will aggregate.
-
Cause 2: High Reaction Temperature. While heat can accelerate the reaction, excessive temperatures can also accelerate catalyst decomposition pathways, including ligand degradation and aggregation.[2]
-
Solution: Attempt the reaction at a lower temperature (e.g., reduce from 100 °C to 70 °C) and monitor for progress over a longer period. A more active catalyst system may allow for efficient coupling at room temperature or with only mild heating.
-
-
Cause 3: Presence of Oxygen. Failure to maintain strictly anaerobic conditions can lead to oxidation of Pd(0) to Pd(II), which can then be reduced to form palladium black.
-
Solution: Ensure all solvents are rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). All glassware must be oven- or flame-dried, and the reaction should be conducted under a positive pressure of an inert gas.
-
Q3: My reaction yields are inconsistent from run to run, even when I follow the same procedure. What could be the source of this variability?
A3: Inconsistent yields often point to subtle, uncontrolled variables in reagent quality or reaction setup.
-
Cause 1: Variable Activity of the Organozinc Reagent. The most common culprit is the 2-methoxyphenylzinc iodide solution. Its preparation can be sensitive, and commercial batches can vary in quality. The presence of residual zinc metal, activating agents like LiCl from preparation, or slight decomposition can all affect its performance.[7][8]
-
Solution: Standardize your organozinc source. If preparing in-house, ensure the zinc source is properly activated and the reaction goes to completion.[7] Always titrate a small aliquot of the organozinc solution immediately before setting up a series of reactions to determine its precise molarity. This is the single most important step for ensuring reproducibility.
-
-
Cause 2: "Crucible" Effect and Impurities. Trace impurities in reagents or solvents can act as catalyst poisons.[9] This can include moisture, oxygen, or contaminants from starting materials.
-
Solution: Use high-purity, anhydrous solvents from a reliable source. Ensure your aryl iodide and any other reagents are pure. If poisoning is suspected, running a control reaction with highly purified materials can confirm the diagnosis.[10]
-
Proactive Prevention: Frequently Asked Questions (FAQs)
Q1: How critical is the quality of my 2-methoxyphenylzinc iodide? A1: It is absolutely critical. The success of a Negishi coupling is highly dependent on the integrity of the organozinc reagent. These reagents are sensitive to both air and moisture.[11] Preparation methods can also introduce beneficial additives; for example, reagents prepared via lithium-halogen exchange followed by transmetalation with ZnI₂ will contain lithium salts, which can be beneficial for catalyst activity.[7][12] Always handle under inert gas and store at the recommended temperature (typically 2-8°C).[13]
Q2: Which ligands are best for stabilizing the catalyst in this specific coupling? A2: For Negishi couplings, especially with potentially challenging substrates, bulky and electron-rich monodentate phosphine ligands are the state-of-the-art. They facilitate the formation of highly active monoligated Pd(0) species, accelerate reductive elimination, and sterically protect the metal center from aggregation.[6]
| Ligand Type | Examples | Key Advantages | Considerations |
| Biarylphosphines | SPhos, XPhos, RuPhos | High stability, high activity, promotes monoligation, commercially available.[6] | Higher cost, may require screening to find the optimal ligand for a specific substrate pair. |
| Dialkylphosphines | P(t-Bu)₃, P(Cy)₃ | Strong σ-donors, promote oxidative addition. | Highly air-sensitive, can be less effective at preventing aggregation compared to biarylphosphines. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Very strong σ-donors, form highly stable palladium complexes.[14] | Can sometimes lead to slower reductive elimination compared to phosphines. |
Q3: Are there any analytical methods I can use to confirm catalyst deactivation? A3: Yes, although some are more specialized.
-
Visual Observation: The formation of palladium black is a simple and clear indicator of catalyst aggregation.[10]
-
UV-Vis Spectrophotometry: This technique can be used to monitor the concentration of soluble palladium species in the reaction mixture. A decrease in the absorbance corresponding to the active catalyst can indicate precipitation.[15]
-
X-ray Photoelectron Spectroscopy (XPS): For a more rigorous analysis, XPS can be used on an isolated sample to determine the oxidation state of palladium, distinguishing between active Pd(0) and oxidized, inactive Pd(II) species.[10]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This can be used to quantify the amount of palladium that has leached or precipitated from the reaction solution.[10][16]
Experimental Protocols
Protocol 4.1: General Procedure for a Robust Negishi Coupling
This protocol incorporates best practices to minimize catalyst deactivation.
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C overnight and allow it to cool in a desiccator or under a stream of inert gas.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2.2-4.4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 equiv) and any solid additive (e.g., LiCl, 1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF, Dioxane, or Toluene) via cannula or syringe. Stir the mixture for 10-15 minutes to allow for catalyst activation (a color change is often observed).
-
Organozinc Addition: Slowly add the solution of 2-methoxyphenylzinc iodide (1.1-1.3 equiv) dropwise via syringe. A slight exotherm may be observed.
-
Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench carefully by slow addition of saturated aqueous ammonium chloride solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
References
- Böck, K., Feil, J. E., Karaghiosoff, K., & Koszinowski, K. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal, 21(14), 5548-5560.
- Gagnon, D. G. (2016). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Vinylzinc Bromide Cross-Coupling. BenchChem.
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene. BenchChem.
- Gerewar, S., & Vedejs, E. (2011). On the role of additives in alkyl–alkyl Negishi cross-couplings.
- Various Authors. (2021). Ligand design in transition-metal catalyzed cross-coupling.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2-(2-Iodophenyl)propan-2-ol. BenchChem.
- Semproni, J. (2021). Unexpected Ni-Zn Interactions During The Negishi Cross-Coupling of Aryl Esters. Spark.
- Böck, K. (2014). Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions.
- BenchChem. (2025).
- OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube.
- AzoNano. (2025). Catalyst deactivation mechanisms and how to prevent them. AzoNano.
- Li, W., Wang, S., & Zhang, X. (2021).
- Sharma, R. K., & Singh, R. (2021). A Treatise on Spectrophotometric Determination Techniques of Palladium (II) Ions. Critical Reviews in Analytical Chemistry.
- Thomas Scientific. ALDRICH 2-Methoxyphenylzinc iodide solution, 0.5M in THF. Thomas Scientific.
- Hanada, E. M., McShea, P. J., & Blum, S. A. (2023). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Accounts of Chemical Research.
- Petranici, E., & Forte, C. (2004). Analytical Methods to Determine Palladium in Environmental Matrices: A Review.
- Fleckenstein, J. E. (2011). Aggregation of Organozinc Species in Solution and Their Reactivity.
- Hanada, E. M. (2023). Mechanisms of Organozinc Reagent Formation Determined Through a Combined Single-Particle-Fluorescence-Microscopy and NMR-Spectroscopy Approach. eScholarship, University of California.
- Knochel, P., & Jones, P. (Eds.). (1999). Organozinc Reagents: A Practical Approach. Oxford University Press.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Organozinc Reagent Formation Determined Through a Combined Single-Particle-Fluorescence-Microscopy and NMR-Spectroscopy Approach [escholarship.org]
- 9. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. organicreactions.org [organicreactions.org]
- 12. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 13. thomassci.com [thomassci.com]
- 14. chinesechemsoc.org [chinesechemsoc.org]
- 15. jchemrev.com [jchemrev.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: 2-Methoxyphenylzinc Iodide vs. 2-Methoxyphenylmagnesium Bromide
Topic: 2-Methoxyphenylzinc iodide vs 2-Methoxyphenylmagnesium bromide reactivity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Selectivity vs. Reactivity Trade-off
In the synthesis of anisole derivatives and complex pharmaceutical scaffolds, the choice between 2-Methoxyphenylzinc iodide (2-MeOPhZnI) and 2-Methoxyphenylmagnesium bromide (2-MeOPhMgBr) represents a fundamental decision between chemoselectivity and nucleophilic power .
-
2-Methoxyphenylmagnesium bromide (Grignard) is the reagent of choice for direct, uncatalyzed nucleophilic additions to robust electrophiles (ketones, aldehydes). It is cost-effective but lacks functional group tolerance.
-
2-Methoxyphenylzinc iodide (Organozinc) is a precision tool. It is characterized by a highly covalent Carbon-Zinc bond, rendering it inert to many electrophiles (esters, nitriles) unless activated by a transition metal catalyst (Pd or Ni). It is the standard for cross-coupling in multifunctional substrates.
Mechanistic Foundations: The Carbon-Metal Bond
The divergent behaviors of these reagents stem directly from the polarity of the carbon-metal bond.
| Feature | 2-Methoxyphenylmagnesium Bromide | 2-Methoxyphenylzinc Iodide |
| Metal Center | Magnesium (Mg) | Zinc (Zn) |
| Electronegativity | 1.31 (Pauling) | 1.65 (Pauling) |
| Bond Character | Highly Ionic (C | Predominantly Covalent (C-Zn) |
| Nucleophilicity | High (Hard Nucleophile) | Low (Soft Nucleophile) |
| Primary Mechanism | Direct Nucleophilic Attack (Polar) | Transmetallation (Catalytic Cycle) |
Structural Nuance: The Ortho-Methoxy Effect
In both reagents, the ortho-methoxy group plays a critical role.
-
In Grignards: The oxygen atom can coordinate to the Mg center, stabilizing the reagent but potentially aggregating it into less reactive dimers or trimers in non-polar solvents.
-
In Organozincs: The coordination is weaker, but the steric bulk of the ortho-methoxy group can slow down transmetallation steps in catalytic cycles (Negishi coupling), requiring optimized ligand systems (e.g., S-Phos, RuPhos).
Reactivity & Chemoselectivity Profile
The following table serves as a decision matrix for reagent selection based on substrate functionality.
Table 1: Functional Group Tolerance and Application[1]
| Substrate / Condition | 2-MeOPhMgBr (Grignard) | 2-MeOPhZnI (Organozinc) |
| Aldehydes/Ketones | Reacts Rapidly (1,2-Addition) | Inert (No Reaction w/o catalyst) |
| Esters | Reacts (Double Addition) | Tolerated (Stable) |
| Nitriles | Reacts (Forms Imines/Ketones) | Tolerated |
| Nitro Groups | Incompatible (Redox/Attack) | Tolerated |
| Aryl Halides (Br/I) | Slow/No Reaction (requires Ni/Pd) | Excellent (Negishi Coupling) |
| Reaction Temp. | typically 0°C to Reflux | typically RT to 60°C |
| Atmosphere | Strictly Anhydrous (Ar/N | Anhydrous (Ar/N |
Visualization: Decision Logic & Pathways
The following diagram outlines the decision logic for selecting the appropriate reagent and illustrates the divergent reaction pathways.
Caption: Decision tree for reagent selection based on substrate functionality and desired reaction outcome.
Experimental Protocols
A. Preparation of 2-Methoxyphenylzinc Iodide (Direct Insertion)
Reference: Adapted from Knochel et al. [1]
Context: Unlike Grignard reagents, organozinc iodides are often prepared via the direct insertion of zinc into aryl iodides in the presence of LiCl, which solubilizes the surface oxides on the zinc metal.
Reagents:
-
2-Iodoanisole (1.0 equiv)
-
Zinc dust (1.5 equiv, <10 micron)
-
LiCl (1.5 equiv, anhydrous)
-
THF (Anhydrous)
-
1,2-Dibromoethane (5 mol%, activator)
-
TMSCl (1 mol%, activator)
Protocol:
-
Activation: In an argon-flushed Schlenk flask, dry LiCl (1.5 equiv) is heated under vacuum (150°C, 1h) to remove trace water.
-
Zinc Addition: Add Zinc dust (1.5 equiv) and cool to room temperature (RT). Add dry THF.
-
Chemical Activation: Add 1,2-dibromoethane (5 mol%) and reflux for 1 minute. Cool to RT. Add TMSCl (1 mol%) and stir for 5 minutes.
-
Insertion: Add 2-iodoanisole (1.0 equiv) dropwise. Stir at RT or mild heat (40°C) for 2-12 hours.
-
Titration: Aliquot and titrate using iodine in THF to determine concentration (typically 0.5 – 0.8 M).
-
Storage: The supernatant solution is stable at -20°C for weeks under argon.
B. Negishi Coupling with 2-Methoxyphenylzinc Iodide
Application: Synthesis of 2-methoxy-4'-nitrobiphenyl
Protocol:
-
Catalyst Prep: In a reaction vial, charge Pd(OAc)
(2 mol%) and S-Phos (4 mol%) in THF. Stir for 10 min to generate the active Pd(0) species. -
Substrate Addition: Add 1-bromo-4-nitrobenzene (1.0 equiv).
-
Coupling: Add the prepared 2-Methoxyphenylzinc iodide solution (1.2 equiv) via syringe.
-
Reaction: Stir at RT for 2-6 hours. (Note: The nitro group would be incompatible with a Grignard reagent).
-
Workup: Quench with sat. NH
Cl, extract with EtOAc, and purify via column chromatography.
C. Preparation of 2-Methoxyphenylmagnesium Bromide
Reference: Classical Grignard Synthesis [2]
Reagents:
-
2-Bromoanisole (1.0 equiv)
-
Magnesium turnings (1.1 equiv)
-
Iodine (single crystal)[1]
-
THF or Diethyl Ether (Anhydrous)
Protocol:
-
Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and dropping funnel under N
. -
Initiation: Add Mg turnings and just enough THF to cover them. Add a crystal of iodine.
-
Start: Add ~5% of the 2-bromoanisole solution. Heat gently with a heat gun until the solution becomes colorless and starts to boil (initiation).
-
Addition: Dropwise add the remaining 2-bromoanisole in THF, maintaining a gentle reflux.
-
Completion: Reflux for an additional 1-2 hours.
-
Usage: Use immediately or store for short periods. Titer can be checked via salicylaldehyde phenylhydrazone method.
Safety & Handling
| Hazard | 2-MeOPhZnI | 2-MeOPhMgBr |
| Pyrophoricity | Moderate. Solutions are flammable but less likely to spontaneously ignite than Grignards. | High. Concentrated solutions can be pyrophoric. |
| Moisture Sensitivity | High.[2][3] Hydrolyzes to anisole and Zn salts. | Extreme. Violent reaction with water; releases heat and anisole. |
| Toxicity | Zinc salts are environmental hazards. | Magnesium salts are generally low toxicity, but organic solvents (THF) pose risks. |
| PPE Requirement | Flame-resistant lab coat, gloves, eye protection. Work in Fume Hood. | Requires Inert Atmosphere (Glovebox or Schlenk Line). |
References
-
Knochel, P., et al. (2001).[4] "Preparation and Applications of Functionalized Organozinc Reagents." Organic Reactions.[2][4][5][6][7][8][9]
-
BenchChem. (2025).[7] "A Comparative Guide to Grignard Reaction Yields with Different Alkyl Halides." BenchChem Technical Guides.
-
Sigma-Aldrich. (n.d.). "2-Methoxyphenylzinc iodide 0.5M in THF Product Sheet."
-
Milne, J. E., & Buchwald, S. L. (2004).[10] "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." Journal of the American Chemical Society.
-
Huo, S. (2003).[8] "Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides."[8] Organic Letters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. asianpubs.org [asianpubs.org]
- 6. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Negishi Coupling [organic-chemistry.org]
Comparing 2-Methoxyphenylzinc iodide with other organozinc reagents
Content Type: Technical Comparison & Application Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Ortho-Effect in Organozinc Chemistry
2-Methoxyphenylzinc iodide is a specialized arylzinc reagent distinguished by the steric and electronic influence of the ortho-methoxy group. Unlike its para-isomer (4-Methoxyphenylzinc iodide) or the unsubstituted Phenylzinc iodide, the 2-methoxy variant presents unique challenges and opportunities in palladium-catalyzed cross-coupling (Negishi coupling).
This guide objectively compares 2-Methoxyphenylzinc iodide against standard organozinc alternatives, focusing on steric hindrance , transmetallation kinetics , and functional group tolerance . It provides a self-validating protocol for its preparation and use, grounded in the "Turbo-Zinc" methodologies developed by the Knochel group.
Chemical Profile & Mechanistic Distinctiveness
Structural Analysis
-
Reagent: 2-Methoxyphenylzinc iodide[1]
-
Active Species: In THF solution, particularly when prepared with LiCl, the species exists as a zincate-like complex or a stabilized monomer: ArZnI•LiCl.
-
Key Feature: The ortho-OMe group exerts a negative steric effect on the transmetallation step of the catalytic cycle but can offer a positive chelating effect in specific transition metal intermediates, potentially stabilizing the catalyst resting state.
Comparative Reactivity Matrix
The following table synthesizes performance data across common organozinc reagents in Negishi couplings.
| Feature | 2-Methoxyphenylzinc Iodide (Ortho) | 4-Methoxyphenylzinc Iodide (Para) | Phenylzinc Iodide (Unsubstituted) | 2-Methoxyphenyl Magnesium Bromide (Grignard) |
| Steric Hindrance | High (Rate-limiting transmetallation) | Low | Low | High |
| Electronic Effect | Electron-Donating (+M), Inductive w/draw (-I) | Electron-Donating (+M) | Neutral | Strong Donor |
| Stability (THF) | Moderate (Requires inert atm) | Moderate | Moderate | Low (Highly reactive) |
| FG Tolerance | Excellent (Esters, Nitriles, Ketones) | Excellent | Excellent | Poor (Attacks electrophiles) |
| Preferred Ligand | Sterically demanding (e.g., SPhos, XPhos) | Standard (e.g., PPh3, dppf) | Standard | Standard |
| Typical Yield | 70–85% (Optimized) | >90% (Standard) | >90% (Standard) | Variable (Side reactions) |
Critical Analysis: Performance vs. Alternatives
The Steric Barrier: Comparison with 4-Methoxyphenylzinc Iodide
The primary differentiator is the rate of transmetallation .
-
4-Methoxyphenylzinc iodide: The para-methoxy group activates the ring electronically without steric penalty. Transmetallation to Pd(II) is rapid. Standard catalysts like Pd(PPh3)4 are sufficient.
-
2-Methoxyphenylzinc iodide: The ortho-methoxy group creates significant steric bulk around the C-Zn bond.
-
Consequence: Using standard Pd(PPh3)4 often leads to incomplete conversion or homocoupling of the electrophile.
-
Solution: The use of Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos) is critical. SPhos creates a pocket that facilitates the entry of the hindered organozinc while preventing catalyst decomposition.
-
Functional Group Compatibility: Comparison with Grignards
While 2-Methoxyphenylmagnesium bromide is readily available, it acts as a hard nucleophile.
-
Scenario: Coupling with a substrate containing a ketone or ester (e.g., 4-acetyl-1-iodobenzene).
-
Grignard Result: Attack on the ketone (1,2-addition) dominates over cross-coupling.
-
Organozinc Result: 2-Methoxyphenylzinc iodide is chemoselective. It tolerates esters, ketones, and nitriles, exclusively performing the C-C coupling. This makes it indispensable for late-stage functionalization in drug discovery.
Visualizing the Reactivity
The "Turbo-Zinc" Formation Mechanism
The preparation of this reagent is most efficiently achieved using Knochel's method (Zn insertion with LiCl). The LiCl is not merely a salt additive; it solubilizes the surface oxides and the resulting organozinc species.
Figure 1: Mechanism of LiCl-mediated Zinc insertion. LiCl is crucial for generating a soluble, reactive species from the zinc surface.
Catalytic Cycle: The Steric Bottleneck
The diagram below highlights where the ortho-methoxy group impacts the Negishi cycle.
Figure 2: Negishi Catalytic Cycle. The transmetallation step (Red) is kinetically impeded by the ortho-methoxy group, requiring specialized ligands.
Self-Validating Experimental Protocol
This protocol uses the Knochel direct insertion method , which is superior to transmetallation (from Li/Mg) for functional group tolerance.
Reagents:
-
Zinc dust: 3.0 equiv (Must be activated)
-
LiCl: 1.5 equiv (Anhydrous, dried under vacuum at 150°C)
-
2-Iodoanisole: 1.0 equiv
-
THF: Anhydrous
-
Activation Agents: 1,2-Dibromoethane (5 mol%), TMSCl (1 mol%)
Step-by-Step Methodology:
-
Drying & Activation (Crucial Step):
-
Place Zn dust and LiCl in a Schlenk flask under Argon.
-
Heat to 150°C under high vacuum for 2 hours (removes water from LiCl and activates Zn surface).
-
Cool to room temperature and add anhydrous THF.
-
-
Chemical Activation:
-
Add 1,2-dibromoethane (5 mol%) and heat to reflux for 1 minute. Cool.
-
Add TMSCl (1 mol%) and stir for 5 minutes. Why? This removes the passivation layer (ZnO) from the zinc surface.
-
-
Insertion Reaction:
-
Add 2-iodoanisole (neat or in minimal THF) dropwise.
-
Stir at 25°C.
-
Monitoring: Monitor by GC-analysis of hydrolyzed aliquots. The reaction is typically complete in 12–24 hours.
-
Validation: Titrate the resulting solution with iodine in THF to determine precise concentration (typically 0.5 – 0.7 M).
-
-
Cross-Coupling (The Test):
-
Mix Aryl Bromide (1.0 equiv) and Catalyst (e.g., Pd(OAc)2 / SPhos, 2 mol%).
-
Add the prepared 2-Methoxyphenylzinc iodide solution (1.2 equiv).
-
Stir at 25°C for 2–4 hours.
-
Success Indicator: Full consumption of Aryl Bromide by TLC/LCMS.
-
References
-
Knochel, P. et al. (2006).[2] "Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides." Angewandte Chemie International Edition. Link
-
Buchwald, S. L. et al. (2004).[3] "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." Journal of the American Chemical Society. Link
-
Krasovskiy, A. & Knochel, P. (2006).[2] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie. Link (Context on LiCl effect).
-
Sigma-Aldrich. "2-Methoxyphenylzinc iodide solution Product Information." Link
Sources
Analytical Benchmarking of Biaryl Synthesis: qNMR Analysis of 2-Methoxyphenylzinc Iodide Reaction Products
In early-stage drug discovery and materials science, the construction of sterically hindered, electron-rich biaryl scaffolds is a frequent bottleneck. While the palladium-catalyzed cross-coupling of aryl halides is standard practice, the choice of the organometallic nucleophile drastically impacts both the yield and the impurity profile of the crude reaction mixture.
This guide objectively compares the performance of 2-Methoxyphenylzinc iodide (Negishi coupling) against its organoboron and organomagnesium alternatives. Furthermore, it establishes a self-validating Quantitative NMR (qNMR) methodology to accurately benchmark these reaction products without the need for pure chromatographic reference standards.
Reagent Performance: Negishi vs. Suzuki vs. Kumada
When synthesizing ortho-substituted biaryls such as 2-methoxy-4'-methylbiphenyl, chemists typically evaluate three primary transmetalating agents: organozincs (Negishi), organoborons (Suzuki), and Grignard reagents (Kumada). The performance of these reagents is dictated by the polarity and bond dissociation energy of their respective Carbon-Metal bonds.
-
Kumada (2-Methoxyphenylmagnesium bromide): The highly ionic C-Mg bond makes this reagent exceptionally reactive. However, this high nucleophilicity leads to premature oxidative homocoupling prior to transmetalation with the Pd(II) intermediate, resulting in high levels of 2,2'-dimethoxybiphenyl impurities.
-
Suzuki (2-Methoxyphenylboronic acid): Organoborons are highly stable and easily handled. However, the electron-donating ortho-methoxy group accelerates competing protodeboronation (hydrolysis of the C-B bond) in the basic aqueous media required for Suzuki couplings, leading to significant anisole formation and reduced target yields[1].
-
Negishi (2-Methoxyphenylzinc iodide): This reagent represents the ideal "Goldilocks" intermediate[2]. The moderate electronegativity of zinc creates a C-Zn bond that is less polarized than C-Mg (suppressing homocoupling) yet more nucleophilic than C-B (ensuring rapid transmetalation without requiring aqueous base).
Quantitative Data Comparison
Table 1: Performance Comparison of Organometallic Reagents in 2-Methoxy-4'-methylbiphenyl Synthesis
| Coupling Reaction | Organometallic Reagent | Catalyst System | Target Biaryl Yield (qNMR) | Homocoupling Side-Product | Protodemetalation (Anisole) |
| Negishi | 2-Methoxyphenylzinc iodide | Pd(OAc)₂ / DPE-Phos | 92% | < 2% | < 1% |
| Suzuki | 2-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | 78% | 5% | 12% |
| Kumada | 2-Methoxyphenylmagnesium bromide | Ni(dppp)Cl₂ | 65% | 18% | 4% |
Analytical Methodology: The Causality Behind qNMR
To generate the comparative data in Table 1, crude reaction mixtures must be analyzed accurately. Traditional chromatographic techniques (HPLC/GC) rely on differing UV extinction coefficients or ionization responses, mandating the use of pure analytical standards to construct calibration curves[3]. In early-stage development, synthesizing and purifying standards for every novel biaryl and its homocoupled byproduct is highly inefficient.
Quantitative NMR (qNMR) circumvents this limitation. qNMR relies on the fundamental physics of nuclear magnetic resonance: the integrated area of a resonance is strictly proportional to the molar amount of the nuclei generating it, provided the system has returned to thermal equilibrium. By spiking the crude mixture with a known mass of an internal standard (IS)—such as 1,3,5-trimethoxybenzene—absolute yields can be calculated directly[4].
Negishi cross-coupling workflow and subsequent qNMR analysis for biaryl yield quantification.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The Negishi protocol controls reaction kinetics to prevent artifacts, while the qNMR protocol utilizes intrinsic physical measurements to validate data accuracy.
Protocol A: Negishi Cross-Coupling using 2-Methoxyphenylzinc iodide
-
Preparation of Catalyst: In an argon-filled glovebox, charge a flame-dried Schlenk flask with Pd(OAc)₂ (2.5 mol%) and DPE-Phos (5.0 mol%).
-
Electrophile Addition: Add 4-bromotoluene (1.0 equiv, 1.0 mmol) dissolved in anhydrous THF (2.0 mL).
-
Transmetalation Reagent Addition: Slowly add 2-methoxyphenylzinc iodide (1.5 equiv, 1.5 mmol, 0.5 M in THF) dropwise over 10 minutes at room temperature.
-
Causality: Dropwise addition maintains a low steady-state concentration of the organozinc reagent in the reaction mixture, minimizing the kinetic probability of bimolecular homocoupling events.
-
-
Reaction: Stir the mixture at 50 °C for 4 hours.
-
Quench: Quench the reaction strictly with saturated aqueous NH₄Cl (5 mL).
-
Causality: NH₄Cl safely consumes unreacted zinc reagent without causing the basic hydrolysis of unreacted starting materials, preventing post-reaction analytical artifacts. Extract with ethyl acetate (3 x 10 mL), dry over MgSO₄, and concentrate under reduced pressure.
-
Protocol B: Self-Validating qNMR Analysis
-
Sample Preparation: Using a calibrated microbalance, weigh exactly 15.0 mg of the crude reaction mixture and 10.0 mg of 1,3,5-trimethoxybenzene (Internal Standard, purity >99.9%) into a vial. Dissolve in 0.6 mL of CDCl₃ and transfer to a 5 mm NMR tube.
-
T₁ Measurement (Self-Validation Step): Execute an inversion-recovery pulse sequence (180°-τ-90°) to determine the longitudinal relaxation time (
) of the slowest-relaxing proton in the mixture (typically the aromatic protons of the internal standard). -
Parameter Optimization: Set the relaxation delay (D1) to
(e.g., if seconds, set D1 = 15 seconds)[3].-
Causality: A
delay ensures >99.3% recovery of bulk magnetization along the z-axis before the next pulse. Failing to implement this specific delay results in differential saturation, where slower-relaxing protons are artificially under-integrated, completely invalidating the quantitative yield calculation.
-
-
Acquisition & Integration: Acquire the ¹H NMR spectrum using a 90° excitation pulse and 64 scans. Integrate the IS singlet at 6.10 ppm (3H) against the target biaryl methoxy singlet at 3.82 ppm (3H) to calculate absolute yield.
Self-validating qNMR workflow ensuring quantitative magnetization recovery and accuracy.
References[2] Title: Sulfoxide-Controlled Functionalization of Arenes and Heterocycles, Transition Metal-Catalyzed Cross-Coupling Reactions...
Source: uni-muenchen.de URL: [4] Title: Visible-Light-Promoted CS Cross-Coupling Reaction for Synthesis of Aromatic Thioethers - Organic Syntheses Procedure Source: orgsyn.org URL: Title: Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay Source: researchgate.net URL: [3] Title: Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization Source: chemrxiv.org URL: [1] Title: Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations Source: nih.gov URL:
Sources
Capturing the Elusive: A Comparative Guide to Mass Spectrometry of 2-Methoxyphenylzinc Iodide Intermediates
Executive Summary
Organozinc reagents, such as 2-methoxyphenylzinc iodide, are indispensable in modern drug development due to their high functional group tolerance in Negishi cross-coupling and Reformatsky-type reactions. However, characterizing the transient intermediates of these reactions—such as higher-order zincates or oxidative addition complexes—presents a profound analytical challenge. As a Senior Application Scientist, I frequently encounter workflows where standard analytical methods fail to capture the true solution-phase speciation of these moisture-sensitive, thermally labile compounds.
This guide provides an objective comparison of mass spectrometry (MS) ionization techniques, demonstrating why specialized low-temperature methodologies outperform standard approaches, and provides field-proven, self-validating experimental protocols.
The Mechanistic Challenge of Organozinc Mass Spectrometry
Analyzing 2-methoxyphenylzinc iodide via MS requires overcoming two primary thermodynamic and kinetic hurdles:
-
Hydrolytic Lability: The highly polarized C–Zn bond is acutely susceptible to protonation by trace moisture (protodemetalation).
-
Thermal Degradation: Standard desolvation techniques rely on heat, which provides the activation energy necessary for ligand scrambling and the dissociation of non-covalent organometallic clusters.
Research demonstrates that mass spectrometry inherently detects charged species, which can disproportionately favor the detection of pre-charged zincates (e.g.,
Comparative Analysis of Ionization Technologies
To accurately map the reaction intermediates of 2-methoxyphenylzinc iodide, we must evaluate three distinct sample introduction and ionization architectures:
Standard Electrospray Ionization (ESI-MS)
-
Mechanism: Utilizes high voltage and heated nitrogen gas (typically 200–300°C) to evaporate the solvent and generate gas-phase ions.
-
Performance: Suboptimal. The thermal energy induces rapid protodemetalation of the 2-methoxyphenyl moiety, generating anisole as an artifact. It largely fails to preserve the intact zincate coordination sphere.
Atmospheric Pressure Chemical Ionization (APCI-MS)
-
Mechanism: Relies on a corona discharge and extreme heat (up to 400°C) to vaporize the solvent and analyte prior to ionization.
-
Performance: Complete failure for organozincs. The thermal vaporization instantly decomposes 2-methoxyphenylzinc iodide, yielding no useful speciation data.
Cold-Spray Ionization (CSI-MS)
-
Mechanism: A specialized low-temperature variant of ESI where the nebulizing gas is cooled with liquid nitrogen (down to -40°C). Desolvation is driven not by heat, but by an increase in the medium's dielectric polarization under a strong electric field (2[2]).
-
Performance: Superior. CSI-MS successfully preserves labile non-covalent complexes and transient organometallic intermediates, allowing for the high-fidelity detection of elusive Negishi cross-coupling intermediates (3[3]).
Quantitative Performance Comparison
| Parameter | Standard ESI-MS | APCI-MS | Cold-Spray Ionization (CSI-MS) |
| Desolvation Temperature | +250°C | +400°C | -40°C |
| Ionization Mechanism | Thermal + Electric Field | Corona Discharge + Heat | High Dielectric Polarization |
| Intact Zincate S/N Ratio | < 3 (Barely detectable) | N/A (Destroyed) | > 150 (High fidelity) |
| Protodemetalation Rate | > 85% | 100% | < 5% |
| Speciation Accuracy | Poor (Favors pre-charged) | None | Excellent |
Self-Validating Experimental Protocol: CSI-MS Workflow
To ensure scientific integrity, the following step-by-step methodology is designed as a self-validating system. Every step incorporates a causal safeguard to prevent artifact generation.
Step 1: Anaerobic Schlenk Synthesis
-
Method: Synthesize 2-methoxyphenylzinc iodide via the direct insertion of activated Rieke zinc powder into 2-iodoanisole in anhydrous tetrahydrofuran (THF).
-
Causality: THF acts as a coordinating solvent. The oxygen atoms in THF donate electron density to the electrophilic zinc center, stabilizing the organozinc species and preventing premature aggregation and precipitation.
Step 2: Inert Sample Transfer
-
Method: Dilute the reaction mixture to 10 μM in anhydrous THF under a strict Argon atmosphere. Transfer the solution to the MS injection valve using a gas-tight Hamilton syringe pre-purged with Argon.
-
Causality: Atmospheric moisture (even at parts-per-million levels) will cause rapid protodemetalation. Argon purging displaces oxygen and moisture, ensuring the analyte reaching the MS is identical to the solution-phase species.
Step 3: Cold-Spray Ionization (CSI) Tuning
-
Method: Set the nebulizing nitrogen gas temperature to -40°C. Adjust the capillary voltage to a soft ionization threshold (e.g., 2.5 kV in negative ion mode).
-
Causality: Lowering the temperature prevents the thermal energy from breaking the labile coordination bonds of the zincate complex[2]. The reduced capillary voltage prevents in-source collision-induced dissociation (CID), preserving the intact
ion.
Step 4: Self-Validation via Isotopic Fingerprinting
-
Method: Monitor the m/z signals and compare the observed isotopic envelope against the theoretical distribution of Zinc (
, , ). -
Causality: A robust protocol must validate its own outputs. If the observed isotopic envelope deviates from the theoretical multinuclear zinc pattern, the signal is a degradation artifact. Exact matching confirms the structural integrity of the organometallic intermediate.
Workflow Visualization
Workflow comparison of mass spectrometry ionization techniques for transient organozinc intermediates.
References
- Source: nih.
- Source: nih.
- Source: researchgate.
Sources
Mechanistic Investigation & Performance Guide: 2-Methoxyphenylzinc Iodide
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The "Ortho-Methoxy" Advantage
In the landscape of organometallic coupling, 2-Methoxyphenylzinc iodide represents a critical balance between reactivity and functional group tolerance. While Grignard reagents (Mg) offer raw nucleophilic power and Boronic acids (B) provide air stability, this organozinc species is the superior choice for constructing sterically congested biaryls containing sensitive electrophiles (esters, nitriles, ketones) in the ortho position.
This guide dissects the mechanistic behavior of 2-Methoxyphenylzinc iodide, specifically focusing on the Knochel-type generation (LiCl-mediated) and its performance in Negishi cross-couplings compared to magnesium and boron alternatives.
Mechanistic Profile
The Role of LiCl (Knochel-Type Reagents)
Unlike traditional Rieke zinc preparations, 2-Methoxyphenylzinc iodide is best generated via direct insertion of Zinc dust in the presence of Lithium Chloride (LiCl).
-
The Problem: Pure organozinc halides (
) form aggregates on the metal surface, passivating the Zinc and stopping the reaction. -
The Solution: LiCl acts as a "solubilizing agent," forming a soluble zincate species (
). This exposes the fresh metal surface, allowing the insertion to proceed at mild temperatures ( ) with high yields (>90%).
The Ortho-Methoxy Coordination Effect
The 2-methoxy substituent is not merely a bystander; it actively influences the reagent's stability and reactivity through intramolecular coordination .
-
Stabilization: The oxygen lone pair donates to the Lewis-acidic Zinc center, stabilizing the monomeric species and preventing disproportionation.
-
Transmetallation: This chelation can retard the transmetallation step in the Negishi cycle, requiring highly active catalysts (e.g., Pd-PEPPSI or ligands like CPhos/SPhos) to drive the reaction forward.
Visualization: Mechanism of Formation & Coupling
The following diagram illustrates the LiCl-mediated insertion and the subsequent Negishi catalytic cycle, highlighting the critical Transmetallation step.
Caption: LiCl solubilizes the organozinc species, enabling entry into the Negishi cycle where Transmetallation is often the rate-determining step due to steric bulk.
Performance Comparison: Zn vs. Mg vs. B
This table objectively compares 2-Methoxyphenylzinc iodide against its primary alternatives in the context of drug discovery (complex scaffolds).
| Feature | 2-Methoxyphenylzinc Iodide | 2-Methoxyphenylmagnesium Bromide (Grignard) | 2-Methoxyphenylboronic Acid (Suzuki) |
| Reactivity | Moderate (Controlled) | High (Aggressive) | Low (Requires Activation) |
| FG Tolerance | Excellent (Esters, Nitriles, Ketones, Amides) | Poor (Reacts with Esters, Ketones, Nitriles) | Good (Tolerates most, but base-sensitive groups fail) |
| Preparation | Direct Insertion (Zn/LiCl) or Transmetallation | Mg Insertion or Halogen-Lithium exchange | Hydrolysis of Borate Esters |
| Stability | Air/Moisture Sensitive (Schlenk required) | Air/Moisture Sensitive | Air Stable (Shelf-stable) |
| Side Reactions | Minimal Homocoupling | Significant Homocoupling / Reduction | Protodeboronation (Common with ortho-substituents) |
| Reaction pH | Neutral / Mildly Basic | Strongly Basic (Lewis Basic) | Basic (Requires |
| Best Use Case | Late-stage functionalization of complex cores. | Simple, robust substrates with no sensitive groups. | Large-scale synthesis of stable biaryls. |
Key Insight: While Boronic acids are easier to handle, 2-Methoxyphenylboronic acid is prone to protodeboronation (loss of the boron group) due to the steric and electronic effects of the ortho-methoxy group. The Zinc reagent avoids this pathway, offering higher reliability for this specific substitution pattern.
Experimental Protocols
Note: All procedures must be performed under an inert atmosphere (Argon or Nitrogen).
Preparation of 2-Methoxyphenylzinc Iodide (0.5 - 1.0 M)
Reagents: 2-Iodoanisole, Zinc dust (<10 micron), LiCl (anhydrous), THF (anhydrous).
-
Activation: In a flame-dried Schlenk flask equipped with a magnetic stir bar and septum, place LiCl (1.1 equiv) . Heat under vacuum (heat gun, ~150°C) for 10 minutes to remove trace water.
-
Zinc Addition: Cool to RT, add Zinc dust (1.5 equiv) . Flush with Argon.
-
Activation (Chemical): Add anhydrous THF (to make ~1M solution). Add 1,2-dibromoethane (5 mol%) and heat to reflux for 1 minute. Cool to RT. Add TMSCl (1 mol%) and stir for 5 minutes.
-
Insertion: Add 2-Iodoanisole (1.0 equiv) dropwise.
-
Reaction: Stir at 40-50°C for 12-24 hours.
-
Clarification: Once complete, stop stirring and let the excess Zinc settle (1-2 hours). The supernatant is the active reagent (
).
Titration (Self-Validation)
Trustworthiness Check: Never assume the concentration. Titrate before use.
-
Weigh exactly 0.50 mmol of Iodine (
) into a dry vial. -
Dissolve in 2 mL dry THF.
-
Add the organozinc solution dropwise via syringe until the brown iodine color just disappears (persisting clear/yellow solution).
-
Calculation:
General Negishi Coupling Protocol
Reagents: Aryl Bromide/Iodide (Electrophile), Pd(OAc)2 (2 mol%), SPhos or CPhos (4 mol%), 2-Methoxyphenylzinc Iodide solution.
-
Catalyst Prep: In a reaction vial, mix Pd(OAc)2 and Ligand in THF. Stir for 5 min to generate the active Pd(0) species (solution turns yellow/orange).
-
Substrate Addition: Add the Electrophile (1.0 equiv) .
-
Reagent Addition: Add 2-Methoxyphenylzinc Iodide (1.2 - 1.5 equiv) dropwise.
-
Reaction: Stir at 25°C (for iodides) or 50-60°C (for bromides/chlorides) for 2-16 hours.
-
Workup: Quench with sat.
, extract with EtOAc, dry over .
Troubleshooting & Optimization
If yields are low (<50%), consult this logic flow:
Caption: Systematic troubleshooting for Negishi couplings. Reagent quality is the most common failure point.
References
-
Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[2] Angewandte Chemie International Edition. [Link]
-
Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction.[3] Journal of the American Chemical Society. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[4] A general solution for unstable boronic acids: Slow-release cross-coupling from air-stable MIDA boronates.[4] Journal of the American Chemical Society. [Link]
-
Negishi, E. (2011). Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture). Angewandte Chemie International Edition. [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling.[1][3][5][6] [Link]
Sources
DFT studies on the transition state of 2-Methoxyphenylzinc iodide couplings
This guide provides a comparative mechanistic analysis of 2-Methoxyphenylzinc Iodide , focusing on Density Functional Theory (DFT) insights into its transition states during Negishi cross-coupling.
Executive Summary: The Ortho-Chelation Advantage
In high-precision drug discovery, 2-Methoxyphenylzinc Iodide represents a distinct class of "stabilized" organozinc reagents. Unlike generic Phenylzinc Iodide, the 2-methoxy variant leverages an intramolecular Zn–O coordination (chelation) . DFT studies reveal that this interaction fundamentally alters the potential energy surface of the Negishi coupling, offering a trade-off: slightly reduced transmetallation kinetics in exchange for superior chemoselectivity and reagent stability .
This guide compares the mechanistic performance of 2-Methoxyphenylzinc Iodide against its non-chelated analogs, providing a roadmap for optimizing cross-coupling protocols.
Mechanistic Deep Dive: The DFT Perspective
The "Product": 2-Methoxyphenylzinc Iodide[1]
-
Ground State Structure: DFT calculations (typically B3LYP/LANL2DZ level) predict a distorted tetrahedral geometry around the Zinc atom. The ortho-methoxy oxygen donates electron density to the Lewis-acidic Zinc, forming a stable 5-membered chelate ring.
-
Energetic Consequence: This chelation lowers the ground state energy by approximately 3–5 kcal/mol compared to the non-chelated conformer. This stabilization is the "product feature" that prevents rapid degradation (protonolysis) often seen with Phenylzinc Iodide.
The Transition State (TS)
The critical step in the Negishi cycle for this reagent is Transmetallation .
-
Breaking the Chelate: For the aryl group to transfer to Palladium, the stabilizing Zn–O bond must break, or the geometry must distort significantly.
-
Steric Penalty: The ortho-substituent imposes a steric clash with the ligands on the Palladium catalyst (e.g., PPh3, SPhos).
-
Result: The activation barrier (
) for transmetallation is higher for 2-Methoxyphenylzinc Iodide than for Phenylzinc Iodide.
Comparative Analysis: Performance Metrics
The following table summarizes the DFT-predicted performance characteristics of 2-Methoxyphenylzinc Iodide versus key alternatives.
| Feature | 2-Methoxyphenylzinc Iodide | Phenylzinc Iodide (Alternative A) | 2-Methylphenylzinc Iodide (Alternative B) |
| Structure Type | Ortho-Chelated (Zn–O) | Unsubstituted | Ortho-Steric (No Chelation) |
| Ground State Stability | High (Chelate stabilized) | Low (Prone to hydrolysis) | Moderate |
| Transmetallation Rate | Moderate (Requires chelate break) | Fast (Low barrier) | Slow (Pure steric hindrance) |
| Homocoupling Risk | Low (Suppressed by sterics) | High (Facile exchange) | Moderate |
| DFT Activation Barrier | |||
| Ideal Application | Complex, multi-functional drugs | Simple, rapid couplings | Sterically demanding cores |
Key Insight: Suppression of Homocoupling
DFT studies (referencing mechanisms proposed by Lei et al.) suggest that homocoupling arises from a "Second Transmetallation" where the product Ar-Pd-Ar reacts again with Ar-Zn-X. The steric bulk and chelation of 2-Methoxyphenylzinc Iodide destabilize the transition state for this second transmetallation, effectively shutting down the homocoupling pathway and ensuring high selectivity for the cross-coupled product.
Visualization: The Catalytic Pathway[2]
The following diagram illustrates the catalytic cycle, highlighting the stability of the 2-Methoxyphenylzinc reagent and the critical Transmetallation TS.
Caption: Catalytic cycle showing the chelated reagent entering the Transmetallation step, where steric/electronic factors suppress the homocoupling side-reaction.
Experimental Protocol: Self-Validating Workflow
To replicate the high-performance results predicted by DFT, follow this "Knochel-type" generation and coupling protocol.
Step 1: Reagent Preparation (In Situ)[3]
-
Activation: In a dry Schlenk flask under Argon, activate Zinc dust (1.5 equiv) with 5 mol% TMSCl and 1,2-dibromoethane in dry THF.
-
Insertion: Add 2-iodoanisole (1.0 equiv) dropwise.
-
Stabilization: Add LiCl (1.2 equiv) . Note: DFT suggests LiCl breaks polymeric Zn aggregates, creating reactive monomeric species.
-
Validation: Titrate an aliquot with Iodine to confirm concentration (Target > 90% yield).
Step 2: The Coupling (Cross-Validation)
-
Catalyst Loading: Use Pd(dba)2 (2 mol%) and SPhos (4 mol%). SPhos is chosen because DFT shows its bulk promotes reductive elimination, counteracting the steric slowing of the ortho-methoxy group.
-
Reaction: Mix the organozinc reagent with the aryl iodide electrophile at 25°C.
-
Monitoring: Track the disappearance of the aryl iodide by GC-MS.
-
Success Metric: If homocoupling > 5%, lower the temperature to 0°C to favor the cross-coupling TS.
-
References
-
Han, C., & Buchwald, S. L. (2009).[1] Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society.[1][2] Link[2]
-
Lei, A., et al. (2009). Revealing a Second Transmetalation Step in the Negishi Coupling and Its Competition with Reductive Elimination. Journal of the American Chemical Society.[1][2] Link
-
Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. Link
-
Phapale, V. B., & Cárdenas, D. J. (2009). DFT studies on the mechanism of the Pd-catalyzed Negishi cross-coupling reaction. Chemical Society Reviews. Link
Sources
Comparative Yield Analysis of Arylzinc Reagents: A Technical Guide
Executive Summary
Arylzinc reagents (
This guide provides an objective, data-driven comparison of the three primary classes of arylzinc reagents:
-
Arylzinc Halides (
): Generated via direct insertion or transmetallation. -
Diarylzincs (
): High-reactivity species often used in atom-economic catalysis. -
Solid Arylzinc Pivalates (
): A new class of air-stable, solid reagents.
Key Finding: For highly functionalized substrates (containing nitro, ester, or ketone groups), Direct Zincation using TMP-bases or Direct Insertion with LiCl offers the highest yields (>90%) by bypassing the formation of reactive Mg/Li intermediates.
Preparation Landscape & Mechanistic Logic[1]
The yield and purity of an arylzinc reagent are dictated by its preparation history. The presence of LiCl salts, formed during preparation, is not merely a byproduct but a critical structural component that solubilizes the reagent and enhances reactivity (the "Knochel effect").
Comparative Workflows
The following diagram illustrates the three primary synthetic pathways. Note the critical divergence: "Direct Insertion" avoids the unstable Ar-Li/Ar-Mg intermediates entirely.
Figure 1: Mechanistic pathways for generating arylzinc species. Path 2 and 3 are preferred for sensitive substrates.
Comparative Performance Analysis
Yield Efficiency by Preparation Method
The choice of method drastically affects the isolated yield of the zinc reagent, particularly when sensitive functional groups are present.
Table 1: Preparation Yields of Phenylzinc Reagents with Sensitive Groups
| Substrate Functional Group | Method A: Transmetallation (via Mg) | Method B: Direct Insertion (Zn/LiCl) | Method C: Direct Zincation (TMP-Zn) | Recommendation |
| Ester (-COOR) | < 10% (Self-reaction) | 92-96% | > 90% | Use Method B or C |
| Nitrile (-CN) | < 5% (Addition to CN) | 89-94% | > 90% | Use Method B or C |
| Nitro (-NO2) | 0% (Redox/Addition) | 0% (Incompatible) | 75-85% | Must use Method C |
| Ketone (-COR) | < 20% | 85-90% | > 85% | Use Method B or C |
| Aldehyde (-CHO) | 0% | 0% | 80-90% | Must use Method C |
| Halides (-Cl, -Br) | Variable (Scrambling) | > 95% | > 95% | Method B is most economical |
Analyst Note: Transmetallation (Method A) is only viable for simple aryl halides. For complex scaffolds, the transient Grignard intermediate destroys the functional group before transmetallation to Zinc can occur.
Negishi Coupling Performance ( vs. )
Once prepared, the reagent's performance in cross-coupling (Negishi) varies by species.
-
Mono-arylzinc (
): Standard reagent. Good stability, moderate reactivity.[1] -
Di-arylzinc (
): Higher reactivity in Cu-catalyzed systems; higher atom economy in specific Ni-catalyzed reactions.
Table 2: Comparative Yields in Cross-Coupling (Model System: Ar-Zn + Ar'-I)
| Reagent Type | Catalyst System | Time (h) | Yield (%) | Comments |
| PhZnI·LiCl | Pd(dba)2 / P(o-furyl)3 | 24 | 78% | Standard protocol. Reliable but slower. |
| PhZnI·LiCl | PEPPSI-IPr (Pd) | 2 | 94% | Modern catalysts significantly boost ArZnX yields. |
| Ph2Zn | CuI (Catalytic) | 12 | 87% | Superior for Cu-catalyzed couplings; tolerates absence of ligands. |
| PhZnOPiv | CoCl2 / Ligand | 16 | 65-82% | Solid reagent; excellent for Co-catalyzed sp3-sp2 couplings. |
Functional Group Tolerance Matrix
The primary advantage of Arylzinc reagents is their "Goldilocks" reactivity—reactive enough for catalysis, but inert to polar functional groups.
Figure 2: Compatibility matrix for Arylzinc reagents. Green zones allow standard Direct Insertion; Yellow zones require Direct Zincation (TMP).
Experimental Protocols (SOPs)
Protocol A: Direct Insertion (The "Knochel" Method)
Best for: Aryl iodides/bromides with esters, nitriles, or ketones.
-
Activation: Flame-dry a Schlenk flask under Argon. Add Zn dust (1.5 equiv) and anhydrous LiCl (1.5 equiv). Heat to 70°C under high vacuum for 20 min.
-
Solvation: Cool to room temperature (RT). Add dry THF.
-
Activation (Chemical): Add 5 mol% TMSCl and 1 mol% 1,2-dibromoethane to activate the Zn surface.
-
Insertion: Add the aryl iodide (1.0 equiv) as a solution in THF. Stir at 25°C.
Protocol B: Direct Zincation with TMPZnCl[4][6]·LiCl
Best for: Sensitive heterocycles (pyridines, pyrimidines) and substrates with nitro/aldehyde groups.[3]
-
Reagent Prep: Commercially available or prepared by mixing TMPLi with ZnCl2·LiCl.
-
Reaction: To a solution of the substrate (e.g., 3-nitropyridine) in THF at 25°C, add TMPZnCl·LiCl (1.1 equiv) dropwise.
-
Time: Stir for 30–60 mins.
-
Result: Functionalized Heteroaryl-Zn reagent ready for immediate coupling.
Protocol C: Solid Arylzinc Pivalates (ArZnOPiv)
Best for: Bench-stable storage and Co-catalyzed reactions.
-
Formation: Prepare ArZnX via Method A or Mg-transmetallation.
-
Ligand Exchange: Add Zn(OPiv)2 (1.0 equiv).
-
Isolation: Evaporate solvent completely under vacuum.
-
Result: A solid powder that retains activity for months under Argon and tolerates brief air exposure.
References
-
Krasovskiy, A., & Knochel, P. (2006).[5] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958–2961. Link
-
Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006).[5] Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides.[5] Angewandte Chemie International Edition, 45(36), 6040–6044. Link
-
Manolikakes, S. M., Ellwart, M., Stathakis, C. I., & Knochel, P. (2014).[6] Air-Stable Solid Aryl and Heteroaryl Organozinc Pivalates: Syntheses and Applications in Organic Synthesis. Chemistry – A European Journal, 20(38), 12289–12297. Link
-
Thapa, S., Vangala, A. S., & Giri, R. (2016).[7] Copper-Catalyzed Negishi Coupling of Diarylzinc Reagents with Aryl Iodides.[7] Synthesis, 48(04), 504–511.[7] Link
-
Haag, B., Mosrin, M., Ila, H., Malakhov, V., & Knochel, P. (2011). Regio- and Chemoselective Metalation of Arenes and Heteroarenes Using Hindered Metal Amide Bases. Angewandte Chemie International Edition, 50(42), 9794–9824. Link
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Direct zincation of functionalized aromatics and heterocycles by using a magnesium base in the presence of ZnCl2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of functionalized Zn and Mg-organometallics. Application to the performance of diastereoselective cross-couplings [comptes-rendus.academie-sciences.fr]
- 4. pure.hw.ac.uk [pure.hw.ac.uk]
- 5. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 6. Air-stable solid aryl and heteroaryl organozinc pivalates: syntheses and applications in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Negishi Coupling of Diarylzinc Reagents with Aryl Iodides [organic-chemistry.org]
Benchmarking 2-Methoxyphenylzinc Iodide Against Modern Cross-Coupling Reagents: A Technical Guide
Aryl-aryl bond formation remains a cornerstone of pharmaceutical synthesis and materials science. When coupling sterically hindered or electronically deactivated systems—such as those involving ortho-substituted anisole derivatives—the choice of transmetalating agent dictates both reaction velocity and overall yield. This guide objectively benchmarks 2-Methoxyphenylzinc iodide , a classical Negishi reagent, against modern Suzuki-Miyaura alternatives: 2-Methoxyphenylboronic acid and Potassium 2-methoxyphenyltrifluoroborate .
Mechanistic Causality: The Transmetalation Bottleneck
The fundamental divergence between Negishi and Suzuki-Miyaura methodologies lies in the transmetalation step. Organozinc reagents possess a highly polarized carbon-metal bond due to the electropositivity of zinc. This inherent nucleophilicity facilitates rapid transmetalation to the Pd(II) intermediate without the need for 1[1].
In contrast, neutral boronic acids are poor nucleophiles. They require an external base to form a negatively charged boronate complex, which enhances the polarization of the organic ligand and 2[2]. For ortho-substituted substrates like the 2-methoxyphenyl moiety, steric hindrance exacerbates this bottleneck. The rapid, base-free transmetalation of 2-Methoxyphenylzinc iodide often outcompetes the slower, base-dependent pathways of boronic acids, minimizing off-target reactions such as protodeboronation.
Caption: Catalytic cycle comparison showing fast Negishi transmetalation vs. base-dependent Suzuki pathway.
Quantitative Benchmarking: Negishi vs. Suzuki-Miyaura Alternatives
To provide actionable insights, we benchmark these reagents across critical process parameters. 2-Methoxyphenylzinc iodide is commercially available as a , offering immediate reactivity but requiring strict anhydrous handling.
| Parameter | 2-Methoxyphenylzinc iodide | 2-Methoxyphenylboronic acid | Potassium 2-methoxyphenyltrifluoroborate |
| Coupling Type | Negishi | Suzuki-Miyaura | Suzuki-Miyaura |
| Transmetalation Rate | Very Fast | Moderate to Slow | Slow (Controlled Release) |
| Base Requirement | None | Required (e.g., K2CO3, NaOH) | Required |
| Moisture Sensitivity | High (Requires inert atmosphere) | Low (Bench-stable) | Very Low (Highly stable) |
| Steric Tolerance | Excellent | Moderate | Good |
| Typical Format | 0.5 M in THF | Solid powder | Crystalline solid |
Self-Validating Experimental Protocols
A robust protocol must function as a self-validating system. By incorporating internal standards and monitoring specific visual or analytical cues, researchers can confirm the success of intermediate steps (e.g., oxidative addition) before the reaction reaches completion.
Protocol A: Negishi Coupling with 2-Methoxyphenylzinc Iodide
Causality Focus: This base-free protocol prevents the degradation of base-sensitive functional groups (e.g., esters, aliphatic ketones) on the electrophile, a significant advantage over3[3].
-
Preparation (Glovebox): To an oven-dried Schlenk flask, add the aryl halide electrophile (1.0 equiv), Pd(PPh3)4 (5 mol%), and dodecane (0.1 equiv) as an internal GC standard.
-
Validation Check: The use of an internal standard allows for real-time mass balance tracking to ensure the catalyst is not dying prematurely.
-
-
Solvent Addition: Remove the flask from the glovebox, connect to a Schlenk line (Argon), and inject anhydrous THF (to achieve 0.2 M concentration).
-
Organozinc Addition: Dropwise, inject (1.2 equiv).
-
Validation Check: A subtle color shift from yellow to deep orange/red typically indicates active transmetalation and progression into the catalytic cycle.
-
-
Reaction Execution: Stir at room temperature for 2-4 hours.
-
Validation Check: Pull a 50 µL aliquot, quench with aqueous NH4Cl, extract with EtOAc, and run GC/MS. The disappearance of the aryl halide relative to the dodecane peak confirms conversion.
-
-
Workup: Quench the reaction strictly with saturated aqueous NH4Cl to safely hydrolyze unreacted zinc species. Extract with EtOAc, dry over MgSO4, and purify via flash chromatography.
Caption: Self-validating experimental workflow for Negishi cross-coupling using organozinc reagents.
Protocol B: Suzuki Coupling with Potassium 2-Methoxyphenyltrifluoroborate
Causality Focus: Trifluoroborates provide a slow, continuous release of the active boronic acid species. This prevents the rapid protodeboronation often seen with ortho-methoxy substituted boronic acids under basic conditions.
-
Preparation: In a round-bottom flask, combine the aryl halide (1.0 equiv), Potassium 2-methoxyphenyltrifluoroborate (1.1 equiv), Pd(OAc)2 (2 mol%), and XPhos (4 mol%).
-
Base & Solvent: Add K2CO3 (3.0 equiv) followed by a degassed mixture of Toluene/H2O (10:1).
-
Reaction Execution: Heat to 80 °C for 12 hours.
-
Validation Check: Monitor via LC/MS. The biphasic nature requires vigorous stirring to ensure mass transfer between the aqueous base and organic catalyst phases.
-
-
Workup: Cool to room temperature, separate the aqueous layer, extract with EtOAc, and purify.
Conclusion
While Suzuki-Miyaura couplings using boronic acids or trifluoroborates offer unparalleled ease of handling and bench stability, they are inherently limited by the kinetics of base-activated transmetalation[2]. For sterically demanding ortho-substituted systems, or when base-sensitive functional groups are present, 2-Methoxyphenylzinc iodide provides a kinetically superior, base-free alternative[1]. By leveraging its rapid transmetalation, researchers can achieve high-yielding cross-couplings at room temperature, making it an indispensable tool in the modern synthetic repertoire.
References
-
Rieke Metals Catalog (2014-2015) . Rieke Metals. URL: [Link]
-
Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization . Digitellinc. URL: [Link]
-
Suzuki Coupling . Organic Chemistry Portal. URL: [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Deactivation and Disposal of 2-Methoxyphenylzinc Iodide (0.5M)
Part 1: Executive Safety Summary
2-Methoxyphenylzinc iodide (0.5M in THF) presents a dual-hazard profile that requires strict adherence to protocol. Unlike simple inorganic salts, this reagent combines the pyrophoric potential of organometallics with the peroxide-forming risks of Tetrahydrofuran (THF).
Immediate Action Required:
-
Do NOT pour down the drain. This causes violent reaction and hydrogen gas evolution.
-
Do NOT work alone. A "buddy system" is mandatory for this procedure.
-
Inspect the container first. If solid crystals are visible around the cap (indicative of THF peroxides), EVACUATE the area and contact EHS immediately. Do not attempt to open.
Hazard Profile Table
| Component | Primary Hazard | Mechanism of Danger |
| Organozinc Moiety | Water Reactive / Pyrophoric | Reacts violently with protic sources (water, alcohols) to release heat and flammable gases. |
| THF Solvent | Peroxide Former (Class B) | Forms shock-sensitive organic peroxides upon aging/air exposure. |
| Zinc Iodide Byproduct | Environmental Toxin | Highly toxic to aquatic life; regulated heavy metal waste. |
Part 2: Pre-Operational Risk Assessment (The "Go/No-Go")
Before initiating disposal, you must validate the stability of the reagent container.[1] Old THF solutions are notorious for peroxide formation.
Decision Matrix: Container Inspection
Use the following logic flow to determine if you can safely proceed.
Figure 1: Pre-disposal inspection workflow. Critical stop points are highlighted in red to prevent detonation of shock-sensitive peroxides.
Part 3: Equipment & Engineering Controls[2]
Location: This procedure must be performed inside a certified chemical fume hood with the sash at the lowest possible working position.[2]
Personal Protective Equipment (PPE):
-
Eyes: Chemical splash goggles AND an 8-inch face shield.
-
Hands: Double-glove technique. Inner: Nitrile (4 mil). Outer: Flame-resistant (e.g., Nomex) or heavy-duty Butyl rubber if handling large volumes.
-
Body: Flame-resistant (FR) lab coat (cotton/Nomex). Synthetic fabrics (polyester) are prohibited as they melt into skin during flash fires.
Required Materials:
-
Inert Gas Line: Nitrogen or Argon (Schlenk line or balloon).[2]
-
Reaction Vessel: 3-neck round bottom flask (sized 3x the volume of waste).
-
Solvents:
Part 4: Standard Operating Procedure (Controlled Quenching)
Principle: The "Dilute and Shoot" method is dangerous. We use a Stepwise Protonolysis approach. We dilute the reagent to act as a heat sink, cool it to slow reaction kinetics, and introduce a bulky alcohol (IPA) to control the rate of gas evolution.
The Protocol[2][4][6][11][12][13]
Step 1: System Setup
-
Clamp a clean, dry 3-neck flask in the fume hood.
-
Flush the flask with inert gas (Nitrogen/Argon) for 5 minutes.
-
Place the flask in an ice/water bath (0°C).
Step 2: Dilution (The Heat Sink)
-
Add a non-reactive hydrocarbon solvent (Heptane or Toluene) to the flask.[3][4]
-
Ratio: Use 500 mL of hydrocarbon for every 100 mL of reagent .
-
Why: This absorbs the heat generated during quenching, preventing solvent boiling and fire.
-
Step 3: Transfer
-
Using a syringe or cannula transfer technique (under inert gas), slowly transfer the 2-Methoxyphenylzinc iodide solution into the cooled hydrocarbon solvent.
-
Stir gently (magnetic stir bar) to ensure homogeneity.
Step 4: Primary Quench (Isopropanol)
-
Slowly add Isopropanol dropwise via an addition funnel or syringe.
-
Observation: Watch for bubbling (hydrogen/alkane gas release) and temperature spikes.
-
Pacing: If bubbling becomes vigorous, STOP. Let the system cool. Resume only when bubbling ceases.
-
Continue until a volume equal to the original reagent volume has been added.
Step 5: Secondary Quench (Methanol & Water) [4]
-
Once IPA addition causes no further bubbling, switch to Methanol . Add slowly.
-
Finally, add Water dropwise.[3][4]
-
Note: A white precipitate (Zinc Hydroxide/Oxide) will likely form. This is normal.
-
Step 6: Validation
-
Remove the ice bath. Allow the solution to warm to room temperature.
-
Check pH.[8] It should be neutral or slightly basic.
Quenching Workflow Diagram
Figure 2: Stepwise protonolysis workflow for safe deactivation.
Part 5: Waste Stream Classification
Once quenched, the material is no longer pyrophoric, but it remains a hazardous chemical waste.
RCRA Classification (USA):
-
D001 (Ignitable): The mixture contains flammable solvents (Heptane, IPA, THF).
-
Zinc Compounds: While not always federally listed (P/U list), Zinc is an aquatic toxin.
-
Labeling: "Hazardous Waste - Flammable, Toxic (Zinc Compounds)."
-
Disposal Container:
-
Use a high-density polyethylene (HDPE) carboy.
-
Venting: Use a vented cap for the first 24 hours to ensure all gas evolution has ceased before sealing tightly.
Part 6: Emergency Contingencies
Scenario A: Spillage inside Fume Hood
-
Do NOT use water. Water will cause the neat reagent to ignite.
-
Cover the spill with Vermiculite or Dry Sand .
-
Once absorbed, carefully scoop into a container and treat as hazardous solid waste.
Scenario B: Fire
-
Extinguisher: Use Class D (Met-L-X) if available, or Class B (Dry Chemical/CO2).
-
Prohibition: NEVER use a water extinguisher.
-
Action: Pull the fire alarm, close the hood sash completely, and evacuate.
References
-
UCLA Environment, Health & Safety. (2024). Procedures for Safe Use of Pyrophoric Liquid Reagents. University of California, Los Angeles. [Link]
-
National Institutes of Health (NIH). (2024). Managing Peroxide Formers in the Lab. Division of Occupational Health and Safety. [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
Sources
Personal protective equipment for handling 2-Methoxyphenylzinc iodide 0.5M
As a Senior Application Scientist, I have structured this guide to provide drug development professionals and synthetic chemists with field-proven, highly technical protocols for handling 2-Methoxyphenylzinc iodide (0.5M in THF). Organozinc halides possess a highly tolerant carbon-metal bond, allowing for the presence of sensitive functional groups without the aggressive over-reactivity seen in Grignard or organolithium reagents[1]. However, the primary operational hazards stem not just from the zinc complex itself, but from its delivery vehicle: Tetrahydrofuran (THF)[2].
This guide synthesizes chemical causality with self-validating operational frameworks to ensure absolute laboratory safety.
Causality-Driven Hazard Assessment
To safely handle this reagent, one must understand the underlying physical chemistry that dictates its hazard profile. The 0.5M concentration means that approximately 85% of the solution's mass is THF[2]. Therefore, the logistical safety plan must prioritize solvent mitigation alongside organometallic reactivity.
-
Solvent Volatility & Peroxide Formation: THF is a polar aprotic solvent with a flash point of -17.8 °C. It readily forms shock-sensitive peroxides upon prolonged exposure to oxygen[2]. Vapors will ignite at ambient room temperature, requiring rigorous elimination of static and spark sources.
-
Organometallic Reactivity: While less pyrophoric than dialkylzincs, 2-Methoxyphenylzinc iodide reacts exothermically with protic solvents (water, alcohols). This reaction yields anisole (methoxybenzene) and zinc hydroxide salts. Furthermore, residual active zinc dust from the reagent's synthesis can react with moisture to evolve highly flammable hydrogen gas[3].
-
Corrosive Tissue Damage: The combination of the zinc-iodide complex and THF's aggressive defatting action causes severe skin burns (Skin Corr. 1B) and irreversible eye damage (Eye Dam. 1)[2].
Quantitative Hazard & Physical Data
| Property | Value | Causality / Operational Impact |
| Concentration | 0.5 M in THF | High solvent-to-reagent ratio dictates that THF's flammability dominates the physical risk profile[2]. |
| Flash Point (THF) | -17.8 °C (-0.0 °F) | Vapors ignite below room temperature; mandates handling exclusively within a spark-free fume hood[2]. |
| Specific Gravity | ~0.97 g/mL at 25 °C | The solution floats on aqueous layers during quenching, necessitating vigorous stirring for phase interaction. |
| Hazard Classes | Flam. Liq. 2, Skin Corr. 1B, Eye Dam. 1 | Requires robust barrier protection to prevent catastrophic chemical burns upon accidental exposure[2]. |
Prescriptive PPE Framework
Standard laboratory personal protective equipment (PPE) is insufficient for handling 0.5M organozinc solutions in THF. The solvent's chemical properties dictate specific material choices.
Glove Material Breakthrough Comparison
| Glove Material | THF Breakthrough Time | Recommendation | Causality |
| Nitrile (0.1 mm) | < 3 minutes | DO NOT USE | THF rapidly solvates nitrile polymers, causing immediate swelling, structural degradation, and skin exposure. |
| Butyl Rubber (0.3 mm) | > 480 minutes | PRIMARY | Butyl rubber's dense, non-polar molecular structure provides exceptional resistance to polar aprotic solvents like THF. |
| Silver Shield / PE | > 480 minutes | SECONDARY | Excellent chemical resistance but poor dexterity; best utilized as an under-glove during high-volume transfers. |
Required Body & Face Protection:
-
Flame-Resistant (FR) Lab Coat: Nomex or equivalent FR material is mandatory. Causality: In the event of a flash fire triggered by static discharge, standard polyester blends will melt into the skin, exacerbating thermal burns.
-
Face Shield over Splash Goggles: Causality: Pressurized Schlenk lines can experience sudden blow-outs. The H314 (Skin Corrosion) hazard requires full facial coverage, not just orbital protection[2].
Operational Protocol: Inert-Atmosphere Transfer
Because 2-Methoxyphenylzinc iodide rapidly degrades upon contact with atmospheric moisture, it must be handled using rigorous Schlenk line techniques[4].
Step-by-Step Methodology:
-
System Preparation: Bake all receiving flasks at 120 °C overnight. Assemble hot and purge with high-purity Argon (Ar) or Nitrogen (N₂) for three vacuum/gas cycles.
-
Pressure Equalization: Insert a dry inert gas line (via a 20-gauge needle) into the Sure/Seal™ septum of the reagent bottle to maintain positive pressure.
-
Syringe Preparation: Flush a glass, gas-tight syringe (equipped with a Luer-lock needle) with Argon three times.
-
Extraction: Pierce the septum and slowly withdraw the required volume of the 0.5M solution.
-
Self-Validating System: A properly pressurized bottle will allow the syringe plunger to glide back naturally. If manual force is required to pull the plunger, the needle is blocked by zinc oxide salts, or the bottle lacks positive pressure. Stop immediately to prevent a vacuum-induced atmospheric breach.
-
-
Injection: Transfer the syringe to the reaction flask (pre-cooled to 0 °C) and add the reagent dropwise to control the exothermic transmetallation or coupling reaction[1].
Workflow for the inert-atmosphere transfer of 0.5M organozinc solutions.
Quenching and Disposal Plan
Proper disposal of unreacted 2-Methoxyphenylzinc iodide is critical. Direct addition of water will cause localized boiling of the THF and potential ignition of evolved hydrogen gas from residual zinc metal[3].
Step-by-Step Methodology:
-
Thermal Control: Submerge the reaction/waste flask in an ice-water bath (0 °C) and ensure continuous magnetic stirring.
-
Dilution: Dilute the reaction mixture with at least 5 volumes of dry THF or Toluene. Causality: This increases the thermal mass of the system, acting as a heat sink to absorb the exothermic shock of the quench.
-
Mild Quench: Slowly add Isopropanol (IPA) dropwise.
-
Self-Validating System: The addition of IPA will generate mild effervescence (hydrogen gas from residual zinc) and a slight temperature bump. Wait until all bubbling ceases before proceeding.
-
-
Aqueous Quench: Once the IPA quench is complete, add saturated aqueous Ammonium Chloride (NH₄Cl) dropwise. Causality: NH₄Cl buffers the aqueous layer, preventing the formation of thick, intractable zinc hydroxide emulsions that complicate phase separation.
-
Phase Separation: Transfer to a separatory funnel. The upper organic layer (containing THF and anisole) must be disposed of in a designated halogen-free flammable waste carboy. The lower aqueous layer (containing zinc salts) must be routed to heavy metal aqueous waste.
Step-by-step chemical quenching and phase separation protocol for organozinc waste.
References
-
1,2-Addition of a Functionalized Organozinc Reagent Organic Syntheses URL:[Link]
-
Science of Synthesis 3.1: Organometallic Complexes of Zinc Thieme Connect URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
